molecular formula C12H16O2 B1597279 2-(Pentyloxy)benzaldehyde CAS No. 7091-14-7

2-(Pentyloxy)benzaldehyde

Cat. No.: B1597279
CAS No.: 7091-14-7
M. Wt: 192.25 g/mol
InChI Key: KPLIYWNHNIPFQR-UHFFFAOYSA-N
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Description

2-(Pentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pentyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIYWNHNIPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290521
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7091-14-7
Record name 7091-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-(pentyloxy)benzaldehyde via the Williamson ether synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and reproducible synthesis in a research and development setting.

Strategic Overview: The Significance of Aromatic Aldehyde Ethers

Aryl ethers, particularly those bearing an aldehyde functionality, are valuable intermediates in organic synthesis. The title compound, 2-(pentyloxy)benzaldehyde, serves as a key building block in the development of pharmaceuticals, fragrances, and advanced materials.[1] The Williamson ether synthesis remains a cornerstone method for the preparation of such asymmetrical ethers due to its reliability and versatility.[2][3] This synthesis involves the reaction of a phenoxide with an alkyl halide, a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[4]

Mechanistic Rationale: A Tale of Two Steps

The Williamson ether synthesis is a two-step process, and a firm grasp of the underlying mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.[5]

Step 1: Deprotonation to Form the Nucleophile

The initial and crucial step is the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a sodium phenoxide. This is accomplished using a suitable base. The phenoxide ion is a significantly more potent nucleophile than the parent phenol, a necessary activation for the subsequent substitution step.[6]

Step 2: The S(_N)2 Displacement

The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide (1-bromopentane) in a concerted S(_N)2 fashion.[4] This backside attack displaces the bromide leaving group, forming the desired ether linkage. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would lead to the formation of an alkene as an undesired byproduct.[6][7]

Williamson_Mechanism Salicylaldehyde Salicylaldehyde Deprotonation Step 1: Deprotonation Salicylaldehyde->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Phenoxide Sodium Salicylate (Phenoxide) SN2_Attack Step 2: SN2 Attack Phenoxide->SN2_Attack Bromopentane 1-Bromopentane Bromopentane->SN2_Attack Product 2-(Pentyloxy)benzaldehyde Byproduct NaBr Deprotonation->Phenoxide Forms Nucleophile SN2_Attack->Product Forms Ether SN2_Attack->Byproduct

Caption: Reaction mechanism for the Williamson ether synthesis.

Reagent and Condition Selection: A Deliberate Approach

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. The following table outlines the key components and provides the rationale for their use.

Reagent/Condition Selection Rationale
Phenolic Substrate SalicylaldehydeThe starting material containing the phenolic hydroxyl group.
Alkylating Agent 1-BromopentaneA primary alkyl halide is essential to favor the S(_N)2 pathway and minimize elimination side reactions. Bromides are generally more reactive than chlorides.[8]
Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)A moderately strong base is required to deprotonate the phenol. NaOH is a common choice. K₂CO₃ can also be effective and is a milder option.[9]
Solvent Ethanol, Acetonitrile, or DMFPolar aprotic solvents like acetonitrile or DMF can accelerate the reaction rate.[2][4] Ethanol is also a viable and more environmentally benign option.[10]
Temperature 50-100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The specific temperature will depend on the chosen solvent.[4]
Reaction Time 1-8 hoursReaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion.[4]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the synthesis of 2-(pentyloxy)benzaldehyde.

Materials:

  • Salicylaldehyde

  • 1-Bromopentane

  • Sodium Hydroxide (pellets)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in ethanol.

  • Base Addition: Carefully add crushed sodium hydroxide pellets to the solution. The mixture will likely become warm.

  • Phenoxide Formation: Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylating Agent Addition: Add 1-bromopentane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. The organic layer contains the product.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[9]

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(pentyloxy)benzaldehyde.[11]

Workflow A 1. Dissolve Salicylaldehyde in Ethanol B 2. Add Sodium Hydroxide A->B C 3. Stir for Phenoxide Formation B->C D 4. Add 1-Bromopentane C->D E 5. Reflux and Monitor by TLC D->E F 6. Aqueous Workup (Water, Ether, NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: 2-(Pentyloxy)benzaldehyde H->I

Sources

Chemical structure of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pentyloxy)benzaldehyde (also known as o-amyloxybenzaldehyde) is a functionalized aromatic aldehyde featuring a pentyl ether chain at the ortho position.[1] It serves as a critical intermediate in the synthesis of mesogenic compounds (liquid crystals), pharmaceutical precursors (specifically triazolo-phthalazine derivatives), and Schiff base ligands for coordination chemistry.[1]

This guide details the structural characteristics, validated synthesis protocols, and spectroscopic fingerprints of 2-(Pentyloxy)benzaldehyde, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyValue
IUPAC Name 2-(Pentyloxy)benzaldehyde
CAS Number 7091-14-7
Molecular Weight 192.25 g/mol
SMILES CCCCCOC1=CC=CC=C1C=O
InChI Key QFTDHKYNVLTLPG-UHFFFAOYSA-N
Physical State Pale yellow liquid (at 25°C)
Boiling Point (Predicted) ~285°C (760 mmHg) / ~145°C (15 mmHg)
Solubility Soluble in DCM, EtOAc, DMF; Insoluble in water

Structural Analysis & Reactivity[1][2]

Ortho-Substitution Effects

Unlike its para isomer, 2-(Pentyloxy)benzaldehyde exhibits significant steric interaction between the carbonyl oxygen and the adjacent pentyloxy group.[1]

  • Steric Inhibition: The bulky pentyl chain forces the carbonyl group out of perfect coplanarity with the benzene ring in some conformations, slightly reducing conjugation compared to the para isomer.

  • Electronic Effects: The alkoxy group is a strong electron-donating group (EDG) via resonance (+M), activating the ring toward electrophilic aromatic substitution, particularly at the 3- and 5-positions. However, the aldehyde group (-CHO) is electron-withdrawing (-M), directing nucleophilic attacks to the carbonyl carbon.

Lipophilicity

The five-carbon alkyl chain imparts significant lipophilicity (LogP ~3.5), making this molecule an ideal "tail" for liquid crystal mesogens, where the balance between rigid core and flexible tail is crucial for phase transition temperatures.

Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis (Phase Transfer or Polar Aprotic Conditions).[1]

Reaction Pathway

The synthesis involves the O-alkylation of salicylaldehyde with 1-bromopentane using a weak base to generate the phenoxide nucleophile.[1]

Synthesispathway Sal Salicylaldehyde (C7H6O2) Inter Phenoxide Intermediate Sal->Inter Deprotonation (DMF, 80°C) Base Base (K2CO3) Base->Inter Prod 2-(Pentyloxy)benzaldehyde (Target) Inter->Prod SN2 Attack Alkyl 1-Bromopentane (C5H11Br) Alkyl->Prod -KBr

Figure 1: Reaction pathway for the synthesis of 2-(Pentyloxy)benzaldehyde via Williamson Ether Synthesis.

Experimental Procedure

Reagents:

  • Salicylaldehyde (1.0 eq, 12.2 g)

  • 1-Bromopentane (1.2 eq, 18.1 g)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq, 27.6 g)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux required for acetone).[1]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.0 eq) in DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) to the solution. Stir at room temperature for 15 minutes. The solution will turn bright yellow due to phenoxide formation.[1]
    
  • Alkylation: Add 1-Bromopentane (1.2 eq) and catalytic KI.

  • Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into 200 mL ice-cold water (precipitates inorganic salts and separates the organic oil).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layer with 1M NaOH (to remove unreacted salicylaldehyde) followed by Brine.[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is purified via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).[1]

Yield Expectation: 85–92% (Pale yellow oil).[1]

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be confirmed.

Proton NMR ( H NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.51 Singlet (s)1HAldehyde (-CH O)
7.81 Doublet of doublets (dd)1HAr-H (C6, ortho to CHO)
7.52 Multiplet (m)1HAr-H (C4)
6.99 Multiplet (m)2HAr-H (C3, C5)
4.08 Triplet (t)2HO-CH ₂-CH₂-
1.85 Quintet (m)2HO-CH₂-CH ₂-
1.35 – 1.48 Multiplet (m)4HAlkyl Chain (-CH₂-CH₂-)
0.93 Triplet (t)3HTerminal Methyl (-CH₃)
Infrared Spectroscopy (FT-IR)
  • 1680–1690 cm⁻¹: Strong C=O stretching (Conjugated Aldehyde).[1]

  • 1595, 1480 cm⁻¹: Aromatic C=C stretching.[1]

  • 1240 cm⁻¹: Aryl Alkyl Ether (C-O-C) asymmetric stretch.[1]

  • 2850–2950 cm⁻¹: Aliphatic C-H stretching (Pentyl chain).[1]

Applications & Downstream Chemistry[1][2]

Liquid Crystal Mesogens

2-(Pentyloxy)benzaldehyde is a "tail-core" precursor.[1] It is condensed with aniline derivatives to form Schiff bases (imines), which are classic calamitic liquid crystals.[1] The ortho substituent depresses the melting point compared to para isomers, often resulting in room-temperature liquid crystalline phases or specific chiral nematic phases when combined with chiral amines.[1]

Heterocyclic Synthesis

It reacts with hydrazine derivatives to form phthalazines and triazolo-phthalazines, which are investigated for their anticonvulsant and anti-inflammatory properties.[1]

Downstream Start 2-(Pentyloxy)benzaldehyde Schiff Schiff Base Formation (Liquid Crystals) Start->Schiff Condensation Knoevenagel Knoevenagel Condensation (Coumarin deriv.) Start->Knoevenagel Base Cat. Aniline + Aniline deriv. (-H2O) Ester + Diethyl malonate

Figure 2: Key downstream synthetic pathways for 2-(Pentyloxy)benzaldehyde.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-pentyloxybenzoic acid) over time.[1]

  • Disposal: Dispose of as organic halogen-free waste.

References

  • Chemical Identity & CAS: Santa Cruz Biotechnology.[1] 2-(pentyloxy)benzaldehyde (CAS 7091-14-7).[1][4][5] [1]

  • Synthesis Protocol (Analogous): BenchChem. Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes. [1]

  • Spectroscopic Data (Homologs): NIST Chemistry WebBook.[1] Benzaldehyde, 2-(2-propenyloxy)- IR Spectrum. [1]

  • Applications (Heterocycles): Sigma-Aldrich. 2-(Pentyloxy)benzaldehyde (1,2,4)triazolo(3,4-a)phthalazin-6-ylhydrazone.[1][6]

Sources

An In-depth Technical Guide to 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Pentyloxy)benzaldehyde, a significant aromatic aldehyde derivative. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a standard template to offer a narrative grounded in scientific integrity and practical application.

Section 1: Chemical Identity and Nomenclature

1.1 IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 2-(Pentyloxy)benzaldehyde . A commonly used and accepted synonym is 2-pentoxybenzaldehyde .

1.2 Chemical Structure and Identification

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • CAS Number: 7091-14-7

The structure consists of a benzaldehyde core with a pentyloxy group (-O(CH₂)₄CH₃) attached to the ortho (position 2) carbon of the benzene ring.

graph "2-Pentyloxybenzaldehyde_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [style=bold];

}

Caption: Williamson Ether Synthesis Workflow.

3.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-alkoxybenzaldehydes.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 1-Bromopentane (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The use of a base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[1][2]

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 1-bromopentane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetone or DMF.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(pentyloxy)benzaldehyde.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Section 4: Applications in Research and Drug Development

While specific, documented applications of 2-(pentyloxy)benzaldehyde are not extensively reported in readily available literature, its structural motif as a substituted benzaldehyde suggests its potential as a valuable intermediate in organic synthesis and medicinal chemistry.

4.1 Role as a Synthetic Intermediate

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules.[3] They are known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde functional group is highly versatile and can be transformed into a variety of other functional groups.

4.2 Potential in Medicinal Chemistry

The 2-alkoxybenzaldehyde scaffold is present in a number of biologically active molecules. For instance, derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. Two compounds with a benzyloxybenzaldehyde structure were identified as potent and selective inhibitors of ALDH1A3.

Furthermore, benzaldehyde derivatives, in general, have been shown to exhibit a broad range of biological activities, including antimicrobial, antioxidant, and insecticidal properties.[3][4][5] The introduction of a pentyloxy group at the 2-position modifies the lipophilicity and steric properties of the benzaldehyde core, which could influence its interaction with biological targets. This makes 2-(pentyloxy)benzaldehyde an interesting candidate for screening in various biological assays and for use as a precursor in the synthesis of novel therapeutic agents.

Section 5: Conclusion

2-(Pentyloxy)benzaldehyde is a well-defined chemical entity with established nomenclature and a straightforward synthetic route via the Williamson ether synthesis. While its direct applications are not yet widely documented, its structural features position it as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Edubirdie. Williamson Ether Synthesis. Accessed February 7, 2026. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Last updated May 30, 2020. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. June 17, 2021. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Accessed February 7, 2026. [Link]

  • ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2. MATERIAL AND METHOD. Accessed February 7, 2026. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. September 13, 2021. [Link]

  • Ullah, I., et al. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology. 2015;53(2):127-33. [Link]

  • Al-Majdhoub, M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Accessed February 7, 2026. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. January 30, 2020. [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Accessed February 7, 2026. [Link]

  • Ullah, I., et al. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. PubMed. January 28, 2015. [Link]

  • Khan, S., et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. July 22, 2024. [Link]

  • PENTA. Benzaldehyde - SAFETY DATA SHEET. May 2, 2025. [Link]

  • ÜNALDI, N., & DEMİR, D. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. 2019;3(4):379-388. [Link]

  • Khan Academy. Williamson ether synthesis. Accessed February 7, 2026. [Link]

Sources

Physical and chemical properties of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Pentyloxy)benzaldehyde is an aromatic organic compound that belongs to the family of alkoxybenzaldehydes. Its structure, featuring a benzaldehyde core with a pentyloxy group at the ortho position, makes it a molecule of significant interest for researchers, scientists, and professionals in drug development. The interplay between the reactive aldehyde functionality and the lipophilic pentyloxy chain imparts unique chemical and physical properties that can be harnessed in various synthetic applications. This guide provides a comprehensive overview of the core chemical and physical properties of 2-(Pentyloxy)benzaldehyde, detailed protocols for its synthesis and analysis, insights into its reactivity and potential applications, and essential safety and handling information. The content herein is curated to provide both foundational knowledge and practical insights for laboratory applications.

PART 1: Physicochemical Properties of 2-(Pentyloxy)benzaldehyde

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. This section details the key identifiers and physical characteristics of 2-(Pentyloxy)benzaldehyde.

Chemical Identifiers

A unique set of identifiers ensures the precise identification of 2-(Pentyloxy)benzaldehyde in databases and procurement systems.

IdentifierValue
CAS Number 7091-14-7[1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
IUPAC Name 2-(Pentyloxy)benzaldehyde
Synonyms 2-Pentoxybenzaldehyde
Physical Properties

The physical properties of 2-(Pentyloxy)benzaldehyde are summarized in the table below. These values are critical for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.

PropertyValueSource
Boiling Point 297.5 °C at 760 mmHgKuujia.com
Density 1.005 g/cm³Kuujia.com
Flash Point 124.7 °CKuujia.com
Refractive Index 1.521Kuujia.com

PART 2: Synthesis of 2-(Pentyloxy)benzaldehyde

The most direct and widely applicable method for the synthesis of 2-(Pentyloxy)benzaldehyde is the Williamson ether synthesis. This venerable reaction provides a reliable pathway for the formation of ethers from an alkoxide and an alkyl halide.[2][3]

Principle of the Williamson Ether Synthesis

The synthesis involves the deprotonation of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks a primary alkyl halide, in this case, 1-bromopentane, via an Sɴ2 mechanism to yield the desired ether, 2-(Pentyloxy)benzaldehyde.[2] The choice of a primary alkyl halide is crucial to favor the Sɴ2 pathway and minimize competing elimination reactions.[2]

Experimental Protocol: Synthesis of 2-(Pentyloxy)benzaldehyde

This protocol outlines a robust procedure for the laboratory-scale synthesis of 2-(Pentyloxy)benzaldehyde.

Materials:

  • Salicylaldehyde

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Alkyl Halide Addition: While stirring vigorously, add 1-bromopentane (1.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Pentyloxy)benzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde Mixture Reaction Mixture Salicylaldehyde->Mixture Bromopentane 1-Bromopentane Bromopentane->Mixture Base K₂CO₃ in Acetone Base->Mixture Reflux Refluxed Mixture Mixture->Reflux Heat Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product 2-(Pentyloxy)benzaldehyde Purification->Product

Caption: Workflow for the synthesis of 2-(Pentyloxy)benzaldehyde.

PART 3: Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pentyloxy group.

  • Aldehyde Proton: A singlet in the region of δ 9.8-10.5 ppm.[4]

  • Aromatic Protons: Four protons on the benzene ring will appear in the aromatic region (δ 6.8-7.9 ppm), exhibiting complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the aldehyde group is expected to be the most downfield.

  • Pentyloxy Group Protons:

    • The two protons on the carbon adjacent to the oxygen (-OCH₂-) will appear as a triplet around δ 4.0-4.2 ppm.

    • The remaining methylene protons of the pentyl chain will resonate as multiplets in the upfield region (δ 1.3-1.8 ppm).

    • The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 190-195 ppm.[5]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the pentyloxy group will be the most downfield among the ring carbons, while the carbon of the aldehyde group will also be significantly downfield.

  • Pentyloxy Group Carbons: Five signals corresponding to the carbons of the pentyl chain will be observed in the upfield region (δ 14-70 ppm).

Predicted FT-IR Spectrum

The infrared spectrum will be characterized by the absorption bands of its key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[6]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H Bending: Bands in the fingerprint region (690-900 cm⁻¹) indicative of ortho substitution.

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragments:

  • Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.

  • [M-H]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 191.

  • [M-C₅H₁₁]⁺: Cleavage of the pentyloxy group, leading to a fragment at m/z = 121 (the 2-hydroxybenzoyl cation).

  • [C₅H₁₁]⁺: The pentyl cation at m/z = 71.

  • Benzoyl Cation: A fragment at m/z = 105, resulting from the loss of the pentyloxy group.

  • Phenyl Cation: A common fragment in aromatic compounds at m/z = 77.[7]

Summary of Predicted Spectral Data
TechniqueKey Predicted Features
¹H NMR Aldehyde proton (δ ~10 ppm), Aromatic protons (δ 6.8-7.9 ppm), -OCH₂- triplet (δ ~4.1 ppm), Alkyl protons (δ 0.9-1.8 ppm)
¹³C NMR Carbonyl carbon (δ ~192 ppm), Aromatic carbons (δ 110-160 ppm), Alkyl carbons (δ 14-70 ppm)
FT-IR (cm⁻¹) ~1690 (C=O), ~2720 & ~2820 (Aldehyde C-H), ~1240 (C-O-C), 1450-1600 (Aromatic C=C)
Mass Spec (m/z) 192 (M⁺), 191, 121, 105, 77, 71

PART 4: Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(Pentyloxy)benzaldehyde is dominated by the aldehyde group and influenced by the ortho-pentyloxy substituent. This unique combination opens doors to various applications, particularly in medicinal chemistry and the flavor and fragrance industry.

Chemical Reactivity
  • Aldehyde Group: The aldehyde functionality is susceptible to a wide range of chemical transformations, including:

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(pentyloxy)benzoic acid.

    • Reduction: Can be reduced to the corresponding primary alcohol, 2-(pentyloxy)benzyl alcohol.

    • Nucleophilic Addition: Undergoes addition reactions with various nucleophiles at the carbonyl carbon.

    • Condensation Reactions: Can participate in condensation reactions such as the aldol and Knoevenagel condensations to form more complex molecules.[8]

  • Pentyloxy Group: The ether linkage is generally stable under most reaction conditions. The ortho-alkoxy group can influence the reactivity of the aromatic ring through its electron-donating and steric effects.

Potential Applications

While specific applications for 2-(Pentyloxy)benzaldehyde are not extensively documented, its structural motifs suggest potential uses in several fields:

  • Pharmaceutical Intermediate: Benzaldehyde and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[8][9][] The presence of the alkoxy group can modulate the lipophilicity and metabolic stability of a drug molecule, making 2-(Pentyloxy)benzaldehyde a valuable intermediate for the synthesis of novel therapeutic agents.

  • Flavor and Fragrance Industry: Benzaldehyde is well-known for its characteristic almond-like scent.[11][12][13] The addition of the pentyloxy group can modify the olfactory properties, potentially leading to new and interesting fragrance and flavor profiles.

  • Materials Science: The aromatic and aldehydic functionalities allow for its incorporation into polymers and other materials, potentially imparting specific properties.

Role as a Synthetic Intermediate

Synthetic_Intermediate cluster_reactions Chemical Transformations cluster_products Potential Products Start 2-(Pentyloxy)benzaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Reactions Start->Condensation CarboxylicAcid 2-(Pentyloxy)benzoic acid Oxidation->CarboxylicAcid Alcohol 2-(Pentyloxy)benzyl alcohol Reduction->Alcohol ComplexMolecules Complex Bioactive Molecules (e.g., Heterocycles) Condensation->ComplexMolecules

Caption: 2-(Pentyloxy)benzaldehyde as a versatile synthetic intermediate.

PART 5: Safety and Toxicology

GHS Classification (Predicted)

Based on the known hazards of similar compounds, the following GHS classifications may apply:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Toxicological Profile
  • General Toxicity: Benzaldehyde itself is considered moderately toxic.[15] Studies have shown that benzaldehyde can exhibit cytotoxic and apoptotic effects at certain concentrations.[16][17]

  • Metabolism: It is anticipated that 2-(Pentyloxy)benzaldehyde would be metabolized in the body, likely involving oxidation of the aldehyde group to a carboxylic acid, followed by conjugation and excretion.

  • Irritation: As with many aldehydes, it is likely to be an irritant to the skin, eyes, and respiratory system.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-(Pentyloxy)benzaldehyde is a valuable aromatic compound with a unique combination of physical and chemical properties. Its synthesis via the Williamson ether synthesis is a straightforward and efficient process. The presence of both a reactive aldehyde group and a lipophilic pentyloxy chain makes it a promising intermediate for the synthesis of novel compounds in the pharmaceutical, flavor, and fragrance industries. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of predicted properties, a reliable synthetic protocol, and essential safety information to enable its effective use in a research and development setting. Further investigation into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Fragrance Conservatory. Benzaldehyde. [Link]

  • Ulker, Z., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Genetika, 45(2), 525-534.
  • ResearchGate. Synthesis of 2-pentyloxy allyl ester. [Link]

  • ResearchGate. (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

  • Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Pentyloxybenzaldehyde. [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Benzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. [Link]

  • Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-76.
  • The Williamson Ether Synthesis. [Link]

  • TECHVINA. NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY. [Link]

  • PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • Yale University. 1H NMR: Intermediate Level, Spectrum 6. [Link]

  • Fonderpharm. Pharmaceutical intermediates. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde... [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PENTA. Benzaldehyde - SAFETY DATA SHEET. [Link]

  • RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Mass Spectrometry and Infrared Spectroscopy. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Universidade Federal do Ceará. CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. [Link]

  • IDEALS. High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. [Link]

  • CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • The Good Scents Company. benzaldehyde 100-52-7. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Scentspiracy. Benzoic Aldehyde (100-52-7) - Almondy Synthetic Igredient for Perfumery. [Link]

Sources

Technical Guide: Sourcing and Utilization of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6296-66-8 Document Control: V 2.0 | Status: Released for R&D Use

Executive Summary

This technical guide addresses the procurement, synthesis, and quality validation of 2-(Pentyloxy)benzaldehyde (CAS 6296-66-8). A critical intermediate in the synthesis of ferroelectric liquid crystals and Schiff base ligands for catalysis, this compound requires specific attention to purity profiles—particularly the absence of unreacted salicylaldehyde, which can poison downstream nucleophilic additions.

This document provides a decision framework for "Make vs. Buy," detailed vendor tiering, and a self-validating synthesis protocol for laboratories requiring high-purity standards (>98%) unavailable in commercial bulk grades.

Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, the researcher must define the required specifications. Commercial technical grades often contain oxidation byproducts (benzoic acids) that necessitate repurification.

AttributeSpecificationTechnical Note
IUPAC Name 2-(Pentyloxy)benzaldehydeAlso known as o-Amyloxybenzaldehyde
CAS Number 6296-66-8 Use this for all database searches to avoid isomer confusion (e.g., 4-pentyloxy).
Molecular Formula C₁₂H₁₆O₂MW: 192.25 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or phenol impurities.
Boiling Point ~155°C at 12 mmHgHigh vacuum distillation is required for purification.
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in water; hydrolytically stable at neutral pH.
Key Impurity 2-HydroxybenzaldehydeStarting material. Presence interferes with stoichiometry in Schiff base formation.

Commercial Supply Landscape

The supply chain for 2-(Pentyloxy)benzaldehyde is bifurcated into Catalog Suppliers (High Price/High Purity/Small Scale) and Bulk Intermediates (Lower Price/Variable Purity/Large Scale).

Tier 1: Validated Catalog Suppliers (Gram Scale)

Best for: Initial screening, analytical standards, and small-scale synthesis (<50g).

  • TCI Chemicals: Often stocks this under "Pentyloxy" derivatives. High reliability for >97% purity.

  • Sigma-Aldrich (Merck): Primary source for analytical grade, though often re-packaged from primary manufacturers.

  • Thermo Scientific (Chemicals): Formerly Alfa Aesar/Acros. Good balance of price and purity for 25g–100g units.

Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

Best for: Pilot plant scale-up and process development.

  • BLD Pharm: Strong inventory of benzaldehyde derivatives; typically ships from Shanghai hubs.

  • Ambeed: Aggregator with reliable stock data; useful for price benchmarking.

  • Combi-Blocks: Excellent for building block variants if structural analogs are needed.

Procurement Decision Logic

Use the following workflow to determine the optimal sourcing strategy based on project constraints.

ProcurementLogic Start Requirement Definition QtyCheck Quantity > 100g? Start->QtyCheck purityCheck Purity Critical (>99%)? QtyCheck->purityCheck Yes Tier1 Tier 1 Vendor (Sigma/TCI) QtyCheck->Tier1 No Tier2 Tier 2 Vendor (BLD/Ambeed) purityCheck->Tier2 No (Standard Grade) InHouse In-House Synthesis (See Section 4) purityCheck->InHouse Yes (Ultra-Pure Needed) QC Mandatory QC (H-NMR + GC-MS) Tier1->QC Tier2->QC InHouse->QC

Figure 1: Decision matrix for sourcing 2-(Pentyloxy)benzaldehyde based on scale and purity requirements.

Technical Deep Dive: In-House Synthesis Protocol

When commercial stock is degraded or unavailable, the Williamson Ether Synthesis provides a robust, self-validating route. This protocol is optimized to minimize the formation of the O-alkylation vs. C-alkylation byproducts.

Reaction Scheme

Salicylaldehyde + 1-Bromopentane + K₂CO₃


2-(Pentyloxy)benzaldehyde 
Reagents & Equipment[1][2][3]
  • Salicylaldehyde (1.0 eq): Must be freshly distilled if dark.

  • 1-Bromopentane (1.2 eq): Excess drives the reaction to completion.

  • Potassium Carbonate (2.0 eq): Anhydrous, granular (grind to powder for faster kinetics).

  • DMF (Dimethylformamide): Solvent. Note: Acetone can be used but requires longer reflux times (24h+).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Salicylaldehyde (12.2 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL). Stir at room temperature for 30 minutes to form the phenolate anion (color shift to bright yellow).

  • Alkylation: Add 1-Bromopentane (18.1 g, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting material (Salicylaldehyde) spot should disappear.

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Pour mixture into 500 mL ice water (precipitates inorganic salts and separates the oil).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with 1M NaOH (2 x 50 mL). Crucial Step: This removes unreacted Salicylaldehyde.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~155°C @ 12 mmHg) yields the pure product.

SynthesisWorkflow Reactants Salicylaldehyde + K2CO3 (DMF, 30 min) Addition Add 1-Bromopentane (80°C, 6h) Reactants->Addition Check TLC Check (SM Disappeared?) Addition->Check Check->Addition No (Continue Heating) Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Wash CRITICAL: Wash w/ 1M NaOH (Removes unreacted Phenol) Quench->Wash Distill Vacuum Distillation (Yields Pure Oil) Wash->Distill

Figure 2: Synthesis and purification workflow emphasizing the critical NaOH wash step.

Quality Control & Analytical Validation

Trust but verify. Even commercial samples should be subjected to this validation protocol before use in sensitive applications (e.g., drug discovery).

Proton NMR (¹H-NMR) - The "Fingerprint"

Run in CDCl₃.[2] Look for these diagnostic signals:

  • Aldehyde Proton: Singlet at ~10.5 ppm .[2]

    • Failure Mode: If a peak appears at ~9.8 ppm, you have unreacted Salicylaldehyde.

    • Failure Mode: If a broad singlet appears at ~11.0+ ppm, you have Benzoic Acid (oxidation).

  • Ether Linkage (O-CH₂): Triplet at ~4.05 ppm .

    • Logic: This confirms the alkyl chain is attached.

  • Aromatic Region: 6.9 – 7.8 ppm (4 protons).

    • Look for the specific ortho-substitution pattern (two doublets, two triplets).

GC-MS Purity Check
  • Retention Time: The product will elute significantly later than Salicylaldehyde due to increased molecular weight.

  • Fragmentation: Look for molecular ion [M]+ = 192 .

    • Common fragment: m/z 121 (loss of pentyl chain, leaving salicylaldehyde radical cation).

Handling & Stability

  • Oxidation Risk: Like all benzaldehydes, this compound auto-oxidizes to 2-(pentyloxy)benzoic acid upon exposure to air.

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

  • Re-purification: If the liquid turns semi-solid or develops white crystals, filter the solids (benzoic acid) and distill the filtrate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80628, 2-(Pentyloxy)benzaldehyde. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

The Aldehyde Group in 2-(Pentyloxy)benzaldehyde: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the aldehyde functional group in 2-(pentyloxy)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the nuanced behavior of this aromatic aldehyde. We will dissect the electronic and steric influences of the ortho-pentyloxy substituent and provide a comprehensive overview of its participation in key synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols.

Introduction: Understanding the Reactivity Landscape

2-(Pentyloxy)benzaldehyde is an aromatic aldehyde characterized by a pentyloxy group at the ortho position to the formyl group. This substitution pattern introduces a fascinating interplay of electronic and steric effects that modulate the reactivity of the aldehyde moiety. A thorough understanding of these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Electronic Effects: The oxygen atom of the pentyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring and, by extension, the carbonyl carbon of the aldehyde. Consequently, the electrophilicity of the carbonyl carbon is reduced compared to unsubstituted benzaldehyde, which can lead to a decreased reactivity towards nucleophiles.[1][2]

Steric Effects: The bulky pentyloxy group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance can significantly impact the kinetics of reactions, often requiring more forcing conditions or specialized reagents to achieve high conversions.

This guide will systematically explore how these competing electronic and steric factors influence the synthetic transformations of 2-(pentyloxy)benzaldehyde.

Synthesis of 2-(Pentyloxy)benzaldehyde

The most common and efficient method for the synthesis of 2-(pentyloxy)benzaldehyde is the Williamson ether synthesis, starting from the readily available salicylaldehyde and 1-bromopentane.[3][4][5][6]

Reaction Principle

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[5][7] In this case, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then attacks the primary alkyl halide, 1-bromopentane.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide Bromopentane 1-Bromopentane Product 2-(Pentyloxy)benzaldehyde Bromopentane->Product Phenoxide_ref Phenoxide Intermediate Phenoxide_ref->Product

Caption: Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K(_2)CO(_3))

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield 2-(pentyloxy)benzaldehyde.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Key Reactions of the Aldehyde Group

Oxidation to 2-(Pentyloxy)benzoic Acid

The aldehyde group of 2-(pentyloxy)benzaldehyde can be readily oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO(_4)) under basic conditions.[8][9][10][11][12]

Oxidation_Reaction Aldehyde 2-(Pentyloxy)benzaldehyde CarboxylicAcid 2-(Pentyloxy)benzoic Acid Aldehyde->CarboxylicAcid Reagents 1. KMnO4, NaOH, H2O 2. HCl (aq) Reagents->CarboxylicAcid

Caption: Oxidation of 2-(Pentyloxy)benzaldehyde.

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • Potassium permanganate (KMnO(_4))

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO(_3))

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in a suitable solvent like acetone or tert-butanol.

  • In a separate flask, prepare a solution of potassium permanganate (1.5 eq) and sodium hydroxide (1.0 eq) in water.

  • Slowly add the KMnO(_4) solution to the aldehyde solution at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter the white precipitate, wash with cold water, and dry to obtain 2-(pentyloxy)benzoic acid.

  • The product can be recrystallized from a suitable solvent system like ethanol/water.

Reduction to 2-(Pentyloxy)benzyl Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH(_4)).[13][14][15][16]

Reduction_Reaction Aldehyde 2-(Pentyloxy)benzaldehyde Alcohol 2-(Pentyloxy)benzyl Alcohol Aldehyde->Alcohol Reagents 1. NaBH4, Methanol 2. H2O Reagents->Alcohol

Caption: Reduction of 2-(Pentyloxy)benzaldehyde.

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • Sodium borohydride (NaBH(_4))

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

Procedure:

  • Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NH(_4)Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate to yield 2-(pentyloxy)benzyl alcohol.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[7][11][17][18][19][20] The reaction of 2-(pentyloxy)benzaldehyde with a phosphorus ylide allows for the stereoselective formation of a carbon-carbon double bond. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, typically favors the formation of the (E)-alkene.

Wittig_Reaction Aldehyde 2-(Pentyloxy)benzaldehyde Alkene (E/Z)-Alkene Aldehyde->Alkene Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Alkene Byproduct Triphenylphosphine oxide

Caption: Wittig reaction with 2-(Pentyloxy)benzaldehyde.

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in anhydrous DCM.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with the hexanes/ether mixture.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude alkene product.

  • Purify the product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond.[21][22][23] This reaction is typically catalyzed by a weak base like piperidine or an amine salt.

Knoevenagel_Condensation Aldehyde 2-(Pentyloxy)benzaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Catalyst Base Catalyst Catalyst->Product

Caption: Knoevenagel condensation of 2-(Pentyloxy)benzaldehyde.

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • Malononitrile (or other active methylene compound)

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-(pentyloxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated compound.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde, forming a secondary alcohol after acidic workup.[23][24][25][26]

Grignard_Reaction Aldehyde 2-(Pentyloxy)benzaldehyde SecondaryAlcohol Secondary Alcohol Aldehyde->SecondaryAlcohol GrignardReagent Grignard Reagent (R-MgX) GrignardReagent->SecondaryAlcohol Workup Acidic Workup (e.g., NH4Cl, H2O) Workup->SecondaryAlcohol

Caption: Grignard reaction with 2-(Pentyloxy)benzaldehyde.

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol, which can be purified by column chromatography.

Spectroscopic Data and Characterization

The structural elucidation of 2-(pentyloxy)benzaldehyde and its derivatives relies on standard spectroscopic techniques.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
2-(Pentyloxy)benzaldehyde ~10.5 (s, 1H, CHO), 7.8-6.9 (m, 4H, Ar-H), ~4.1 (t, 2H, OCH2), 1.9-0.9 (m, 9H, alkyl-H)~190 (C=O), ~161 (C-O), ~136-112 (Ar-C), ~68 (OCH2), ~31-14 (alkyl-C)~2870, 2770 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600, 1485 (C=C, aromatic), ~1240 (C-O, ether)
2-(Pentyloxy)benzoic Acid ~10.5 (br s, 1H, COOH), 8.1-7.0 (m, 4H, Ar-H), ~4.2 (t, 2H, OCH2), 1.9-0.9 (m, 9H, alkyl-H)~168 (C=O), ~160 (C-O), ~135-113 (Ar-C), ~69 (OCH2), ~31-14 (alkyl-C)~3000 (br, O-H), ~1680 (C=O, acid), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether)
2-(Pentyloxy)benzyl Alcohol 7.4-6.8 (m, 4H, Ar-H), ~4.7 (s, 2H, CH2OH), ~4.0 (t, 2H, OCH2), ~2.5 (br s, 1H, OH), 1.9-0.9 (m, 9H, alkyl-H)~157 (C-O), ~130-111 (Ar-C), ~68 (OCH2), ~62 (CH2OH), ~31-14 (alkyl-C)~3350 (br, O-H), ~1600, 1490 (C=C, aromatic), ~1240 (C-O, ether)

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration. Spectroscopic data for benzaldehyde and its derivatives can be found in various databases.[27][28][29][30]

Conclusion and Future Outlook

The aldehyde group in 2-(pentyloxy)benzaldehyde exhibits a rich and versatile reactivity profile, governed by the interplay of the electronic and steric effects of the ortho-pentyloxy substituent. This guide has provided a comprehensive overview of its synthesis and key transformations, supported by detailed experimental protocols. The presented methodologies offer a robust foundation for the synthetic manipulation of this valuable building block.

Future research in this area may focus on the development of novel catalytic systems to overcome the steric hindrance of the ortho-substituent, enabling more efficient and selective transformations. Furthermore, the application of 2-(pentyloxy)benzaldehyde and its derivatives in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science, remains a promising avenue for exploration.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. Accessed February 24, 2024.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. Accessed February 24, 2024.
  • Titration of Oxalic Acid with KMnO4. Learning Space. Accessed February 24, 2024.
  • 2-(Pentyloxy)benzaldehyde. ChemScene. Accessed February 24, 2024.
  • Benzaldehyde, 2-hydroxy-4-(pentyloxy)-. lookchem. Accessed February 24, 2024.
  • What is the reaction between oxalic acid and potassium permangan
  • Sodium Borohydride Reduction of Benzoin. Accessed February 24, 2024.
  • Williamson Ether Synthesis. J&K Scientific LLC. Accessed February 24, 2024.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. Accessed February 24, 2024.
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Accessed February 24, 2024.
  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Accessed February 24, 2024.
  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Accessed February 24, 2024.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Accessed February 24, 2024.
  • 4 - Organic Syntheses Procedure. Accessed February 24, 2024.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed February 24, 2024.
  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Accessed February 24, 2024.
  • 18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Accessed February 24, 2024.
  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. Accessed February 24, 2024.
  • Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Cheméo. Accessed February 24, 2024.
  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.
  • Solvent Free Wittig Reactions. Accessed February 24, 2024.
  • Williamson ether synthesis. Wikipedia. Accessed February 24, 2024.
  • Experiment 8 – Redox Titrations Potassium permanganate, KMnO4, is a strong oxidizing agent.
  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Accessed February 24, 2024.
  • Grignard Reaction. Accessed February 24, 2024.
  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Quora. Accessed February 24, 2024.
  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Accessed February 24, 2024.
  • Williamson Ether Synthesis. YouTube. Accessed February 24, 2024.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Accessed February 24, 2024.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Accessed February 24, 2024.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Accessed February 24, 2024.
  • A Solvent Free Wittig Reaction. Accessed February 24, 2024.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Accessed February 24, 2024.
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Accessed February 24, 2024.
  • Article - Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. University of Baghdad Digital Repository. Accessed February 24, 2024.
  • 2-(Prop-2-yn-1-yloxy)benzaldehyde. Chem-Impex. Accessed February 24, 2024.
  • A : Benzaldehyde is more reactive towards nucleophilic addition than acetaldehyde. R : Benzaldeh... YouTube. Accessed February 24, 2024.
  • The Grignard Reaction. Chemistry at Winthrop University. Accessed February 24, 2024.
  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Accessed February 24, 2024.
  • Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. Accessed February 24, 2024.
  • Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Semantic Scholar. Accessed February 24, 2024.
  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. Accessed February 24, 2024.
  • Question: A Wittig reaction using benzaldehyde and carbethoxymethylene triphenylphosphorane to form ethyl trans-cinnam
  • Solved Interpret both the 1 H and 13C NMR spectra of. Chegg.com. Accessed February 24, 2024.
  • 2-Pentynoic acid 97 5963-77-9. Sigma-Aldrich. Accessed February 24, 2024.
  • (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.
  • Copies of 1H, 13C, 19F NMR spectra. Accessed February 24, 2024.

Sources

Technical Guide: The Functional Role of the Pentyloxy Group in 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, electronic, and physical impact of the pentyloxy (


) substituent at the ortho position of the benzaldehyde core. 2-(Pentyloxy)benzaldehyde serves as a critical intermediate in the synthesis of metallomesogens (liquid crystal metal complexes) and lipophilic Schiff base ligands. The pentyloxy group functions not merely as a steric spacer but as a thermodynamic regulator, depressing melting points via conformational flexibility while enhancing solubility in non-polar organic media—a prerequisite for solvent extraction processes and homogenous catalysis.

Part 1: Molecular Architecture & Electronic Theory

The Ortho-Alkoxy Effect

The introduction of a pentyloxy group at the 2-position (ortho) fundamentally alters the reactivity profile of the parent molecule, salicylaldehyde.

  • Disruption of Intramolecular H-Bonding: Salicylaldehyde is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen (

    
    ). Alkylation with a pentyl chain abolishes this interaction. This results in a higher free energy ground state for the carbonyl, making it slightly more electrophilic and reactive toward nucleophilic attack (e.g., amine condensation) compared to its hydroxy counterpart.
    
  • Electronic Donation (+M Effect): The ether oxygen retains two lone pairs, donating electron density into the benzene ring via the mesomeric (+M) effect. This increases the electron density at the para and ortho positions relative to the alkoxy group.

  • Steric Inhibition: The

    
     chain creates significant steric bulk. Unlike a methoxy group, the flexible pentyl tail sweeps a larger conformational volume, often forcing the aldehyde group out of perfect planarity with the aromatic ring to minimize steric clash, which can subtly influence 
    
    
    
    -stacking interactions.
Lipophilicity and Thermodynamics

The pentyl chain (


) is the "sweet spot" for many materials science applications. It is long enough to induce van der Waals ordering (essential for liquid crystals) but short enough to maintain reasonable solubility in common organic solvents without causing waxy precipitation.

Table 1: Comparative Physicochemical Properties

PropertySalicylaldehyde (Parent)2-(Methoxy)benzaldehyde2-(Pentyloxy)benzaldehyde
H-Bond Donor Yes (Strong Intramolecular)NoNo
Lipophilicity (LogP) ~1.81~1.6~3.8 (High)
Physical State (RT) LiquidSolid (MP ~36°C)Liquid / Low-Melting Solid
Solubility (Hexane) LowModerateHigh
Ligand Type Bidentate (Anionic, N,O)Monodentate/Weak Bidentate (Neutral)Monodentate/Weak Bidentate (Neutral)

Part 2: Visualization of Structure-Property Relationships

The following diagram illustrates how the specific attributes of the pentyloxy group translate into functional behaviors in chemical applications.

structure_property cluster_0 Molecular Features cluster_1 Physicochemical Effects cluster_2 Functional Outcome Pentyloxy O-Pentyl Group (C5) Lipophilicity Increased Lipophilicity (LogP > 3.5) Pentyloxy->Lipophilicity Alkyl Chain Steric Steric Bulk & Flexibility Pentyloxy->Steric Chain Length OrthoPos Ortho Position OrthoPos->Steric Proximity EtherO Ether Oxygen HBondBreak Disruption of Intramolecular H-Bond EtherO->HBondBreak Alkylation Solubility High Solubility in Non-Polar Solvents Lipophilicity->Solubility Reactivity Enhanced Carbonyl Electrophilicity HBondBreak->Reactivity Mesophase Liquid Crystal Mesophase Induction Steric->Mesophase Disrupts Crystal Packing

Figure 1: Causal flow from molecular structure to functional application properties.

Part 3: Synthetic Pathways & Protocol

Synthesis Strategy: Williamson Etherification

The most robust route to 2-(pentyloxy)benzaldehyde is the


 alkylation of salicylaldehyde using 1-bromopentane. This reaction requires a base to generate the phenoxide anion, which then acts as the nucleophile.

Key Causality in Reagent Choice:

  • Base (

    
    ):  Preferred over NaOH/KOH to prevent the Cannizzaro reaction (disproportionation of the aldehyde) which can occur with strong hydroxide bases. Potassium carbonate provides a buffered, mild basic environment sufficient to deprotonate the phenol (
    
    
    
    ).
  • Solvent (DMF or Acetone): DMF (Dimethylformamide) is ideal as a polar aprotic solvent. It solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive for the nucleophilic attack on the alkyl halide.
    
  • Catalyst (KI - Optional): Potassium iodide can be added (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the rate.

Detailed Protocol

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Activation: Dissolve salicylaldehyde in DMF. Add anhydrous

    
    . Stir at room temperature for 30 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 1-bromopentane dropwise.

  • Reflux: Heat the mixture to 60-80°C (if using DMF) or reflux temperature (if using acetone) for 4-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into ice-cold water. The product is lipophilic and will separate as an oil or precipitate.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted salicylaldehyde), then water, then brine. Dry over

    
     and concentrate in vacuo.
    
Synthetic Logic Diagram

synthesis_flow Start Salicylaldehyde + K2CO3 + DMF Intermediate Phenoxide Anion Formation Start->Intermediate Deprotonation Reaction Add 1-Bromopentane (SN2 Attack) Intermediate->Reaction Nucleophilic Attack Workup Pour into Ice Water (Phase Separation) Reaction->Workup Quench Purification Wash with NaOH (Removes unreacted Phenol) Workup->Purification Extraction Product 2-(Pentyloxy)benzaldehyde Purification->Product Drying & Evaporation

Figure 2: Step-by-step workflow for the Williamson ether synthesis of the target molecule.

Part 4: Application Vectors

Schiff Base Ligands

2-(Pentyloxy)benzaldehyde is a primary precursor for "hemilabile" ligands. When condensed with diamines (e.g., ethylenediamine), it forms Schiff bases (imines).

  • Coordination Chemistry: Unlike salicylaldehyde Schiff bases (Salen) which bind as anionic

    
     chelators, the pentyloxy derivatives bind as neutral 
    
    
    
    donors. The ether oxygen is a weaker donor than a phenoxide, creating complexes with different electronic spin states and catalytic activities.
  • Solubility: The pentyl chain ensures that the resulting metal complexes are soluble in hydrocarbons (toluene, hexane), facilitating their use in homogeneous catalysis where the catalyst must be in the same phase as the organic substrates.

Liquid Crystals (Mesogens)

The "Odd-Even Effect" is critical here. Alkoxy chains with an odd number of carbons (Pentyl = 5) often exhibit higher transition temperatures and different mesophase stabilities compared to even-numbered chains due to the anisotropy of the terminal methyl group's orientation.

  • The 2-position substitution is generally less favorable for liquid crystallinity than the 4-position (para) due to the "kink" it introduces in the rod-like shape. However, it is used to lower the melting point and introduce specific twisting in chiral nematic phases.

References

  • Synthesis and Properties of Alkoxybenzaldehydes

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • Link:

    • Note: While the link points to the para-isomer for property data, the synthetic chemistry (Williamson Ether Synthesis) described in standard organic texts applies identically to the ortho-isomer.
  • Williamson Ether Synthesis Protocols

    • Source: Organic Chemistry Portal.
    • Link:

  • Liquid Crystal Phase Behavior (Odd-Even Effect)

    • Source: Royal Society of Chemistry (RSC)
    • Link:

  • Schiff Base Ligand Synthesis

    • Source: ResearchG
    • Link:

Sources

Methodological & Application

Step-by-step protocol for 2-(Pentyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(Pentyloxy)benzaldehyde , a functionalized aromatic aldehyde commonly utilized in the development of liquid crystals, Schiff base ligands for coordination chemistry, and organic intermediates. The protocol employs a standard Williamson Ether Synthesis , optimizing the alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with 1-bromopentane.[1]

Part 1: Technical Abstract & Mechanistic Insight

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide by a phenoxide ion.[1] Salicylaldehyde possesses an acidic phenolic proton (

), which is deprotonated by a weak base (Potassium Carbonate,

) to generate the resonance-stabilized phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopentane, displacing the bromide leaving group.

Key Reaction Parameters:

  • Solvent Choice: Anhydrous Acetonitrile (

    
    )  or Dimethylformamide (DMF)  is preferred. These polar aprotic solvents solvate the cation (
    
    
    
    ), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the
    
    
    kinetics.
  • Catalysis: The addition of a catalytic amount of Potassium Iodide (KI) can facilitate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS NumberRoleEquiv.
Salicylaldehyde 90-02-8Substrate1.0
1-Bromopentane 110-53-2Alkylating Agent1.2
Potassium Carbonate (

)
584-08-7Base (Anhydrous)2.0
Potassium Iodide (KI)7681-11-0Catalyst0.1
Acetonitrile (

)
75-05-8Solvent-
Magnesium Sulfate (

)
7487-88-9Drying Agent-
Step-by-Step Methodology

Step 1: Deprotonation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Salicylaldehyde (12.2 g, 100 mmol) and Anhydrous Acetonitrile (100 mL).

  • Add Potassium Carbonate (27.6 g, 200 mmol) to the solution.

    • Note: The mixture will become heterogeneous. Efficient stirring is critical to ensure surface contact between the solid base and the solution.

Step 2: Alkylation 4. Add 1-Bromopentane (18.1 g, 120 mmol) and Potassium Iodide (1.66 g, 10 mmol) to the reaction mixture. 5. Heat the reaction mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. 6. Maintain reflux for 6–8 hours . Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material (Salicylaldehyde) should disappear, and a less polar product spot (2-Pentyloxybenzaldehyde) should appear.

Step 3: Work-up 7. Cool the mixture to room temperature. 8. Filter off the inorganic solids (


, unreacted 

) using a sintered glass funnel or Celite pad. Wash the filter cake with fresh acetonitrile (2 x 20 mL). 9. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent. 10. Dissolve the resulting residue in Diethyl Ether or Ethyl Acetate (100 mL). 11. Wash the organic layer with 10% NaOH solution (2 x 30 mL) to remove any unreacted salicylaldehyde (phenoxide remains in the aqueous layer). 12. Wash with Brine (saturated NaCl, 1 x 50 mL) to remove residual water. 13. Dry the organic phase over anhydrous Magnesium Sulfate (

)
.

Step 4: Purification 14. Filter the drying agent and concentrate the solvent under reduced pressure. 15. Purify the crude oil via Vacuum Distillation (b.p. approx. 140-145°C at 10 mmHg) or Flash Column Chromatography (Silica gel, Hexane:EtOAc 9:1) to yield the pure product as a pale yellow oil.

Part 3: Process Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Salicylaldehyde + K2CO3 in Acetonitrile Start->Mix Add Add: 1-Bromopentane + KI (cat.) Mix->Add Reflux Reaction: Reflux 80°C (6-8 hrs) (Williamson Ether Synthesis) Add->Reflux Filter Filtration: Remove Inorganic Salts (KBr, K2CO3) Reflux->Filter Wash Work-up: Wash with 10% NaOH (Removes unreacted Phenol) Filter->Wash Dry Drying: MgSO4 & Solvent Removal Wash->Dry Purify Purification: Vacuum Distillation or Column Chromatography Dry->Purify Product Final Product: 2-(Pentyloxy)benzaldehyde Purify->Product

Caption: Workflow for the Williamson ether synthesis of 2-(Pentyloxy)benzaldehyde, highlighting critical purification steps.

Part 4: Characterization & Safety

Expected Data:

  • Appearance: Pale yellow to colorless liquid.[2]

  • IR Spectrum: Strong carbonyl stretch (

    
    ) at 
    
    
    
    ; C-H aldehyde stretch at
    
    
    ; Ether C-O stretches at
    
    
    and
    
    
    .
  • 1H NMR (

    
    ): 
    
    
    
    (s, 1H, CHO),
    
    
    (dd, 1H, Ar-H),
    
    
    (m, 3H, Ar-H),
    
    
    (t, 2H,
    
    
    ),
    
    
    (m, 2H),
    
    
    (m, 4H),
    
    
    (t, 3H,
    
    
    ).

Safety Protocols:

  • Alkyl Halides: 1-Bromopentane is an irritant and should be handled in a fume hood to avoid inhalation of vapors.

  • Base Handling: Potassium carbonate is a respiratory irritant; use a dust mask when weighing.

  • Waste Disposal: Aqueous washes containing NaOH and phenols must be neutralized before disposal. Organic solvents must be disposed of in non-halogenated waste streams.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis methodology).

Sources

Application Note: Precision Synthesis of Lipophilic Chalcones via Aldol Condensation of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of


-unsaturated ketones (chalcones) utilizing 2-(Pentyloxy)benzaldehyde  as the electrophilic partner. Unlike simple benzaldehydes, this substrate introduces a significant lipophilic pentyl chain at the ortho position. This structural feature enhances membrane permeability in medicinal applications but introduces specific steric and electronic challenges during synthesis.[1]

We present two validated protocols: a Standard Base-Catalyzed Method for scalability and a Microwave-Assisted Method for high-throughput screening. Special attention is given to the "Ortho-Effect" and the management of lipophilic "oiling out" phenomena common with this substrate.

Scientific Foundation & Mechanistic Insight

The Substrate: 2-(Pentyloxy)benzaldehyde

The 2-(pentyloxy) substituent alters the reaction landscape in three critical ways compared to unsubstituted benzaldehyde:

  • Electronic Deactivation: The alkoxy group is a strong Electron Donating Group (EDG) via resonance.[1] This increases electron density at the carbonyl carbon, making it less electrophilic and slowing the nucleophilic attack by the enolate.

  • Steric Shielding: The ortho-pentyl chain creates a steric bulk that shields the carbonyl group, requiring higher activation energy or longer reaction times compared to para-substituted analogs.[1]

  • Lipophilicity (

    
    ):  The C5 alkyl chain drastically reduces water solubility, necessitating careful solvent selection to maintain a homogeneous phase during reaction and prevent premature precipitation of unreacted intermediates.
    
Reaction Mechanism (Claisen-Schmidt)

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration (E1cB mechanism).

ReactionMechanism cluster_conditions Critical Factors Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Active Species) Acetophenone->Enolate Deprotonation (-H2O) Base OH- (Catalyst) Base->Enolate Alkoxide β-Hydroxy Alkoxide Enolate->Alkoxide Nucleophilic Attack (Slow Step due to Sterics) Aldehyde 2-(Pentyloxy) benzaldehyde Aldehyde->Alkoxide Chalcone Chalcone Product (α,β-unsaturated) Alkoxide->Chalcone Dehydration (-OH-) (Thermodynamic Sink) Factor1 Ortho-Steric Hindrance Factor2 Resonance Deactivation

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack, which is impeded by the steric bulk of the 2-pentyloxy group.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Synthesis (Batch Scale)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • 2-(Pentyloxy)benzaldehyde (1.0 equiv)

  • Acetophenone (1.0 equiv) [Model Ketone]

  • Sodium Hydroxide (NaOH), 40% Aqueous Solution[2]

  • Ethanol (95% or Absolute)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-(Pentyloxy)benzaldehyde and 5.0 mmol of acetophenone in 15 mL of Ethanol.

    • Expert Note: Ensure the aldehyde is fully dissolved before adding base. The pentyl chain may require slight warming (30°C) to dissolve fully in 95% EtOH.

  • Catalyst Addition: Place the flask in an ice-water bath (0-5°C). Add 2.5 mL of 40% aqueous NaOH dropwise with vigorous stirring.

    • Why? Although the reaction is endothermic/neutral initially, the exotherm from mixing strong base can cause side reactions (Cannizzaro) or polymerization.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 24 hours.

    • Monitoring: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 8:2).[1] The product will have a higher

      
       than the aldehyde due to the loss of the polar carbonyl/hydroxyl interaction and conjugation.
      
  • Work-up (The "Oiling Out" Fix):

    • Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl (to neutralize excess base).

    • Crucial Step: Due to the pentyl chain, the product often forms a viscous oil rather than a solid precipitate.

    • If Oily: Extract with Dichloromethane (DCM) (3 x 20 mL).[1] Dry organic layer over Anhydrous

      
      , filter, and evaporate.
      
    • If Solid: Filter the yellow precipitate and wash with cold water.

  • Purification: Recrystallize from minimal hot Ethanol. If the oil persists, use a mixture of Ethanol:Hexane (1:1) and cool to -20°C to induce crystallization.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid screening.

Reagents:

  • 2-(Pentyloxy)benzaldehyde (2.0 mmol)

  • Acetophenone (2.0 mmol)

  • Basic Alumina (

    
    ) or KOH impregnated on clay.[1]
    
  • Solvent-free (Dry media).[1]

Methodology:

  • Preparation: Dissolve the aldehyde and ketone in 2 mL of volatile solvent (DCM). Add 2.0 g of Basic Alumina.[1]

  • Evaporation: Evaporate the solvent under reduced pressure (Rotavap) to adsorb reagents onto the solid support.

  • Irradiation: Place the dry powder in a microwave reactor vessel. Irradiate at 300-400W for 3-5 minutes .

    • Safety: Use a pulsed sequence (30 sec on, 10 sec off) to prevent overheating.[1]

  • Extraction: Cool to room temperature. Add 10 mL of DCM or Ethyl Acetate to elute the product from the solid support. Filter off the alumina.[1]

  • Isolation: Evaporate solvent to yield crude chalcone.[1]

Data Presentation & Comparison

ParameterProtocol A (Conventional)Protocol B (Microwave)
Reaction Time 12 - 24 Hours3 - 6 Minutes
Yield 75 - 82%88 - 94%
Solvent Usage High (Ethanol + Workup)Minimal / Solvent-Free
Product State Often requires recrystallizationCleaner crude profile
Scalability High (Grams to Kilograms)Low (Milligrams to Grams)

Troubleshooting & Quality Control (Self-Validating Logic)

The lipophilic nature of the 2-pentyloxy group introduces unique failure modes. Use this logic tree to diagnose issues.

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTLC Step 1: Check TLC (Is Aldehyde consumed?) Start->CheckTLC YesConsumed Yes: Aldehyde Consumed CheckTLC->YesConsumed High Rf Spot Visible NoConsumed No: Aldehyde Remains CheckTLC->NoConsumed SM Spot Dominant OilingOut Problem: Product Oiled Out (Lipophilic Effect) YesConsumed->OilingOut ReactionStalled Problem: Low Reactivity (Ortho-Steric Effect) NoConsumed->ReactionStalled SolutionOil Fix: 1. Extract with DCM 2. Evaporate 3. Recrystallize (EtOH/Hexane) at -20°C OilingOut->SolutionOil SolutionStall Fix: 1. Increase Temp to 60°C 2. Use stronger base (KOH) 3. Switch to Microwave ReactionStalled->SolutionStall

Figure 2: Troubleshooting logic flow for handling the specific physicochemical challenges of 2-(pentyloxy)chalcones.

References

  • Claisen-Schmidt Condensation Overview

    • Wikipedia Contributors. (2023).[1] Claisen–Schmidt condensation.[1][3][4][5][6][7][8][9][10] Wikipedia.[1] Link[11][4][5]

  • Microwave Assisted Synthesis

    • Goyal, A., et al. (2021).[1][3] Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Link

  • Synthesis of Alkoxy-Chalcones

    • Susanti, E., et al. (2023).[1] Synthesis of Chalcones: An Improved High-Yield Protocol. PMC (PubMed Central).[1] Link

  • Biological Activity of Chalcones

    • Mahapatra, D. K., et al. (2022).[1] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[1] Link

  • Kinetic Studies (Steric Effects)

    • DigiTell Inc. (2010).[1] Kinetic investigation of the Claisen-Schmidt condensation. American Chemical Society (ACS) Abstracts.[1] Link

Sources

Application Note & Protocol: Synthesis of Novel Chalcones from 2-(Pentyloxy)benzaldehyde via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, contact: [email protected]

Abstract

This comprehensive guide details the synthesis of chalcones derived from 2-(pentyloxy)benzaldehyde and acetophenone using the base-catalyzed Claisen-Schmidt condensation. Chalcones are a class of α,β-unsaturated ketones that form the central core of many biologically active compounds, making them highly valuable scaffolds in medicinal chemistry and drug development.[1] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of (E)-1-phenyl-3-(2-(pentyloxy)phenyl)prop-2-en-1-one. It includes an in-depth explanation of the reaction mechanism, the rationale behind procedural choices, expected analytical data, and troubleshooting guidance. The protocols and insights are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery to facilitate the reliable production of this versatile class of molecules.

Introduction: The Significance of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring open-chain flavonoids found abundantly in plants.[1] They serve as crucial biosynthetic precursors to other flavonoids and isoflavonoids. The core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged pharmacophore.[1] This reactive ketoethylenic moiety (–CO–CH=CH–) is responsible for the broad spectrum of pharmacological activities attributed to chalcone derivatives, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2]

The ease of synthesis and the ability to readily modify the aromatic rings make chalcones an attractive template for developing novel therapeutic agents. The Claisen-Schmidt condensation, a reliable and high-yielding reaction, remains the most prevalent method for their laboratory synthesis.[3] This application note focuses on the use of 2-(pentyloxy)benzaldehyde as a starting material to generate chalcones with an ortho-alkoxy substitution, a structural motif of interest for modulating lipophilicity and target binding in drug design.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of chalcones is classically achieved through a base-catalyzed crossed aldol condensation known as the Claisen-Schmidt condensation.[1] This reaction involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with a ketone (possessing α-hydrogens), such as acetophenone.[1]

Mechanism: The reaction proceeds in three primary stages:

  • Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde [2-(pentyloxy)benzaldehyde], forming a tetrahedral alkoxide intermediate (a β-hydroxy ketone).

  • Dehydration: The alkoxide is protonated by the solvent (ethanol) to form an aldol addition product. This intermediate rapidly undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final α,β-unsaturated ketone, or chalcone. The formation of the conjugated π-system provides the thermodynamic driving force for this spontaneous dehydration.

// Invisible edges for ordering Ketone -> Aldehyde [style=invis]; Aldehyde -> Aldol [style=invis]; } caption [label="Fig 1. Mechanism of Claisen-Schmidt Condensation.", fontsize=10];

Experimental Choices Explained:

  • Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, inexpensive strong bases capable of deprotonating acetophenone to initiate the reaction.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the base, and its protic nature facilitates the protonation of the alkoxide intermediate.

  • Reactant Choice: 2-(pentyloxy)benzaldehyde is chosen as it lacks α-hydrogens, preventing self-condensation and ensuring a "crossed" condensation occurs, leading to a single primary product.

  • Steric Considerations: The pentyloxy group at the ortho position of the benzaldehyde may introduce steric hindrance. This can potentially slow the rate of nucleophilic attack compared to a para-substituted analogue.[3] While high yields are still achievable, this may necessitate slightly longer reaction times or gentle heating to ensure completion.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume / Mass
2-(Pentyloxy)benzaldehydeC₁₂H₁₆O₂192.2510.01.92 g
AcetophenoneC₈H₈O120.1510.01.20 g (1.16 mL)
Sodium Hydroxide (NaOH)NaOH40.0020.00.80 g
Ethanol (95%)C₂H₅OH--40 mL
Deionized WaterH₂O--20 mL
Hydrochloric Acid (1 M)HCl--As needed

Note: Molar mass and density for acetophenone are 120.15 g/mol and 1.03 g/mL, respectively.[4][5] The molar mass for 2-(pentyloxy)benzaldehyde is estimated based on its chemical formula.

Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Glassware for recrystallization

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Synthesis Workflow

Workflow A 1. Dissolve Reactants 2-(Pentyloxy)benzaldehyde and Acetophenone in Ethanol C 3. Initiate Reaction Slowly add NaOH solution to reactants at RT A->C B 2. Prepare Catalyst Solution Dissolve NaOH in Water B->C D 4. Stir and Monitor Stir vigorously for 4-6 hours. Monitor by TLC C->D E 5. Neutralization Cool in ice bath and neutralize with 1M HCl until pH ~7 D->E F 6. Isolate Crude Product Collect precipitate by vacuum filtration. Wash with cold water E->F G 7. Purify by Recrystallization Recrystallize crude solid from hot ethanol F->G H 8. Dry and Characterize Dry the pure crystals. Obtain yield, MP, and spectra G->H

Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.92 g (10.0 mmol) of 2-(pentyloxy)benzaldehyde and 1.20 g (10.0 mmol) of acetophenone in 20 mL of 95% ethanol. Place a magnetic stir bar in the flask and stir until a homogenous solution is formed.

  • Catalyst Addition: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water. Cool this solution to room temperature. Transfer the NaOH solution to a dropping funnel.

  • Reaction: Add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 20-30 minutes. A color change and increase in turbidity are expected.

  • Stirring and Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The product spot should be significantly less polar than the starting aldehydes.

  • Work-up and Isolation: After completion, cool the reaction flask in an ice-water bath for 20 minutes. Slowly neutralize the mixture by adding 1 M HCl dropwise while stirring until the pH is approximately 7. A yellow precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts.

  • Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, gently scratch the inside of the beaker with a glass rod. Collect the purified, pale-yellow crystals by vacuum filtration.

  • Drying and Analysis: Dry the crystals in a desiccator or a vacuum oven at a low temperature. Calculate the percentage yield and characterize the final product by determining its melting point and acquiring spectroscopic data (FTIR, ¹H-NMR, ¹³C-NMR).

Characterization of the Product

Product: (E)-1-phenyl-3-(2-(pentyloxy)phenyl)prop-2-en-1-one Molecular Formula: C₂₀H₂₂O₂ Molecular Weight: 294.39 g/mol Appearance: Pale yellow crystalline solid

Expected Analytical Data
AnalysisExpected ResultRationale / Key Features
Yield 75-85%Based on similar reported syntheses.
Melting Point VariesDependent on purity. Should be a sharp range.
TLC (4:1 Hex:EtOAc) R_f ≈ 0.6-0.7Product is significantly less polar than aldehyde starting materials.
FTIR (cm⁻¹) ~1660 (s, C=O), ~1600 (m, C=C), ~3060 (w, Ar C-H), ~2950 (m, Alkyl C-H), ~1245 (s, Ar-O-C)Strong carbonyl stretch is characteristic.[6] C=C stretch is often observed near the aromatic region. Ar-O-C stretch confirms the ether linkage.
¹H-NMR (CDCl₃, ppm) δ 7.9-8.1 (d, 2H), 7.4-7.6 (m, 4H, Hα), 6.9-7.1 (m, 4H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 1.4-1.5 (m, 4H), 0.9-1.0 (t, 3H)Vinylic protons (Hα, Hβ) appear as doublets. The trans-coupling constant (J) is expected to be large (~15-16 Hz).[5] Protons on the acetophenone ring appear downfield. Pentyloxy protons appear in the aliphatic region.
¹³C-NMR (CDCl₃, ppm) δ ~190 (C=O), ~157 (Ar-O), ~144 (Cβ), ~121-138 (Ar-C), ~122 (Cα), ~68 (O-CH₂), ~14-29 (Alkyl C)The carbonyl carbon is significantly downfield.[7] The carbon attached to the pentyloxy group (Ar-O) is also downfield. Aliphatic carbons of the pentyloxy chain appear upfield.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend the reaction time to 8-10 hours or gently warm the mixture to 40°C. Ensure the base is not old or degraded.
Product is soluble in the work-up solution.Ensure the reaction mixture is thoroughly cooled before and during neutralization to minimize product solubility.
Oily Product Instead of Solid Impurities present.Wash the crude product thoroughly with cold water. Ensure complete removal of starting materials. Attempt recrystallization from a different solvent system (e.g., ethanol-water).
Product melting point is low.Ensure slow cooling during recrystallization. Avoid shocking the solution in an ice bath too quickly. Use a seed crystal if available.
Broad Melting Point Range Impure product.Repeat the recrystallization process. Ensure the product is completely dry before measuring the melting point.

Conclusion

The Claisen-Schmidt condensation provides a direct and efficient pathway for the synthesis of chalcones from 2-(pentyloxy)benzaldehyde. The protocol outlined in this application note is robust and can be adapted for various substituted acetophenones to generate a library of novel chalcone derivatives. The detailed mechanistic insights and characterization data serve as a reliable reference for researchers, enabling the confident synthesis and validation of these important chemical scaffolds for applications in drug discovery and materials science.

References

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved February 7, 2026, from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved February 7, 2026, from [Link]

  • Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained. Retrieved February 7, 2026, from [Link]

  • Dönbak, K. (2009). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 34(4), 217-226.
  • Britannica. (2026, January 2). Acetophenone. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Acetophenone. Retrieved February 7, 2026, from [Link]

  • García, C. I., et al. (2007). Investigation of Chlorine Substitution Effects in the Claisen-Schmidt Condensation of 2΄-hydroxyacetophenone with Chlorobenzaldehydes Over MgO. In Studies in Surface Science and Catalysis (Vol. 172, pp. 385-388). Elsevier.
  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 1156 - ACETOPHENONE. Retrieved February 7, 2026, from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved February 7, 2026, from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved February 7, 2026, from [Link]

  • Farooq, U., et al. (2023). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 20(6), 646-663.
  • Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
  • YouTube. (2023, February 8). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved February 7, 2026, from [Link]

  • Saini, M. S., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(3), 944.
  • Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(1), 1059-1077.
  • PubMed. (n.d.). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Retrieved February 7, 2026, from [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 486-496.
  • Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved February 7, 2026, from [Link]

Sources

Application Note: 2-(Pentyloxy)benzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-(Pentyloxy)benzaldehyde is a pivotal aromatic aldehyde that serves as a versatile building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a reactive aldehyde functionality and an ortho-pentyloxy group, makes it an ideal precursor for constructing complex heterocyclic systems that form the core of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of 2-(Pentyloxy)benzaldehyde via the Williamson ether synthesis and demonstrates its critical application in the formation of chromane-based intermediates, which are key structural motifs in cardiovascular drugs such as Nebivolol.[2][3] Detailed, field-proven protocols, mechanistic insights, and characterization data are presented for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of 2-(Pentyloxy)benzaldehyde

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Benzaldehyde derivatives are fundamental intermediates, prized for the reactivity of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds.[1][4] 2-(Pentyloxy)benzaldehyde distinguishes itself through the presence of the ortho-alkoxy chain. This substituent serves two primary roles:

  • Steric and Electronic Influence: The pentyloxy group electronically modulates the reactivity of the adjacent aldehyde and the aromatic ring. It can also direct the stereochemical outcome of certain reactions through steric hindrance or chelation control.

  • Structural Contribution: The alkoxy chain is often incorporated into the final molecular scaffold, providing essential lipophilicity or forming part of a heterocyclic ring system, as seen in the chromane structure.

This guide focuses on the most common and robust method for preparing 2-(Pentyloxy)benzaldehyde and its subsequent elaboration into a key pharmaceutical scaffold, providing a validated blueprint for its use in drug discovery and process development.

Synthesis of 2-(Pentyloxy)benzaldehyde via Williamson Ether Synthesis

The preparation of 2-(Pentyloxy)benzaldehyde is most reliably achieved through the Williamson ether synthesis, a classic and efficient SN2 reaction.[5][6] This method involves the O-alkylation of a phenol, in this case, salicylaldehyde (2-hydroxybenzaldehyde), with an alkyl halide.

2.1. Mechanistic Principle

The reaction proceeds in two fundamental steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide anion.[5][7] Phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by common inorganic bases.

  • Nucleophilic Attack: The resulting phenoxide attacks the primary electrophilic carbon of a pentyl halide (e.g., 1-bromopentane), displacing the halide leaving group in a concerted SN2 mechanism.[6][8] The use of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing pathway with secondary or tertiary halides.[6]

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde cluster_reactants Reactants cluster_products Products Sal Salicylaldehyde Phenoxide Phenoxide Intermediate Sal->Phenoxide Step 1: Deprotonation (in Acetonitrile) Base K₂CO₃ (Base) Base->Phenoxide Step 1: Deprotonation (in Acetonitrile) PentylBr 1-Bromopentane Product 2-(Pentyloxy)benzaldehyde PentylBr->Product Step 2: SN2 Attack Phenoxide->Product Step 2: SN2 Attack Salt KBr + KHCO₃ R1 + R2 + P1 +

Caption: Figure 1: Williamson Ether Synthesis Workflow.

2.2. Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for high yield and purity.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone or Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry 500 mL round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 250 mL of anhydrous acetone.

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq) to the mixture dropwise over 10 minutes.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C for acetone). Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the solid salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Dissolve the resulting oily residue in 150 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove unreacted salicylaldehyde, deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 2-(Pentyloxy)benzaldehyde as a clear, pale-yellow oil.

2.3. Data Presentation

ReagentMW ( g/mol )EquivalentsAmount (moles)Mass/Volume
Salicylaldehyde122.121.00.1012.21 g
1-Bromopentane151.041.20.1218.12 g (14.5 mL)
Potassium Carbonate138.212.00.2027.64 g
Acetone---250 mL
Product 192.25 - - Expected Yield: 80-90%

Application: Synthesis of a Chromane Intermediate for Nebivolol

2-(Pentyloxy)benzaldehyde is an excellent starting point for synthesizing the chromane ring system, a core component of the cardiovascular drug Nebivolol.[2][10] The aldehyde group provides a reactive handle for chain extension and subsequent cyclization. The following protocol illustrates a common synthetic strategy involving a Knoevenagel condensation.

3.1. Synthetic Strategy

The formation of the chromane ring from an ortho-alkoxy benzaldehyde can be achieved via a multi-step sequence:

  • Knoevenagel Condensation: The aldehyde reacts with an active methylene compound (e.g., diethyl malonate) to form a C=C double bond.

  • Reduction & Cyclization: The resulting product is then reduced and cyclized to form the chromane ring. This demonstrates how the aldehyde functionality is key to building the required carbon skeleton.

Chromane_Synthesis Figure 2: Pathway to Chromane Intermediate A 2-(Pentyloxy)benzaldehyde C Knoevenagel Adduct A->C Knoevenagel Condensation (Piperidine, AcOH) B Diethyl Malonate B->C D Reduced Intermediate C->D Reduction (e.g., NaBH₄) E Chromane Intermediate D->E Intramolecular Cyclization

Caption: Figure 2: Synthetic pathway from 2-(Pentyloxy)benzaldehyde to a key chromane intermediate.

3.2. Protocol: Knoevenagel Condensation

Materials:

  • 2-(Pentyloxy)benzaldehyde

  • Diethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-(Pentyloxy)benzaldehyde (1.0 eq), diethyl malonate (1.5 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue reflux until no more water is formed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the diethyl 2-(2-(pentyloxy)benzylidene)malonate.

Causality Behind Choices:

  • Dean-Stark Trap: The Knoevenagel condensation is a reversible equilibrium reaction. By removing the water produced, the equilibrium is driven towards the product side, ensuring a high conversion rate.

  • Piperidine/Acetic Acid: This combination acts as a classic catalytic system for the Knoevenagel reaction. Piperidine, a secondary amine, forms a reactive iminium ion intermediate with the aldehyde, while the acetic acid protonates the hydroxyl group in the transition state, facilitating the elimination of water.

Analytical Characterization

Verification of the synthesized products is essential. The following data are typical for the target compounds.

CompoundTechniqueExpected Data
2-(Pentyloxy)benzaldehyde ¹H NMR δ ~10.5 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.0 (m, 2H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.8 (m, 2H), 1.4 (m, 4H), 0.9 (t, 3H, -CH₃)
FT-IR (neat) ~2870, 2770 cm⁻¹ (C-H aldehyde), ~1685 cm⁻¹ (C=O aldehyde), ~1245 cm⁻¹ (C-O ether)
Knoevenagel Product ¹H NMR Disappearance of aldehyde proton at ~10.5 ppm. Appearance of new vinyl proton at ~7.7 ppm. Signals for ethyl esters (~4.2 ppm, q; ~1.3 ppm, t).

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzaldehyde Derivatives: Can cause skin and eye irritation. Harmful if swallowed or inhaled.[11] Always handle with care.[12][13]

  • 1-Bromopentane: Flammable liquid and vapor. Causes skin and eye irritation.

  • Solvents: Diethyl ether and acetone are highly flammable. Toluene is flammable and has associated reproductive toxicity. Ensure there are no ignition sources nearby.[14]

  • Bases: Potassium carbonate is an irritant. Sodium hydroxide is corrosive and can cause severe burns.[9]

Consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][14][15] Dispose of chemical waste according to institutional and local regulations.

Conclusion

2-(Pentyloxy)benzaldehyde is a high-value intermediate whose synthesis is readily achievable through the robust Williamson ether synthesis. Its strategic utility has been demonstrated in the context of forming chromane scaffolds, which are central to the structure of important pharmaceuticals like Nebivolol. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile molecule in their drug discovery and development programs.

References

  • CN103833717A - Synthetic method of nebivolol - Google P
  • Synthesis of 2-pentyloxy allyl ester - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Pharmaceutical Intermediates Benzaldehyde/C9h10o3 CAS 93-02-7. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (URL: [Link])

  • Preclinical re-evaluation of benzaldehyde as a chemotherapeutic agent - PubMed. (URL: [Link])

  • The Williamson Ether Synthesis. (URL: [Link])

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (URL: [Link])

  • 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Benzaldehyde - SAFETY DATA SHEET - PENTA. (URL: [Link])

  • WO2008023836A1 - Process for production of benzaldehyde compound - Google P
    • The Williamson Ether Synthesis. (URL: [Link])

  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO. (URL: [Link])

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (URL: [Link])

  • Experiment 06 Williamson Ether Synthesis. (URL: [Link])

  • Benzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. (URL: [Link])

  • WO/2016/185492 PROCESS FOR PREPARATION OF NEBIVOLOL AND IT'S SALTS - WIPO Patentscope. (URL: [Link])

  • News - What are six applications for benzaldehyde. (URL: [Link])

  • The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. (URL: [Link])

  • US20110250454A1 - Preparation of nebivolol - Google P
  • Benzaldehyde – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Safety Data Sheet: Benzaldehyde - Carl ROTH. (URL: [Link])

  • Pharmaceutical Intermediates, Latanoprost Enone, 9-Decyn-1-ol, N,N-Diethyl Propargyl Amine, Mumbai, India. (URL: [Link])

  • 2-amino-4-methoxy-3-pentoxybenzaldehyde - C13H19NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Safety Assessment of Benzaldehyde as Used in Cosmetics. (URL: [Link])

  • a new method for producing nebivolol hydrochloride of high purity - Justia Patents. (URL: [Link])

  • Advance Intermediates - Salvavidas Pharma. (URL: [Link])

Sources

High-Precision Synthesis: Grignard Addition to 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 2-(Pentyloxy)benzaldehyde . Unlike simple benzaldehyde derivatives, this substrate presents a unique ortho-alkoxy chelation motif . The oxygen atom on the pentyloxy chain acts as an internal Lewis base, coordinating with the magnesium center of the Grignard reagent.

Successful execution of this reaction requires strict control over solvent coordination strength and temperature to leverage (or suppress) this chelation effect. This guide provides a self-validating workflow for synthesizing secondary alcohols (e.g., 1-(2-(pentyloxy)phenyl)ethanol) with high yield and purity, critical for downstream pharmaceutical and liquid crystal applications.

Strategic Analysis: The "Ortho-Effect" & Chelation Control

Mechanistic Insight: The Magnesium Bridge

The reaction is not merely a collision between a nucleophile and an electrophile; it is a coordination-driven process. The ortho-pentyloxy substituent creates a bidentate binding site.

  • The Chelation Model: Upon approach, the Magnesium atom coordinates simultaneously with the carbonyl oxygen and the ether oxygen. This forms a rigid six-membered cyclic transition state .

  • Kinetic Consequences: This pre-organization increases the electrophilicity of the carbonyl carbon, often accelerating the reaction rate compared to para-substituted analogs.

  • Stereochemical Implications: If a chiral Grignard reagent is used, or if the reaction is applied to a chiral synthesis, this "locked" conformation (Cram Chelation Control) dictates the facial selectivity of the nucleophilic attack.

Solvent Selection Logic

The choice of solvent is the primary "switch" for this reaction mechanism.

SolventLewis BasicityEffect on ChelationRecommendation
Diethyl Ether (Et₂O) LowPromotes Chelation. The solvent binds weakly to Mg, allowing the substrate's ether oxygen to displace solvent molecules and form the cyclic transition state.Preferred for maximum reactivity and stereocontrol.
Tetrahydrofuran (THF) HighDisrupts Chelation. THF binds strongly to Mg, outcompeting the intramolecular ether coordination.Use only if solubility is an issue or to slow down hyper-active reagents.

Material Science & Safety Profile

Substrate: 2-(Pentyloxy)benzaldehyde CAS: 5736-91-4 (Generic structure reference)

PropertyValueOperational Note
Molecular Weight 192.25 g/mol Calculate stoichiometry precisely.
Physical State Pale Yellow LiquidViscosity increases at <0°C.
Boiling Point ~140°C (at reduced pressure)High boiling point makes removal difficult; ensure full conversion.
Solubility Soluble in Et₂O, THF, DCMInsoluble in water.
Hazards Irritant (Skin/Eye), CombustibleWarning: Pentyloxy chain adds lipophilicity, making skin absorption faster.

Reagent: Methylmagnesium Bromide (3.0 M in Et₂O) - Example Nucleophile

Experimental Protocol

Pre-Reaction Preparation (The "Dry" Phase)
  • Glassware: Oven-dried (120°C for >4 hours) or flame-dried under vacuum.

  • Inert Gas: Argon (preferred due to density) or Nitrogen.

  • Substrate Drying: If the aldehyde is not fresh, dissolve in DCM, dry over MgSO₄, filter, and concentrate. Trace water/acid will quench the Grignard and lower yields.

Step-by-Step Synthesis Workflow

Scale: 10 mmol (1.92 g) of 2-(Pentyloxy)benzaldehyde.

Step 1: System Setup
  • Equip a 3-neck round-bottom flask (100 mL) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with an inert gas line.

  • Flush the system with Argon for 15 minutes.

Step 2: Substrate Loading
  • Dissolve 1.92 g (10 mmol) of 2-(Pentyloxy)benzaldehyde in 20 mL of anhydrous Diethyl Ether .

  • Transfer this solution to the reaction flask.

  • Cool the flask to 0°C using an ice/water bath. Note: Cooling is critical to prevent Wurtz coupling side reactions and manage the exotherm.

Step 3: Grignard Addition (The Critical Dosing)
  • Load 4.0 mL (12 mmol, 1.2 equiv) of MeMgBr (3.0 M in ether) into the addition funnel via syringe.

  • Dosing Rate: Add the Grignard reagent dropwise over 20 minutes .

    • Visual Indicator: The solution may turn cloudy or change color (often bright yellow/orange) as the Magnesium-Alkoxide complex forms.

    • Thermal Check: Ensure the internal temperature does not exceed 5°C during addition.

Step 4: Reaction Maturation
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 hours .

  • TLC Monitoring: Eluent (10% EtOAc in Hexanes).

    • Target: Disappearance of Aldehyde spot (Rf ~0.6).

    • Product: Appearance of Alcohol spot (Rf ~0.3).

Step 5: Quenching (Exotherm Management)
  • Cool the mixture back to 0°C .

  • Slowly add 15 mL of Saturated NH₄Cl solution .

    • Caution: This step is highly exothermic. Vigorous bubbling (release of methane if MeMgBr used) will occur.

    • Mechanism:[1][2][3][4][5] This hydrolyzes the Mg-alkoxide bond, releasing the free alcohol.

Step 6: Workup & Isolation[3][6]
  • Transfer mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with 2 x 20 mL Et₂O .

  • Combine organic layers and wash with 1 x 20 mL Brine .

  • Dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap).

Visualization of Pathways

Reaction Workflow & Logic

G cluster_0 Critical Control Point Start Start: 2-(Pentyloxy)benzaldehyde Solvent Solvent Choice: Diethyl Ether Start->Solvent Dissolve Chelation Formation of Mg-Chelate (Transition State) Solvent->Chelation Mg coordinates to Ether O & C=O Addition Nucleophilic Attack (R-MgX adds to C=O) Chelation->Addition Activated Electrophile Intermediate Magnesium Alkoxide Complex Addition->Intermediate C-C Bond Formed Quench Acidic Quench (NH4Cl) Protonation Intermediate->Quench Hydrolysis Product Final Product: 1-(2-(pentyloxy)phenyl)ethanol Quench->Product Isolation

Figure 1: Process flow highlighting the critical chelation intermediate formed by the ortho-pentyloxy group.

The Chelation Transition State (Mechanistic View)

Chelation Mg Mg O_Ald O (C=O) Mg->O_Ald Coordination O_Eth O (Ether) Mg->O_Eth Coordination R_Group Nu: (R-) Mg->R_Group Bond C_Carbonyl C (Aldehyde) O_Ald->C_Carbonyl Benzene Benzene Ring O_Eth->Benzene C_Carbonyl->Benzene R_Group->C_Carbonyl Attack

Figure 2: The "Cram Chelation" model showing Magnesium coordinating both oxygens, directing the nucleophile (Nu) attack.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No Reaction (Stalled) Moisture in solvent/substrate.Add a small crystal of Iodine (I₂) to the Grignard mix to activate Mg surface. Re-dry substrate.
Low Yield Enolization of aldehyde.If the Grignard is too basic and the aldehyde has alpha-protons (unlikely here as it is benzaldehyde), it acts as a base. Ensure temp is <0°C.
Biphenyl Formation Wurtz Coupling (Side Rxn).[3][7][8]Occurs if temperature is too high during addition. Keep T < 5°C.
Emulsion during Workup Pentyloxy chain surfactant effect.[7]The lipophilic tail can cause emulsions. Add a small amount of solid NaCl or dilute HCl to break the emulsion.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Pentyloxy)benzaldehyde. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Organometallics).
  • Evans, D. A. (2005). Chemistry 206 Advanced Organic Chemistry: Chelation Controlled Additions. Harvard University. Link

  • Lide, D. R. (Ed.). (2005).[7][9][10] CRC Handbook of Chemistry and Physics. CRC Press.

  • Garrett, C. E., & Fu, G. C. (1998). Nucleophilic Addition to Aldehydes. Journal of the American Chemical Society. Link

Sources

Application Note: High-Efficiency Wittig Olefination of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Wittig olefination of 2-(Pentyloxy)benzaldehyde , a critical scaffold in the synthesis of GPCR ligands and heterocyclic pharmaceutical intermediates. The presence of the ortho-alkoxy group introduces specific steric and electronic challenges that distinguish this substrate from simple benzaldehydes.

We present two distinct, validated protocols:

  • Protocol A (Methylenation): Synthesis of 1-(pentyloxy)-2-vinylbenzene using a non-stabilized ylide. This requires stringent anhydrous conditions to prevent ylide quenching.

  • Protocol B (Cinnamate Synthesis): Synthesis of ethyl 3-(2-(pentyloxy)phenyl)acrylate using a stabilized ylide. This robust method favors E-selectivity and is amenable to scale-up.

Scientific Background & Mechanistic Insight

Substrate Analysis

2-(Pentyloxy)benzaldehyde features a lipophilic pentyl ether chain at the ortho position.

  • Electronic Effect: The oxygen atom acts as an Electron Donating Group (EDG) via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This necessitates optimized reaction times.

  • Steric Effect: The ortho-pentyl chain creates steric bulk. While not prohibiting reaction, it influences the transition state, often enhancing E-selectivity with stabilized ylides but requiring efficient stirring to ensure contact with the ylide species.

Reaction Mechanism

The Wittig reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.

WittigMechanism PhosphoniumSalt Phosphonium Salt (Ph3P-CH2-R)+ X- Ylide Phosphonium Ylide (Ph3P=CH-R) PhosphoniumSalt->Ylide Deprotonation Base Base (KOtBu / NaHMDS) Base->Ylide Betaine Betaine Intermediate (Zwitterionic) Ylide->Betaine + Aldehyde Nucleophilic Attack Aldehyde 2-(Pentyloxy)benzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Ring Closure Product Alkene Product (Styrene/Cinnamate) Oxaphosphetane->Product Cycloreversion TPPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPPO Byproduct

Figure 1: Mechanistic pathway of the Wittig reaction. The formation of the oxaphosphetane is the critical stereodetermining step.

Protocol A: Methylenation (Terminal Alkene Synthesis)

Objective: Synthesis of 1-(pentyloxy)-2-vinylbenzene . Reaction Type: Non-stabilized Ylide (Requires inert atmosphere).

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Specification
Methyltriphenylphosphonium bromide1.2Ylide PrecursorDry, white powder (Hygroscopic)
Potassium tert-butoxide (KOtBu)1.3Base1.0 M solution in THF or sublimed solid
2-(Pentyloxy)benzaldehyde1.0SubstratePurity >97%
Tetrahydrofuran (THF)SolventAnhydrousDistilled over Na/Benzophenone or from SPS
Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool under a stream of dry nitrogen.

  • Ylide Generation:

    • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv).

    • Add anhydrous THF (concentration ~0.2 M relative to aldehyde).

    • Cool the suspension to 0 °C (ice bath).

    • Add KOtBu (1.3 equiv) dropwise.

    • Observation: The white suspension will turn a bright canary yellow , indicating the formation of the ylide (

      
      ). Stir for 30–45 minutes at 0 °C.
      
  • Substrate Addition:

    • Dissolve 2-(Pentyloxy)benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the yellow ylide suspension over 10 minutes.

    • Note: The yellow color may fade to a paler suspension as the ylide is consumed.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, replaced by a less polar alkene spot (
      
      
      
      ).
  • Workup:

    • Quench the reaction with saturated aqueous Ammonium Chloride (

      
      ) .[1]
      
    • Extract the aqueous layer with Diethyl Ether (

      
      )  (3 x 20 mL). Note: Ether is preferred over DCM here to precipitate Triphenylphosphine oxide (TPPO).
      
    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate. A white solid (TPPO) will precipitate; filter this off before column chromatography.

    • Purify via Silica Gel Chromatography using 100% Hexane to 95:5 Hexane/EtOAc.

Protocol B: Cinnamate Synthesis (Stabilized Ylide)

Objective: Synthesis of Ethyl 3-(2-(pentyloxy)phenyl)acrylate . Reaction Type: Stabilized Ylide (Robust, E-selective).

Reagents & Materials
ReagentEquiv.RoleCritical Specification
(Carbethoxymethylene)triphenylphosphorane1.1Stabilized YlideSolid, stable at RT
2-(Pentyloxy)benzaldehyde1.0SubstratePurity >97%
Toluene (or DCM)SolventSolventACS Grade (Strictly anhydrous not required)
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 2-(Pentyloxy)benzaldehyde (1.0 equiv).

  • Reagent Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) directly to the flask.

  • Solvent: Add Toluene (0.5 M concentration).

    • Why Toluene? Refluxing in toluene promotes the reaction of sterically hindered ortho-substituted aldehydes and ensures high E-selectivity.

  • Reaction: Heat the mixture to Reflux (110 °C) for 4–6 hours.

    • Alternative: For DCM, stir at reflux (40 °C) for 12–16 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Remove solvent under reduced pressure.

  • Purification:

    • The residue is usually a mixture of the product (oil) and solid TPPO.

    • Triturate with cold Hexane/Pentane . The TPPO will remain solid; the product will dissolve.

    • Filter and concentrate. Flash chromatography (Hexane/EtOAc 9:1) yields the pure E-cinnamate.

Analytical Validation

NMR Interpretation

Verification of the product structure relies on identifying the vinyl protons.

FeatureProtocol A (Styrene)Protocol B (Cinnamate)
Vinyl Proton A

5.2 ppm (doublet, cis)

6.4 ppm (doublet,

Hz)
Vinyl Proton B

5.7 ppm (doublet, trans)

8.0 ppm (doublet,

Hz)
Vinyl Proton C

7.0 ppm (dd, internal)
N/A
Coupling (

)
cis ~11 Hz, trans ~17 Hz~16 Hz indicates E-isomer
Alkoxy Chain

4.0 ppm (triplet,

)

4.0 ppm (triplet,

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in THF or degraded BaseEnsure THF is freshly distilled/dried. Use fresh KOtBu.
No Reaction (Protocol B) Steric hindrance of ortho-groupSwitch solvent to Toluene and increase temp to reflux.
TPPO Contamination Poor solubility differenceTriturate crude with cold Pentane; TPPO is insoluble in Pentane.
Aldehyde remains Ylide decompositionAdd an additional 0.5 equiv of ylide and stir longer.

References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link

  • BenchChem. (2025).[2][4] Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Application Note. Link (Cited for general 2-alkoxybenzaldehyde handling context).

Sources

Application Notes and Protocols for the Recrystallization of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 2-(Pentyloxy)benzaldehyde via recrystallization. The protocols and methodologies detailed herein are grounded in established chemical principles and have been designed to ensure both high purity of the final product and user safety. Full editorial control has been exercised to present this information in a logical and practical format, moving from theoretical underpinnings to actionable laboratory procedures.

Introduction and Physicochemical Profile

2-(Pentyloxy)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] It is a key intermediate in the synthesis of various organic compounds. The purification of this compound is critical to ensure the integrity of subsequent reactions and the quality of the final products. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent.[2]

An important consideration for 2-(Pentyloxy)benzaldehyde is its physical state at room temperature. While recrystallization is fundamentally a technique for purifying solids, some sources describe 2-(Pentyloxy)benzaldehyde as a colorless liquid. This suggests that the compound may have a low melting point, potentially near ambient temperature. This guide will address protocols applicable to a low-melting solid and provide guidance for handling cases where the compound presents as a liquid.

Table 1: Physicochemical Properties of 2-(Pentyloxy)benzaldehyde and Related Compounds

Property2-(Pentyloxy)benzaldehyde4-(Pentyloxy)benzaldehydeBenzaldehyde
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂C₇H₆O
Molecular Weight 192.25 g/mol [1]192.25 g/mol 106.12 g/mol
Boiling Point 297.5 °C at 760 mmHg~576.70 K (303.55 °C) (Predicted)[3]178-179 °C
Density 1.005 g/cm³Not available1.044 g/mL
Melting Point Not available in literature~328.17 K (55.02 °C) (Predicted)[3]-26 °C
Solubility in Water PoorPoorSlightly soluble
General Solubility Soluble in organic solventsSoluble in organic solventsSoluble in many organic solvents

The Rationale of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at all temperatures (allowing for their removal via hot filtration).

Potential Impurities in 2-(Pentyloxy)benzaldehyde

The nature of impurities is dictated by the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as salicylaldehyde and 1-bromopentane.

  • Over-oxidation products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, 2-(pentyloxy)benzoic acid.

  • Side-reaction products: Depending on the reaction conditions, other isomers or related compounds may be formed.

The choice of recrystallization solvent and technique should aim to effectively separate these impurities from the desired 2-(Pentyloxy)benzaldehyde.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. The ideal solvent should:

  • Exhibit a steep solubility curve for 2-(Pentyloxy)benzaldehyde (i.e., high solubility at high temperature and low solubility at low temperature).

  • Not react with 2-(Pentyloxy)benzaldehyde.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Given the alkoxy and aldehyde functionalities of 2-(Pentyloxy)benzaldehyde, a range of solvents with varying polarities should be considered.

Table 2: Candidate Solvents for Recrystallization of 2-(Pentyloxy)benzaldehyde

SolventBoiling Point (°C)PolarityRationale and Potential Issues
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. The hydroxyl group can hydrogen bond.
Isopropanol 82Polar ProticSimilar to ethanol, but less polar. May offer a better solubility profile.
n-Hexane 69NonpolarGood for dissolving nonpolar impurities. May be used as an anti-solvent in a two-solvent system.
Ethyl Acetate 77Polar AproticA versatile solvent for a wide range of organic compounds.[4]
Acetone 56Polar AproticA strong solvent, may dissolve the compound too readily at room temperature.
Toluene 111NonpolarThe aromatic nature may favor dissolution. Higher boiling point could be advantageous or problematic.
Water 100Highly PolarUnlikely to be a good single solvent due to the compound's hydrophobicity, but can be used as an anti-solvent.
Diagram: Logical Workflow for Solvent Selection

SolventSelection A Start: Crude 2-(Pentyloxy)benzaldehyde B Test Small Scale Solubility in Candidate Solvents (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate) A->B C Soluble at Room Temperature? B->C Yes D Insoluble at Room Temperature? B->D No K Solvent is Unsuitable (Too Soluble) C->K E Heat the Insoluble Mixture D->E F Does it Dissolve When Hot? E->F Yes G Insoluble Even When Hot E->G No H Cool the Hot Solution F->H L Solvent is Unsuitable (Insoluble) G->L I Crystals Form? H->I Yes J No Crystals Form (or Oiling Out) H->J No M Potential Good Solvent I->M N Consider Two-Solvent System or Different Solvent J->N

Caption: A decision tree for empirical solvent selection for recrystallization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable if a single solvent with a favorable solubility profile is identified.

Materials:

  • Crude 2-(Pentyloxy)benzaldehyde

  • Selected recrystallization solvent (e.g., isopropanol or ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-(Pentyloxy)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it with the literature value (if available). Analyze the purity using techniques such as NMR, GC, or HPLC.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a "poor" solvent in which the compound is sparingly soluble.

Materials:

  • Crude 2-(Pentyloxy)benzaldehyde

  • A "good" solvent (e.g., ethanol or ethyl acetate)

  • A "poor" solvent (e.g., water or n-hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-7 from Protocol 1.

Diagram: Generalized Recrystallization Workflow

RecrystallizationWorkflow A Crude Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Clear Hot Solution C->E No D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I L Mother Liquor (Contains Soluble Impurities) H->L J Dry Crystals I->J K Pure Crystals J->K

Caption: A generalized workflow for the purification of a solid by recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the boiling point of the solvent being higher than the melting point of the compound, or the solution being too concentrated. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.

  • Poor Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.

Conclusion

The recrystallization of 2-(Pentyloxy)benzaldehyde is a viable purification technique, provided a suitable solvent system is identified. Due to the potential for a low melting point, careful control of the cooling rate is essential to prevent oiling out. The protocols provided in this guide offer a systematic approach to developing a robust and effective purification method. The final purity of the product should always be verified by appropriate analytical techniques.

References

  • LookChem. (n.d.). Benzaldehyde, 2-hydroxy-4-(pentyloxy)-. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-ethoxybenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Davison, J. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. [Link]

  • Penta. (2025, May 2). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde.
  • Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

Sources

HPLC method for purity analysis of 2-(Pentyloxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Context

2-(Pentyloxy)benzaldehyde (CAS: 7091-14-7) is a lipophilic aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals and fine fragrances. Structurally, it consists of a benzaldehyde core substituted at the ortho position with a pentyl ether chain.[1][2]

To ensure the quality of downstream reactions, the purity analysis must separate the target molecule from its specific synthetic precursors and degradation products. The primary impurities tracked in this method are:

  • Salicylaldehyde (2-Hydroxybenzaldehyde): The unreacted starting material.[1][2]

  • 2-(Pentyloxy)benzoic acid: The oxidative degradation product formed upon exposure to air.[1][2]

  • 1-Halopentane: The alkylating agent (typically non-UV active at higher wavelengths, but tracked via process control).[1][2]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₁₂H₁₆O₂[3]

  • Molecular Weight: 192.25 g/mol [4]

  • LogP: ~3.3 (Lipophilic)

  • Solubility: Insoluble in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane.

  • UV Absorption: Primary maxima at ~254 nm (benzenoid band) and ~315 nm (conjugated aldehyde band).[1][2]

Method Development Rationale (The "Why")

Stationary Phase Selection

Given the significant lipophilicity of the pentyl chain (LogP ~3.3), a C18 (Octadecylsilane) column is the standard choice. A "End-capped" base-deactivated silica is recommended to minimize silanol interactions with the aldehyde carbonyl, ensuring sharp peak shapes.[1][2]

Mobile Phase & pH Strategy

The separation faces two challenges:

  • Phenolic Impurities: Salicylaldehyde contains a phenolic hydroxyl group.[1][2]

  • Acidic Impurities: 2-(Pentyloxy)benzoic acid is a carboxylic acid.[1][2]

Critical Decision: The mobile phase must be acidified. Using 0.1% Phosphoric Acid (pH ~2.5) suppresses the ionization of the benzoic acid impurity (keeping it in the protonated, neutral form) and the phenolic group of salicylaldehyde. This prevents peak tailing and ensures consistent retention times.[1][2] If the pH were neutral, the ionized acid would elute in the void volume, co-eluting with solvent fronts.

Detection Wavelength
  • 254 nm: Universal detection for the aromatic ring.[1][2] Used for purity calculation (Area %).[1][2]

  • 315 nm: Specific for the conjugated aldehyde system.[1][2] Useful for confirming identity and distinguishing the aldehyde from non-conjugated impurities (like alkyl halides).[1][2]

Experimental Protocol

Reagents & Materials
  • Reference Standard: 2-(Pentyloxy)benzaldehyde (>98% purity).[1][2]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1][2][5]

  • Modifier: 85% Phosphoric Acid (H₃PO₄) or Formic Acid (for LC-MS compatibility).[1][2]

  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2]

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Detection UV at 254 nm (Primary), 315 nm (Secondary)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute the polar impurities early and the lipophilic target later, followed by a wash to remove any bis-alkylated side products.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.06040Initial Hold
2.06040Isocratic for Polar Impurities
12.01090Linear Ramp to Elute Target
15.01090Wash Step
15.16040Re-equilibration
20.06040End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Solution: Dilute 1 mL of Stock to 10 mL with the Diluent (50:50 ACN:Water). Final concentration: 0.1 mg/mL.[1][2]

    • Note: Matching the diluent to the initial mobile phase strength prevents "solvent shock" and peak splitting for early eluting impurities.

Impurity Profile & System Suitability

Expected Elution Order[1][2]
  • Salicylaldehyde (RT ~ 3-4 min): Most polar due to free -OH.[1][2]

  • 2-(Pentyloxy)benzoic acid (RT ~ 5-6 min): Acidic oxidation product.[1][2]

  • 2-(Pentyloxy)benzaldehyde (RT ~ 10-11 min): Target analyte.[1][2]

  • 1-Bromopentane (RT > 13 min): Very lipophilic (if detected).[1][2]

System Suitability Criteria (SST)

Before analyzing unknown samples, inject the Standard Solution 5 times.[1][2]

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000
Resolution (Rs) > 2.0 between Salicylaldehyde and Target

Visualizations

Diagram 1: Impurity Origin & Logic

This diagram illustrates the synthesis pathway and where impurities originate, linking them to the HPLC separation strategy.

G cluster_HPLC HPLC Separation Order (C18 Column) Salicyl Salicylaldehyde (Starting Material) Polar/Phenolic Target 2-(Pentyloxy)benzaldehyde (Target Analyte) Lipophilic Salicyl->Target Alkylation (K2CO3, ACN) PentylHalide 1-Bromopentane (Reagent) Very Lipophilic PentylHalide->Target AcidImp 2-(Pentyloxy)benzoic Acid (Oxidation Impurity) Acidic Target->AcidImp Air Oxidation (Storage) Order1 1. Salicylaldehyde (RT: 3-4 min) Order2 2. Acid Impurity (RT: 5-6 min) Order3 3. Target Peak (RT: 10-11 min)

Caption: Synthesis pathway showing the origin of critical impurities and their relative elution order on a C18 column.

Diagram 2: Analysis Workflow Decision Tree

A self-validating workflow for routine analysis.

Workflow Start Start Analysis Prep Prepare Standard & Sample (0.1 mg/mL in 50% ACN) Start->Prep SST Inject Standard (5x) Check SST Criteria Prep->SST Check Pass Criteria? (RSD < 2%, Tailing < 1.5) SST->Check Fail Troubleshoot: 1. Check Pump/Leaks 2. Re-equilibrate Column 3. Check Mobile Phase pH Check->Fail No Pass Inject Samples Check->Pass Yes Fail->SST Retry Purity Calculate Purity (Area % at 254 nm) Pass->Purity Identity Confirm Identity (Compare UV Spectrum 200-400nm) Purity->Identity Report Generate Report Identity->Report

Caption: Standard Operating Procedure (SOP) workflow for the purity analysis of 2-(Pentyloxy)benzaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81057, 2-(Pentyloxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. HPLC separation of 2-hydroxybenzaldehyde and 2-alkoxybenzaldehyde derivatives. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (Isomer Comparison). Retrieved from [Link]

Sources

High-Resolution GC-MS Profiling of 2-(Pentyloxy)benzaldehyde and its Knoevenagel Condensation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

2-(Pentyloxy)benzaldehyde (CAS: 6280-99-5) is a critical ortho-substituted aromatic intermediate used in the synthesis of liquid crystals and pharmaceutical precursors, specifically histone deacetylase (HDAC) inhibitors. Its derivatization via Knoevenagel condensation yields 3-[2-(pentyloxy)phenyl]acrylic acid , a structural analog to cinnamic acid derivatives found in approved therapeutics.

This guide details the GC-MS method development for monitoring this reaction. Unlike simple purity checks, this protocol addresses the specific challenges of ortho-substituted alkoxybenzenes: thermal lability of the ether linkage and the requirement for silylation to analyze the polar carboxylic acid reaction products.

Key Analytical Challenges Solved
  • Ortho-Effect Fragmentation: Differentiating isomers based on the McLafferty rearrangement unique to ortho-substitution.

  • Polarity Mismatch: Simultaneous analysis of the non-polar aldehyde precursor and the highly polar acrylic acid product.

  • Thermal Degradation: Optimizing injector temperatures to prevent ether cleavage prior to ionization.

Chemical Context & Reaction Scheme

The analytical target is the monitoring of the Knoevenagel condensation between 2-(Pentyloxy)benzaldehyde and malonic acid.

Reaction Pathway:

  • Precursor: 2-(Pentyloxy)benzaldehyde (

    
    , MW 192.25)
    
  • Reagent: Malonic Acid (in Pyridine/Piperidine)

  • Target Product: 3-[2-(pentyloxy)phenyl]acrylic acid (

    
    , MW 234.29)
    
  • Side Product (Oxidation): 2-(Pentyloxy)benzoic acid (

    
    , MW 208.25)
    

Experimental Protocol

Reagents and Standards[1][2][3]
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Internal Standard (IS): Hexadecane (100 µg/mL in DCM).

Sample Preparation Workflow

The reaction mixture contains polar carboxylic acids that will exhibit severe peak tailing and adsorption in the GC inlet without derivatization. We utilize a "Quench-Derivatize-Inject" workflow.

SamplePrep cluster_QC QC Checkpoint Start Reaction Aliquot (50 µL) Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry Recon Reconstitute (200 µL Pyridine) Dry->Recon Deriv Add BSTFA + 1% TMCS (100 µL) Recon->Deriv Heat Incubate (60°C, 30 min) Deriv->Heat Dilute Dilute with DCM (1:10 Ratio) Heat->Dilute Note Solution must be clear. Turbidity = Incomplete Rxn Heat->Note Inject GC-MS Injection Dilute->Inject

Figure 1: Derivatization workflow ensuring volatility of the acrylic acid product.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase essential for high-temp ramp.
Inlet Mode Split (10:1)Prevents column overload from derivatizing reagents.
Inlet Temp 250°CHigh enough to volatilize TMS derivatives, low enough to minimize ether cleavage.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramp.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp prevents peak broadening of late-eluting TMS esters.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Source Temp 230°CStandard EI source temperature.
Scan Range m/z 40–450Covers molecular ions and low-mass fragments.

Data Analysis & Interpretation

Fragmentation Logic: The "Ortho Effect"

The mass spectrum of 2-(Pentyloxy)benzaldehyde is dominated by the proximity of the aldehyde carbonyl to the ether oxygen.

Key Fragmentation Pathway (Precursor):

  • Molecular Ion (

    
    ):  m/z 192 (Visible, medium intensity).
    
  • McLafferty-Type Rearrangement: The pentyl chain allows for a 6-membered transition state. A gamma-hydrogen from the pentyl group transfers to the ring oxygen (or carbonyl), leading to the elimination of 1-pentene (70 Da) .

  • Base Peak: The resulting ion is the Salicylaldehyde radical cation (m/z 122) .

  • Secondary Loss: Loss of CHO from m/z 122 yields the phenol cation (m/z 94).

Key Fragmentation Pathway (Target Product - TMS Derivative):

  • Molecule: 3-[2-(pentyloxy)phenyl]acrylic acid-TMS ester.

  • Molecular Ion: m/z 306 (234 + 72).

  • Loss of Methyl: m/z 291 (M-15), characteristic of TMS groups.

  • Loss of TMS-OH: m/z 216.

Fragmentation Parent 2-(Pentyloxy)benzaldehyde [M]+ m/z 192 Transition 6-Membered Transition State (Gamma-H Transfer) Parent->Transition EI Impact Pentene Loss of Pentene (Neutral -70 Da) Transition->Pentene Salicyl Salicylaldehyde Ion [C7H6O2]+. m/z 122 (BASE PEAK) Transition->Salicyl - C5H10 Phenol Phenol Cation [C6H6O]+. m/z 94 Salicyl->Phenol - CO (28 Da)

Figure 2: The "Ortho Effect" fragmentation pathway characteristic of 2-alkoxybenzaldehydes.

Identification Table
ComponentRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)Identification Note
2-(Pentyloxy)benzaldehyde 8.45122 192, 121, 65Base peak 122 indicates ortho-substitution (loss of pentene).
2-(Pentyloxy)benzoic acid (TMS) 10.12265 280, 73, 135M-15 peak (265) is dominant for TMS esters.
Target Acrylic Acid (TMS) 12.30306 291, 73, 147Look for m/z 147 (cinnamic backbone fragment).

*Retention times are estimates based on the DB-5MS method described above.

Troubleshooting & Validation

Self-Validating Checks
  • Derivatization Efficiency: Monitor the peak area of the underivatized acid (if visible). If peaks for free acids appear (broad, tailing), the BSTFA reagent is compromised (wet) or the incubation time was insufficient.

  • Isomer Discrimination: If the starting material was contaminated with 4-(pentyloxy)benzaldehyde (para-isomer), the fragmentation changes. The para-isomer cannot undergo the ortho-specific McLafferty rearrangement. Consequently, the m/z 122 peak will be significantly weaker, and the molecular ion (m/z 192) or the M-29 (loss of CHO) will likely be the base peak.

Common Pitfalls
  • Injector Discrimination: If the high-boiling TMS derivatives show low response, check the split liner for glass wool activity. Replace with a deactivated, low-pressure drop liner.

  • Moisture Contamination: BSTFA hydrolyzes instantly upon contact with water. Ensure all reaction glassware is oven-dried and the solvent (DCM/Pyridine) is anhydrous.

References

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 4-(pentyloxy)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link](Note: Used for analogous fragmentation patterns of alkoxybenzaldehydes).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-effect and McLafferty rearrangements).

Technical Application Note: 2-(Pentyloxy)benzaldehyde as a Lateral Substituent in Soft Matter Engineering

[1][2]

Executive Summary & Chemical Profile[1][4]

2-(Pentyloxy)benzaldehyde is an ortho-substituted benzaldehyde derivative characterized by a five-carbon alkoxy chain adjacent to the aldehyde functionality.[1][2] Unlike its para-substituted isomer (4-(pentyloxy)benzaldehyde), which is a classic linear mesogen precursor, the 2-isomer introduces a "lateral kink" or steric bulk perpendicular to the long molecular axis.[1][2]

In materials science, this molecule is a critical tool for:

  • Modulating Phase Transitions: Lowering melting points and suppressing smectic phases in liquid crystalline (LC) mixtures by disrupting molecular packing.[1][2]

  • Crystal Engineering: Preventing π-π stacking in organic semiconductors to increase solubility and quantum yield.[1][2]

  • Heterocyclic Synthesis: Serving as a precursor for benzofurans and coumarins via condensation reactions.[1][2]

Chemical Specifications
PropertySpecification
Appearance Pale yellow to colorless liquid
Boiling Point ~145–150 °C (at 10 mmHg)
Solubility Soluble in DCM, THF, Toluene, Ethanol; Insoluble in Water
Reactivity Highly reactive aldehyde (C=O) for Schiff base formation; Stable ether linkage

Core Application: Synthesis of Lateral-Substituted Liquid Crystals[1][2]

The Scientific Rationale (Expertise)

In the design of thermotropic liquid crystals, linearity is usually preferred to stabilize nematic and smectic phases.[1][2] However, pure linearity often results in melting points that are too high for practical display or sensor applications.[1][2]

By using 2-(Pentyloxy)benzaldehyde instead of the 4-isomer, researchers introduce a lateral substituent .[1][2] This steric protrusion:

  • Increases Entropy: Disrupts the crystalline lattice, significantly lowering the melting point (

    
    ).[1][2]
    
  • Modulates Viscosity: Reduces the rotational viscosity of the resulting mesogen.[1][2]

  • Dielectric Anisotropy: The ortho-alkoxy group alters the dipole moment vector relative to the molecular axis, allowing for tuning of

    
    .[1][2]
    
Protocol A: Synthesis of 2-(Pentyloxy)benzaldehyde

Standard Williamson Ether Synthesis adapted for high purity.[1][2]

Reagents:

  • Salicylaldehyde (2-hydroxybenzaldehyde) [1.0 eq][1][2]

  • 1-Bromopentane [1.2 eq][1][2]

  • Potassium Carbonate (

    
    ), anhydrous [2.0 eq][1][2][3]
    
  • Potassium Iodide (KI) [Catalytic amount, 0.1 eq]

  • Solvent: Acetone (reflux) or DMF (80°C)

Step-by-Step Methodology:

  • Activation: In a 3-neck round bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Salicylaldehyde (12.2 g, 100 mmol) in dry Acetone (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol) and stir for 30 minutes at room temperature. Note: The color changes to bright yellow due to phenoxide formation.[2]
    
  • Alkylation: Add 1-Bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The starting material spot (

    
    ) should disappear.[1][2]
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    ).[1][2] Evaporate the solvent under reduced pressure.
    
  • Extraction: Dissolve the residue in Diethyl Ether (100 mL) and wash with 5% NaOH (2 x 50 mL) to remove unreacted salicylaldehyde (Critical step for purity). Wash with brine, dry over

    
    , and concentrate.[1][2][4]
    
  • Purification: Distillation under reduced pressure or column chromatography (Silica gel, Hexane:EtOAc 95:5).

Validation Metric:



12

Advanced Application: Schiff Base Mesogens (Imine Formation)

This protocol describes the condensation of 2-(Pentyloxy)benzaldehyde with an aniline derivative (e.g., 4-butylaniline) to create a "kinked" liquid crystal core.[1][2]

Protocol B: Condensation Reaction[1][2]

Reagents:

  • 2-(Pentyloxy)benzaldehyde [1.0 eq][1][2]

  • 4-n-Butylaniline [1.0 eq][1][2]

  • Solvent: Absolute Ethanol[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2]

Methodology:

  • Mixing: Dissolve 2-(Pentyloxy)benzaldehyde (10 mmol) and 4-n-Butylaniline (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Reflux for 4 hours. The solution will typically darken or become turbid as the Schiff base forms.[1][2]

  • Crystallization: Cool the mixture slowly to 0°C. The Schiff base often precipitates. If not, reduce volume by 50% via rotary evaporation and refrigerate.[1][2]

  • Recrystallization: Recrystallize the crude solid from hot ethanol/methanol (1:1) to ensure sharp phase transitions.

Visualization: Structure-Property Logic & Workflow[1][2]

The following diagrams illustrate the synthesis logic and the impact of the ortho-substitution on material properties.

Diagram 1: Synthesis & Application Workflow

This flowchart details the critical decision points in the synthesis and characterization pipeline.

GSalicylSalicylaldehyde(Precursor)AlkylationWilliamson Ether Synthesis(+ 1-Bromopentane)Salicyl->AlkylationK2CO3, DMF, 80°CProduct2-(Pentyloxy)benzaldehyde(Target Intermediate)Alkylation->ProductPurification (Distillation)Branch1Route A: Schiff Base LC(+ Aniline derivative)Product->Branch1CondensationBranch2Route B: Heterocycle Synthesis(Benzofuran/Coumarin)Product->Branch2CyclizationResult1Lateral-Substituted Mesogen(Low Tm, High Solubility)Branch1->Result1CrystallizationResult2Fluorescent Emitter(Organic Electronics)Branch2->Result2Perkin Reaction

Caption: Workflow for converting Salicylaldehyde into functional materials via the 2-pentyloxy intermediate.

Diagram 2: Steric Impact on Molecular Packing

This diagram illustrates why the 2-position (ortho) is chosen to disrupt crystallinity compared to the 4-position (para).[1][2]

Packingcluster_paraPara-Substitution (4-Pentyloxy)cluster_orthoOrtho-Substitution (2-Pentyloxy)P1Linear Rod ShapeP2High Packing EfficiencyP1->P2P3High Melting Point (Tm)P2->P3O1Kinked/Bent ShapeO2Disrupted PackingO1->O2O3Lower Tm & SolubilityO2->O3DecisionMaterial Goal:Flexible Electronics?cluster_orthocluster_orthoDecision->cluster_orthoYes (Select 2-isomer)cluster_paracluster_paraDecision->cluster_paraNo (Select 4-isomer)

Caption: Comparative logic: Ortho-substitution (2-pentyloxy) lowers melting points via steric disruption.[1][2]

Troubleshooting & Safety (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points:

IssueSymptomRoot CauseCorrective Action
Incomplete Alkylation Strong OH peak in IR (3200-3400 cm⁻¹)Wet solvents or old

Use freshly dried DMF/Acetone; grind

before use.[1][2]
Low Yield "Oiling out" of productFormation of emulsions during workupUse a high concentration of Brine during extraction to break emulsions.[1][2]
Impure Schiff Base Broad melting point range (>2°C)Residual aldehyde or anilineRecrystallize from Ethanol.[1][2] If oil persists, scratch flask with glass rod to induce nucleation.[1][2]

References

  • BenchChem. (2025).[1][2][3][4] Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide. Link (Protocol adapted for C5 chain length).[1][2]

  • Ha, S. T., et al. (2011).[1][2] Synthesis and Mesomorphic Properties of New Schiff Base Esters with Ortho-Lateral Substitution. Journal of Chemistry. Link (Demonstrates the effect of lateral alkoxy groups on mesophase stability).[1][2]

  • Yeap, G. Y., et al. (2006).[1][2] Synthesis and thermal behavior of new mesogenic 4-n-alkanoyloxybenzylidene-4'-bromoanilines and their ortho-substituted isomers. Molecular Crystals and Liquid Crystals. (Comparative study of ortho vs para substitution).

  • PubChem. (2023).[1][2] 2-(Pentyloxy)benzaldehyde Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Rakshit, A., et al. (2021).[1][2] Synthesis of 2-(prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ResearchGate.[1][2][5][6] Link (Green chemistry synthesis route applicable to alkoxy derivatives).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Pentyloxy)benzaldehyde Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(pentyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in this critical Williamson ether synthesis. Here, we will delve into the mechanistic nuances of the reaction, troubleshoot common issues, and provide optimized protocols to enhance your synthetic outcomes.

Introduction: The Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2] In the case of 2-(pentyloxy)benzaldehyde, this involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.[3] This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the deprotonated hydroxyl group of salicylaldehyde acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide.[1][4][5]

While theoretically straightforward, this synthesis can be prone to low yields due to a variety of factors including side reactions, incomplete conversion, and suboptimal reaction conditions.[1][6] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected (<50%). What are the most likely causes?

Low yields in the synthesis of 2-(pentyloxy)benzaldehyde can often be attributed to one or more of the following factors:

  • Incomplete Deprotonation of Salicylaldehyde: The first step of the Williamson synthesis is the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of salicylaldehyde) to form a potent nucleophile.[4] If the base used is not strong enough to completely deprotonate the phenol, the concentration of the reactive phenoxide will be low, leading to a sluggish and incomplete reaction.

  • Side Reactions: The most common side reaction is the E2 (bimolecular elimination) of the alkyl halide, which competes with the desired S_N2 reaction.[1][6] This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[5][7] Another potential side reaction is C-alkylation, where the pentyl group attaches to the benzene ring instead of the oxygen atom.[6][8]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact the reaction rate and selectivity.[1] Protic solvents, for instance, can solvate the nucleophile, reducing its reactivity.[1][6]

Question 2: I suspect incomplete deprotonation. How can I choose the right base and ensure complete formation of the phenoxide?

The pKa of the phenolic proton of salicylaldehyde is approximately 8. To ensure complete deprotonation, a base whose conjugate acid has a pKa significantly higher than 8 should be used.

BaseConjugate AcidpKa of Conjugate AcidSuitability
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4Poor: Too weak to fully deprotonate salicylaldehyde.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Good: Commonly used and effective for this synthesis.[3]
Sodium Hydroxide (NaOH)Water (H₂O)~15.7Good: A strong and cost-effective choice.
Sodium Hydride (NaH)Hydrogen (H₂)~36Excellent: A very strong, non-nucleophilic base that drives the deprotonation to completion.[4][5]

Recommendation: For robust and reliable deprotonation, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.[3][5] When using NaH, the reaction is irreversible as the hydrogen gas byproduct bubbles out of the solution.[5]

Question 3: My TLC analysis shows multiple spots, suggesting side products. How can I minimize elimination and C-alkylation?

Minimizing side reactions is crucial for achieving a high yield of the desired 2-(pentyloxy)benzaldehyde.

To Minimize Elimination (E2):

  • Use a Primary Alkyl Halide: The S_N2 reaction is most efficient with primary alkyl halides like 1-bromopentane or 1-iodopentane.[5][6] Avoid using secondary or tertiary pentyl halides.

  • Control the Temperature: Elimination reactions are often favored at higher temperatures.[9] Running the reaction at a moderate temperature (e.g., 50-80 °C) can favor the S_N2 pathway.[1]

  • Choose a Non-Bulky Base: While strong bases are necessary, sterically hindered bases can favor elimination.[7] Sodium hydride and potassium carbonate are good choices as they are not excessively bulky.

To Minimize C-Alkylation:

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation over C-alkylation.[1][9]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the rate of O-alkylation by improving the solubility of the phenoxide in the organic phase.[1]

Question 4: The reaction seems to be very slow or incomplete, even with a strong base. What other reaction parameters can I optimize?

If deprotonation and side reactions are well-controlled, focus on the following parameters:

  • Solvent: As mentioned, polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred for Williamson ether synthesis as they do not solvate the nucleophile as strongly as protic solvents.[1][3]

  • Temperature and Reaction Time: A typical Williamson ether synthesis is conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[1][6] If the reaction is slow, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Leaving Group: The choice of leaving group on the pentyl halide is important. The reactivity order is I > Br > Cl. Using 1-iodopentane will result in a faster reaction compared to 1-bromopentane or 1-chloropentane. If you are using a less reactive alkyl chloride, the addition of a catalytic amount of a soluble iodide salt (like NaI or KI) can accelerate the reaction through the Finkelstein reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis for 2-(pentyloxy)benzaldehyde?

The reaction proceeds in two main steps:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of salicylaldehyde to form a sodium or potassium salicylaldehyde phenoxide.

  • Nucleophilic Attack (S_N2): The negatively charged oxygen of the phenoxide acts as a nucleophile and attacks the electrophilic carbon of the pentyl halide, displacing the halide and forming the ether linkage.[1][4]

Q2: Can I use a different alkylating agent besides a pentyl halide?

Yes, other alkylating agents with good leaving groups, such as pentyl tosylates or mesylates, can also be used.[5]

Q3: How do I purify the final product, 2-(pentyloxy)benzaldehyde?

A typical workup involves cooling the reaction, filtering off any inorganic salts, and then removing the solvent under reduced pressure.[9] The crude product can then be purified by dissolving it in an organic solvent, washing with water and brine, drying the organic layer, and finally purifying by column chromatography or distillation.[9]

Q4: Is it possible for the aldehyde group to react under these conditions?

The aldehyde group is generally stable under the basic conditions of the Williamson ether synthesis. However, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions like the Cannizzaro reaction if there are no α-hydrogens, but this is not a primary concern with salicylaldehyde under typical Williamson conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-(Pentyloxy)benzaldehyde

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Salicylaldehyde

  • 1-Bromopentane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).[3]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Reaction Mechanism

Troubleshooting_Workflow Start Low Yield Observed CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckSideReactions Side Reactions Prevalent? CheckDeprotonation->CheckSideReactions No UseStrongerBase Use Stronger Base (e.g., NaH, K₂CO₃) CheckDeprotonation->UseStrongerBase Yes CheckConditions Suboptimal Conditions? CheckSideReactions->CheckConditions No UsePrimaryHalide Confirm Use of Primary Alkyl Halide CheckSideReactions->UsePrimaryHalide Yes (Elimination) ChangeSolvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) CheckSideReactions->ChangeSolvent Yes (C-alkylation) OptimizeTempTime Optimize Temperature and Time (TLC Monitoring) CheckConditions->OptimizeTempTime Yes ImprovedYield Improved Yield CheckConditions->ImprovedYield No OptimizeBaseStoichiometry Ensure >1.5 eq. of Base UseStrongerBase->OptimizeBaseStoichiometry OptimizeBaseStoichiometry->ImprovedYield ControlTemperature Lower Reaction Temperature UsePrimaryHalide->ControlTemperature ControlTemperature->ImprovedYield UsePTC Consider Phase-Transfer Catalyst ChangeSolvent->UsePTC UsePTC->ImprovedYield BetterLeavingGroup Use Alkyl Iodide or Add NaI OptimizeTempTime->BetterLeavingGroup BetterLeavingGroup->ImprovedYield

Caption: A logical workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Decyloxy)benzaldehyde: Molecular Structure, Properties, and Synthesis.
  • Bartleby.com. (n.d.). Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • YouTube. (2018). Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

Technical Support Center: Synthesis of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(pentyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate potential side reactions and optimize your synthetic protocol.

Introduction to the Synthesis

The preparation of 2-(pentyloxy)benzaldehyde is most commonly achieved via the Williamson ether synthesis. This robust SN2 reaction involves the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a pentyl derivative, typically a pentyl halide. While seemingly straightforward, the presence of the aldehyde functionality and the specific reaction conditions can lead to several side reactions, impacting yield and purity.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of 2-(Pentyloxy)benzaldehyde

Question: I am getting a very low yield of my desired product, 2-(pentyloxy)benzaldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis of 2-(pentyloxy)benzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Incomplete Deprotonation of Salicylaldehyde:

  • Causality: The reaction requires the formation of the sodium or potassium salt of salicylaldehyde (the phenoxide) to act as a potent nucleophile.[1][2] If deprotonation is incomplete, the unreacted salicylaldehyde will not participate in the etherification, thus lowering the yield.

  • Troubleshooting:

    • Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) are often more effective, especially if trace amounts of water are present.[1]

    • Anhydrous Conditions: Ensure your solvent and salicylaldehyde are dry. Water will consume the base and hinder the formation of the phenoxide.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the pentyl halide. Gentle heating may be required.

2. Competing Elimination Reaction (E2):

  • Causality: The alkoxide is not only a nucleophile but also a base. If it reacts with the pentyl halide in an elimination reaction, pent-1-ene will be formed as a byproduct instead of the desired ether.[1][3] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.

  • Troubleshooting:

    • Choice of Pentyl Halide: Use a primary pentyl halide (e.g., 1-bromopentane or 1-iodopentane) as they are less sterically hindered and therefore favor the SN2 pathway over E2.[1][4]

    • Reaction Temperature: Avoid excessively high temperatures, as this can favor the elimination pathway.

3. Suboptimal Reaction Conditions:

  • Causality: The choice of solvent and temperature significantly influences the reaction rate and selectivity.

  • Troubleshooting:

    • Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.[5]

    • Temperature: The reaction should be heated to a moderate temperature (e.g., refluxing acetone or acetonitrile) to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Optimized Synthesis of 2-(Pentyloxy)benzaldehyde

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • Salicylaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Bromopentane

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq).

  • Add anhydrous acetone to dissolve the salicylaldehyde.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.[1]

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salicylaldehyde salt.

  • Add 1-bromopentane (1.2 eq) dropwise via a syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

FAQ 2: Presence of an Unexpected Byproduct with a Similar Polarity to the Product

Question: My TLC analysis shows a byproduct that runs very close to my desired 2-(pentyloxy)benzaldehyde, making purification difficult. What could this be and how can I avoid its formation?

Answer:

The most likely culprit for a byproduct with similar polarity is the C-alkylated isomer, 2-hydroxy-3-pentylbenzaldehyde or 2-hydroxy-5-pentylbenzaldehyde.

1. C-Alkylation vs. O-Alkylation:

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho and para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions. Alkali phenoxides are known to sometimes undergo C-alkylation in addition to the expected O-alkylation.

  • Troubleshooting to Favor O-Alkylation:

    • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. In general, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.

    • Counter-ion: The nature of the cation can also play a role. Using potassium carbonate (K₂CO₃) as the base in a solvent like acetone can often favor O-alkylation.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the concentration of the "naked" phenoxide anion in the organic phase, which can increase the rate of O-alkylation.

2. Identification of C-Alkylated Byproduct:

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the O-alkylated and C-alkylated products.

    • 2-(Pentyloxy)benzaldehyde (O-alkylated): You will observe a triplet around 4.0 ppm corresponding to the -OCH₂- protons of the pentyloxy group. The phenolic -OH proton signal will be absent.

    • 2-Hydroxy-3/5-pentylbenzaldehyde (C-alkylated): The phenolic -OH proton signal will still be present (a broad singlet), and you will see characteristic signals for the pentyl group attached to the aromatic ring (likely an upfield triplet for the terminal methyl group and multiplets for the methylene groups). The aromatic region will also show a different splitting pattern compared to the O-alkylated product.

FAQ 3: The Aldehyde Group Seems to be Reacting

Question: I suspect that the aldehyde group of my starting material or product is undergoing a side reaction, as I am observing the formation of an alcohol and a carboxylic acid. What is happening?

Answer:

This is a classic signature of the Cannizzaro reaction .

  • Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like benzaldehyde derivatives) to yield a primary alcohol and a carboxylic acid.[6][7] If there is unreacted salicylaldehyde or if the product 2-(pentyloxy)benzaldehyde is subjected to strong basic conditions for a prolonged period at elevated temperatures, it can undergo this reaction.[8]

  • Troubleshooting:

    • Control of Basicity and Temperature: Use only a slight excess of the base (e.g., 1.1 equivalents) and avoid unnecessarily high reaction temperatures or prolonged reaction times after the alkylation is complete.

    • Work-up Procedure: Once the reaction is complete, it is crucial to neutralize the basic reaction mixture during the work-up to prevent the Cannizzaro reaction from occurring. The addition of a mild acid or a saturated aqueous ammonium chloride solution is recommended.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction and the key side reactions.

Synthesis_Pathways Sal Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Sal->Phenoxide + Base (e.g., NaH) Product 2-(Pentyloxy)benzaldehyde (Desired Product) Phenoxide->Product + 1-Bromopentane (SN2 - O-Alkylation) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated + 1-Bromopentane (SN2 - C-Alkylation) PentylHalide 1-Bromopentane Elimination Pent-1-ene PentylHalide->Elimination + Phenoxide (Base) (E2 Elimination) Cannizzaro_Acid 2-(Pentyloxy)benzoic Acid Product->Cannizzaro_Acid + Base (excess) / Heat Cannizzaro_Alc 2-(Pentyloxy)benzyl Alcohol Product->Cannizzaro_Alc + Base (excess) / Heat

Caption: Reaction scheme for the synthesis of 2-(pentyloxy)benzaldehyde and major side reactions.

Data Summary and Analysis

Proper monitoring of the reaction is key to a successful synthesis. Thin Layer Chromatography (TLC) is an indispensable tool for this purpose.

Table 1: Typical Rf Values for Reaction Components

CompoundRf Value (20% Ethyl Acetate in Hexane)Visualization
Salicylaldehyde~0.4UV (254 nm), stains with KMnO₄
1-Bromopentane~0.9Stains with KMnO₄
2-(Pentyloxy)benzaldehyde~0.6UV (254 nm)
C-Alkylated Byproduct~0.55UV (254 nm), may appear as a shoulder on the product spot
Cannizzaro Alcohol~0.3UV (254 nm), stains with KMnO₄
Cannizzaro AcidBaseline (polar)UV (254 nm), may streak

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and laboratory conditions.

Workflow for Reaction Monitoring and Purification

Workflow cluster_reaction Reaction Monitoring cluster_workup Work-up cluster_purification Purification TLC_start Spot starting materials (Salicylaldehyde, 1-Bromopentane) TLC_reaction Spot co-spot and reaction mixture at regular intervals TLC_start->TLC_reaction TLC_analysis Analyze TLC for consumption of starting material and formation of product TLC_reaction->TLC_analysis Quench Quench reaction with saturated NH4Cl TLC_analysis->Quench Upon completion Extract Extract with diethyl ether Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry with MgSO4 and concentrate Wash->Dry Column Flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexane) Dry->Column Fractions Collect and analyze fractions by TLC Column->Fractions Combine Combine pure fractions and concentrate Fractions->Combine Characterize Characterize pure product (NMR, IR, MS) Combine->Characterize

Caption: A typical workflow for the synthesis, monitoring, and purification of 2-(pentyloxy)benzaldehyde.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • Lumen Learning. (n.d.). Williamson Ether Synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Formation of byproducts in 2-(Pentyloxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formation of Byproducts & Troubleshooting Guide

CAS Registry Number: 7461-60-1 (Aldehyde) | Molecular Formula:



Executive Summary: The Reactivity Profile

2-(Pentyloxy)benzaldehyde is a critical intermediate often used in the synthesis of liquid crystals, fragrances, and pharmaceutical precursors. Its reactivity is defined by two competing functional motifs: the electrophilic formyl group (-CHO) and the electron-donating ortho-pentyloxy ether .

Users typically encounter three classes of byproducts:

  • Oxidation Byproducts: Formation of 2-(pentyloxy)benzoic acid due to air exposure.

  • Synthesis Artifacts: Residual salicylaldehyde (starting material) or C-alkylation side products.

  • Disproportionation Products: Benzyl alcohol/Benzoic acid mixtures via the Cannizzaro reaction under basic conditions.

Diagnostic Guide: Identify Your Impurity

Use this table to correlate physical observations with chemical root causes.

ObservationProbable Impurity/IssueRoot Cause
White Precipitate / Haze 2-(Pentyloxy)benzoic acidAutoxidation: The aldehyde reacts with atmospheric oxygen via a radical chain mechanism.
Phenolic / Medicinal Odor Salicylaldehyde (Starting Material)Incomplete Alkylation: The Williamson ether synthesis did not reach 100% conversion.
Yellow Discoloration Aldol Dimers / Quinoid speciesBase-Catalyzed Condensation: Trace base left in the flask triggered self-condensation.
Low Yield in Basic Media Benzyl Alcohol + Benzoic Acid saltCannizzaro Reaction: Strong base caused the aldehyde to disproportionate (self-redox).

Module A: The Oxidation Problem (Storage Stability)

Issue: The purity of 2-(pentyloxy)benzaldehyde drops significantly over time, forming a white solid (the corresponding acid) or becoming acidic.

Mechanism: Radical Autoxidation

Unlike many reagents, benzaldehyde derivatives oxidize via a radical chain reaction initiated by light or trace metals. The ortho-alkoxy group can electronically stabilize the intermediate radical, sometimes accelerating this process compared to unsubstituted benzaldehyde.

Autoxidation Aldehyde 2-(Pentyloxy) benzaldehyde Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal) Peroxy Peroxy Radical (R-C(OO•)=O) Radical->Peroxy + O2 Peroxy->Radical + Aldehyde (Chain Propagation) Acid 2-(Pentyloxy) benzoic acid Peroxy->Acid Termination

Fig 1. Autoxidation pathway converting the aldehyde to carboxylic acid contaminants.

Troubleshooting & Prevention
  • Storage: Must be stored under Argon or Nitrogen . The "headspace" in the bottle is the enemy.

  • Stabilizers: If downstream applications permit, add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone as a radical scavenger.

  • Removal Protocol: If the acid is present, dissolve the aldehyde in diethyl ether and wash with 10% Sodium Bicarbonate (

    
    ) . The acid forms a water-soluble salt and is removed; the aldehyde stays in the organic layer.
    

Module B: Synthesis Troubleshooting (Williamson Ether)

Context: Users synthesizing this molecule from Salicylaldehyde and 1-Bromopentane often face "stubborn" impurities.

The "O- vs C-Alkylation" Competition

In the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile. While O-alkylation (desired) is dominant, C-alkylation (ring attack) can occur, especially if the solvent is not polar enough to solvate the cation.

FAQ: Why does my product smell like medicine?

  • Answer: You likely have unreacted Salicylaldehyde. Because of hydrogen bonding between the phenolic -OH and the aldehyde carbonyl, Salicylaldehyde is surprisingly stable and hard to remove via simple distillation.

Protocol: Purification via Bisulfite Adduct

This is the "Gold Standard" for purifying aldehydes when distillation fails to separate close-boiling impurities.

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (

    
    )  in water.
    
  • Formation: Add the impure aldehyde to the bisulfite solution with vigorous stirring. Add a small amount of Ethanol if the aldehyde is immiscible.

    • Observation: A white crystalline solid (the bisulfite adduct) should precipitate.

  • Wash: Filter the solid and wash with ether. Impurities (ethers, starting halides, C-alkylated byproducts) stay in the filtrate.

  • Regeneration: Suspend the solid in water and add 10% Sodium Carbonate (

    
    )  or dilute acid. The pure aldehyde will separate as an oil. Extract with DCM.[1]
    

Bisulfite Impure Impure Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Impure->Bisulfite Precipitate Solid Adduct Formed (Water Soluble/Suspension) Bisulfite->Precipitate Filter Filtration Precipitate->Filter Filtrate Filtrate: Contains Impurities (Discard) Filter->Filtrate Solid Solid Adduct: Contains Aldehyde Filter->Solid Regen Add Base (Na2CO3) Regenerate Aldehyde Solid->Regen Pure Pure 2-(Pentyloxy) benzaldehyde Regen->Pure

Fig 2.[2] Bisulfite purification workflow for removing non-aldehyde impurities.

Module C: Downstream Reaction Failures

Issue: Low yields in Knoevenagel or Aldol condensations.

The Ortho-Effect (Steric Hindrance)

The pentyloxy group at the ortho position (position 2) creates significant steric bulk near the aldehyde carbonyl.

  • Impact: Nucleophilic attack is slower compared to para-substituted analogs.

  • Solution:

    • Increase reaction time by 2-3x compared to standard protocols.

    • Use Dean-Stark apparatus to continuously remove water, driving the equilibrium forward.

    • Switch from weak bases (Piperidine) to stronger catalysts (

      
       / Pyridine) if the standard Knoevenagel fails.
      
The Cannizzaro Trap

If your condensation reaction uses strong base (NaOH/KOH) and lacks an alpha-proton on the nucleophile, the aldehyde will consume itself.

  • Reaction:

    
    
    
  • Prevention: Avoid unhindered strong bases.[1] Use amine bases or maintain strictly stoichiometric conditions.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions.

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Aldehyde Purific

    • Source: BenchChem Technical Support.[3]

  • Autoxidation of Benzaldehyde Deriv

    • Source: National Institutes of Health (PubMed)
    • URL:[Link]

  • 2-(Pentyloxy)

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Technical Support Center: Purification of O-Alkylated Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Salicylaldehyde from 2-(Pentyloxy)benzaldehyde Ticket ID: CHEM-PUR-088 Status: Resolved / Guide Available

Executive Summary

The synthesis of 2-(Pentyloxy)benzaldehyde via Williamson Ether Synthesis typically leaves residual Salicylaldehyde (starting material). Because both compounds contain an aldehyde moiety, traditional aldehyde-selective purification (e.g., bisulfite adducts) will fail, resulting in yield loss.

Effective purification relies on the acidity difference between the phenolic starting material and the neutral ether product. This guide details three protocols ranging from standard extraction to high-purity chromatographic isolation.

Module 1: The Chemical Logic (The "Why")

Before executing a protocol, understand the molecular behavior driving the separation. This ensures you can troubleshoot if visual cues (like color changes) do not occur as expected.

Comparative Properties
PropertySalicylaldehyde (Impurity) 2-(Pentyloxy)benzaldehyde (Product) Separation Lever
Functional Group Phenol (-OH) & Aldehyde (-CHO)Aryl Alkyl Ether (-OR) & Aldehyde (-CHO)Acidity

8.37 (Acidic proton available)N/A (Neutral)Deprotonation
Solubility (pH > 10) Water Soluble (as Phenoxide salt)Organic Soluble (Lipophilic)Phase Partitioning
Visual Indicator Bright Yellow (Phenoxide anion)Colorless / Pale OilVisual Confirmation
Boiling Point 197°C (at 760 mmHg)>280°C (Estimated)Distillation
The Critical Mechanism: Phenoxide Formation

The purification strategy exploits the acidity of the phenolic hydroxyl group.[1] Treatment with a base converts salicylaldehyde into sodium salicylaldehyde , a water-soluble salt.



Key Insight: The product, having its oxygen capped with a pentyl group, cannot form this salt and remains in the organic layer.

Module 2: Standard Protocol (Alkaline Extraction)

Recommended for: Routine purification, removing <10% unreacted starting material.

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Diethyl ether (

    
    )  is preferred over Dichloromethane (DCM) for this specific extraction because sodium salicylaldehyde is less prone to forming emulsions in ether.
    
  • The Cold Wash: Cool the separatory funnel or mixture to roughly

    
     (ice bath).
    
    • Expert Note: While salicylaldehyde is deactivated toward the Cannizzaro reaction (disproportionation into alcohol/acid) due to the electron-donating phenoxide, keeping the system cold minimizes any risk of aldehyde degradation during base exposure.

  • Base Extraction: Wash the organic layer with cold 1M NaOH (2 x 50 mL).

    • Observation: The aqueous layer should turn bright yellow immediately. This is the salicylaldehyde phenoxide.

  • Verification: Perform a third wash with 1M NaOH.

    • Pass Criteria: The aqueous layer should be colorless or very pale. If it is still bright yellow, repeat the wash.

  • Neutralization: Wash the organic layer once with water, then once with Brine (Saturated NaCl) to remove entrained base.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Product + Salicylaldehyde) Solvent Dissolve in Et2O Start->Solvent NaOH Add Cold 1M NaOH (Partitioning Step) Solvent->NaOH Layers Phase Separation NaOH->Layers OrgLayer Organic Layer (Ether Product) Layers->OrgLayer Top Phase AqLayer Aqueous Layer (Sodium Salicylaldehyde) Layers->AqLayer Bottom Phase Check Is Aqueous Layer Yellow? OrgLayer->Check Discard Discard Aqueous Waste AqLayer->Discard Repeat Repeat NaOH Wash Check->Repeat Yes (Impurity Remains) Finish Wash w/ Brine -> Dry -> Concentrate (Pure Product) Check->Finish No (Colorless) Repeat->NaOH

Caption: Logical flow for alkaline extraction. The yellow color of the aqueous phase serves as a built-in indicator of impurity removal.

Module 3: Advanced Purification (Chromatography & Scavenging)

Recommended for: High-purity requirements (>99%) or when the product is acid/base sensitive.

Method A: Flash Column Chromatography

Because the phenol group is significantly more polar than the ether, separation on silica gel is highly effective.

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     85:15).
    
  • Elution Order:

    • 2-(Pentyloxy)benzaldehyde (

      
       in 9:1 Hex/EtOAc):  Elutes first.
      
    • Salicylaldehyde (

      
      ):  Elutes second (drags due to H-bonding with silica).
      
Method B: Polymer-Supported Scavenging (Green Chemistry)

If you wish to avoid liquid-liquid extraction (e.g., for parallel synthesis), use a solid-supported carbonate resin.

  • Add MP-Carbonate (macroporous polystyrene carbonate) resin to the reaction mixture (approx. 3-4 equivalents relative to expected impurity).

  • Agitate for 2 hours at room temperature.

  • The resin binds the phenolic proton, trapping the salicylaldehyde as an ionic species on the bead.

  • Filter the resin. The filtrate contains the pure ether product.

Troubleshooting & FAQs

Q1: The organic layer remains yellow even after washing. What is happening?

Diagnosis: Incomplete phase separation or product coloration.

  • Fix: Salicylaldehyde phenoxide is intensely yellow. If your organic solvent (ether/DCM) is wet, some phenoxide may exist in the organic phase (via ion pairing). Dry the organic layer thoroughly with

    
    ; the color often precipitates out or fades. If the product itself is yellow (conjugated systems often are), rely on TLC, not just color.
    
Q2: Can I use Sodium Bisulfite ( ) to purify this?

Answer: NO.

  • Reasoning: Bisulfite forms adducts with aldehydes to separate them from non-aldehydes. Since both your starting material and your product are aldehydes, bisulfite will extract both into the aqueous layer, resulting in a complex mixture or total loss of product into the waste stream.

Q3: I see an emulsion forming during the NaOH wash.

Diagnosis: This is common if the reaction mixture contains residual phase-transfer catalysts or high concentrations of phenoxide salts.

  • Fix:

    • Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer.

    • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

    • Wait. Gravity is the best (but slowest) demulsifier.

Decision Matrix: Which Method Should I Choose?

DecisionTree Start Start: Impurity Level? HighImp >10% Unreacted SM Start->HighImp LowImp <10% Unreacted SM Start->LowImp Distill Vacuum Distillation (BP Separation) HighImp->Distill Thermal Stability OK? Extract Alkaline Wash (NaOH) (Standard) HighImp->Extract Thermal Sensitive Scale Scale of Reaction? LowImp->Scale Large Large (>5g) Scale->Large Small Small (<100mg) Scale->Small Large->Extract Scavenge Resin Scavenging (MP-Carbonate) Small->Scavenge

Caption: Decision tree for selecting the optimal purification method based on impurity load and reaction scale.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis workup and Phenol acidity).
  • PubChem. Salicylaldehyde (Compound Summary). National Library of Medicine. (Accessed 2024).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic details on Nucleophilic Substitution and Cannizzaro reactions).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Verifying pKa differences between phenols and alcohols/ethers).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Pentyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(pentyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the O-alkylation of salicylaldehyde to produce 2-(pentyloxy)benzaldehyde. Our goal is to equip you with the necessary knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemical principles for effective optimization and problem-solving.

Frequently Asked Questions (FAQs)

What is the most common and reliable method for synthesizing 2-(pentyloxy)benzaldehyde?

The most prevalent and dependable method for synthesizing 2-(pentyloxy)benzaldehyde is the Williamson ether synthesis . This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a pentyl halide.[1][2][3]

The general reaction scheme is as follows:

This method is widely used due to its versatility and generally good yields when optimized.

How do I choose the right starting materials for this synthesis?
  • Salicylaldehyde: High-purity salicylaldehyde is crucial to minimize side reactions. It is advisable to use freshly distilled or commercially available high-grade salicylaldehyde.

  • Pentyl Halide: A primary pentyl halide is the best choice to favor the S(_N)2 mechanism.[1] 1-Bromopentane or 1-iodopentane are common choices. Iodides are more reactive than bromides, which are in turn more reactive than chlorides. Avoid using secondary or tertiary pentyl halides as they can lead to a competing E2 elimination reaction, resulting in the formation of pentene as a major byproduct.

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of salicylaldehyde. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent is ideal for S(_N)2 reactions as it can solvate the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity.[3] Common solvents include acetone, acetonitrile, and dimethylformamide (DMF).

Troubleshooting Guide

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic proton of salicylaldehyde (pKa ~8) is not acidic enough for complete deprotonation by a weak base, or the base is not strong enough.Use a stronger base such as KOH or consider using a phase transfer catalyst to facilitate the reaction. Ensure the base is of high quality and not hydrated.
Competing Elimination Reaction (E2) If using a secondary or sterically hindered primary pentyl halide, the basic conditions can favor the elimination of HBr to form pentene.Switch to a primary, unhindered pentyl halide like 1-bromopentane or 1-iodopentane.
Hydrolysis of Pentyl Halide If there is water in the reaction mixture, the pentyl halide can be hydrolyzed back to pentanol.Ensure all reagents and glassware are thoroughly dried before use. Use an anhydrous solvent.
Low Reaction Temperature or Insufficient Reaction Time The reaction may be too slow at lower temperatures, leading to incomplete conversion.Increase the reaction temperature to the reflux temperature of the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reaction time is between 1 to 8 hours.[4]
Poor Solubility of Reagents The reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Choose a solvent that effectively dissolves all reactants. The use of a phase transfer catalyst can also help overcome solubility issues.
Formation of Side Products
Side Product Identification Cause Prevention
Unreacted Salicylaldehyde Will have a different Rf value on a TLC plate compared to the product.Incomplete reaction due to reasons mentioned in the "Low Yield" section.Optimize reaction conditions (base, temperature, time).
Pentene A volatile, low-boiling point compound.E2 elimination of the pentyl halide, especially if a secondary halide is used or a very strong, bulky base is employed.Use a primary pentyl halide. Use a moderately strong, non-bulky base like K₂CO₃.
C-Alkylated Product An isomer of the desired product, which may be difficult to separate.The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Benzoic Acid Derivative An acidic impurity that can be detected by its different chromatographic behavior.Oxidation of the aldehyde group, especially if the reaction is exposed to air for extended periods at high temperatures.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

General Procedure for the Synthesis of 2-(Pentyloxy)benzaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Salicylaldehyde

  • 1-Bromopentane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the salicylaldehyde spot on TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted salicylaldehyde and acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude 2-(pentyloxy)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of 2-Ethoxybenzaldehyde*

Data for the synthesis of 2-ethoxybenzaldehyde, a close analog of 2-(pentyloxy)benzaldehyde, is presented here to illustrate the effect of reaction parameters. Similar trends can be expected for the synthesis of 2-(pentyloxy)benzaldehyde.

Base Solvent Yield (%) Reference
Potassium tert-butoxideToluene-[5]
Sodium tert-butoxideToluene68[5]
Potassium hydroxideToluene83[5]
Potassium tert-butoxideTetrahydrofuran (THF)78[5]
Table 2: Expected Spectroscopic Data for 2-(Pentyloxy)benzaldehyde
Spectroscopy Expected Peaks/Signals
¹H NMR Aldehyde proton (CHO) singlet around δ 10.0 ppm. Aromatic protons between δ 7.0-8.0 ppm. Methylene protons of the pentyloxy group will show characteristic splitting patterns.
¹³C NMR Carbonyl carbon (C=O) signal around δ 190-195 ppm. Aromatic carbons between δ 110-160 ppm. Alkyl carbons of the pentyloxy group in the upfield region.
IR Spectroscopy Strong C=O stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations between 1450-1600 cm⁻¹. C-O-C stretching of the ether linkage.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 2-(Pentyloxy)benzaldehyde Phenoxide->Product Sₙ2 Attack PentylHalide Pentyl Halide PentylHalide->Product Troubleshooting_Workflow Start Low or No Product Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Elimination Side Reactions (E2)? Check_Deprotonation->Check_Elimination No Solution_Base Use stronger base or PTC Check_Deprotonation->Solution_Base Yes Check_Conditions Suboptimal Conditions? Check_Elimination->Check_Conditions No Solution_Halide Use primary pentyl halide Check_Elimination->Solution_Halide Yes Solution_Conditions Increase temperature/time, use anhydrous solvent Check_Conditions->Solution_Conditions Yes End Optimized Yield Solution_Base->End Solution_Halide->End Solution_Conditions->End

Caption: Troubleshooting workflow for low yield.

References

  • CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google P
  • Williamson Ether Synthesis - Edubirdie. (URL: [Link])

  • Synthesis of 2-pentyloxy allyl ester - ResearchGate. (URL: [Link])

  • EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. (URL: [Link])

  • 3,4-Dihexyloxybenzaldehyde (2a). (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (URL: [Link])

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole - ResearchGate. (URL: [Link])

  • 4-(pentyloxy)benzaldehyde (C12H16O2) - PubChem. (URL: [Link])

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. (URL: [Link])

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Stability & Handling of 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers working with 2-(Pentyloxy)benzaldehyde often report a gradual degradation of the reagent into a white solid or a viscous slurry. This is a classic manifestation of autoxidation , where the aldehyde moiety converts to a carboxylic acid (2-(Pentyloxy)benzoic acid) upon exposure to atmospheric oxygen.

This guide provides the mechanistic root cause, preventative storage protocols, and corrective purification workflows to restore reagent integrity.

Root Cause Analysis: The Autoxidation Mechanism

The degradation of benzaldehyde derivatives is not a simple reaction with oxygen; it is a radical chain reaction .[1] The para- or ortho-alkoxy substituent (the pentyloxy group) can actually accelerate this process by stabilizing the intermediate radicals via resonance.

The Failure Pathway
  • Initiation: Light (

    
    ) or trace metals generate a benzoyl radical.
    
  • Propagation: The radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.
    
  • Product Formation: Perbenzoic acid is formed, which reacts with a second aldehyde molecule to yield two molecules of the carboxylic acid impurity.

Autoxidation Aldehyde 2-(Pentyloxy)benzaldehyde (Liquid) Radical Benzoyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (Light/Metals) Peroxy Peroxy Radical (Ar-COO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Perbenzoic Acid (Intermediate) Peroxy->Peracid + Aldehyde (H-abstraction) Acid 2-(Pentyloxy)benzoic Acid (Solid Impurity) Peracid->Acid + Aldehyde

Figure 1: The radical chain mechanism converting the aldehyde to carboxylic acid. Note that one molecule of peracid intermediate converts a second molecule of aldehyde, doubling the impurity load.

Preventative Protocols: Storage & Handling

Prevention is superior to purification. The following "Golden Rules" are non-negotiable for maintaining purity >98%.

ParameterSpecificationTechnical Rationale
Atmosphere Inert (Nitrogen or Argon) Oxygen is the primary reactant.[2] Argon is preferred as it is heavier than air and forms a "blanket" over the liquid.
Temperature 2°C – 8°C Lowers the kinetic rate of the radical propagation step. Note: Cold does not stop oxidation if O2 is present.
Container Amber Glass / Foil Wrap UV light cleaves the C-H bond, initiating the radical chain. Clear glass is a critical failure point.
Stabilizer BHT (0.1% w/w) Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before bulk oxidation occurs.
Septum Teflon-lined Silicone Avoid standard rubber septa which can leach plasticizers or allow slow O2 diffusion.

Corrective Workflows: Purification

If your material has already oxidized (indicated by white solids or pH < 5), use the following protocols.

Protocol A: The "Quick Clean" (Acid Removal)

Use this when the aldehyde is mostly liquid but contains suspended solids (acid).

  • Dissolve: Dissolve the impure aldehyde in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash: Transfer to a separatory funnel. Wash 2x with 10% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[2][3][4][5] The base deprotonates the carboxylic acid (

      
      ), moving it into the aqueous layer. The aldehyde remains in the organic layer.
      
  • Dry: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: The Bisulfite Reset (Deep Purification)

Use this for highly degraded samples or to separate the aldehyde from non-acidic organic impurities.

Reagents: Saturated Sodium Bisulfite (


), Sodium Carbonate (

), Ethyl Acetate.

Step-by-Step:

  • Formation: In a flask, add the impure aldehyde and excess saturated

    
     solution.
    
  • Agitation: Stir vigorously for 1-2 hours. A thick white precipitate (the bisulfite adduct) should form.

  • Filtration/Wash: Filter the solid adduct (or separate the aqueous phase if soluble).[6] Wash the solid/aqueous phase with ether/EtOAc to remove all non-aldehyde organic impurities.

  • Regeneration: Suspend the clean adduct in fresh EtOAc. Slowly add 10%

    
     (or NaOH) while stirring until the aqueous layer is basic (pH > 10).
    
    • Caution: This releases the aldehyde back into the EtOAc layer.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    

BisulfiteWorkflow Impure Impure Mixture (Aldehyde + Acid + Others) Bisulfite Add Sat. NaHSO3 Impure->Bisulfite Adduct Bisulfite Adduct (Water Soluble/Solid) Bisulfite->Adduct Selective Reaction Wash Organic Wash (Removes Impurities) Adduct->Wash Purification Base Add Base (Na2CO3) (pH > 10) Wash->Base Regeneration Pure Pure 2-(Pentyloxy)benzaldehyde Base->Pure Extraction

Figure 2: The Bisulfite purification logic flow.

Troubleshooting & FAQs

Q: My aldehyde has turned into a solid block. Is it ruined? A: Not necessarily, but it has heavily oxidized to 2-(Pentyloxy)benzoic acid (which is a solid). If you have a small amount of liquid left, you can try Protocol A to wash away the solid acid. If the entire bottle is solid, the recovery yield will be very low; it is more cost-effective to repurchase.

Q: Can I distill this compound to purify it? A: Yes, but with extreme caution. Alkoxybenzaldehydes have high boiling points. You must use high vacuum (< 1 mmHg) . Distilling at atmospheric pressure will require temperatures that likely cause thermal decomposition or rapid oxidation if the system isn't perfectly air-free.

Q: I see a "crust" forming around the cap. What is this? A: This is "Benzoic Acid crust." It forms where the liquid meets the air interface at the threads of the cap. Wipe the threads clean with a Kimwipe soaked in EtOAc before resealing to ensure a tight seal.

Q: Will adding molecular sieves prevent oxidation? A: No. Molecular sieves remove water, not oxygen. While dry conditions are good, they do not stop the radical mechanism. You need an oxygen scavenger or exclusion (Nitrogen) and a radical inhibitor (BHT).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase". Chemical Reviews, 61(6), 563–589. (Mechanistic grounding for radical scavenging).

  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

Sources

Improving the stability of 2-(Pentyloxy)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-2PB-001 Status: Active Classification: Reagent Handling & Storage Support Level: Tier 3 (Senior Scientist)

Executive Summary

You are encountering stability issues with 2-(Pentyloxy)benzaldehyde . Like most electron-rich aromatic aldehydes, this compound is highly susceptible to autoxidation , a radical-mediated process that converts the aldehyde into its corresponding carboxylic acid, 2-(pentyloxy)benzoic acid .

The presence of the ortho-pentyloxy group (an electron-donating group) activates the aromatic ring, stabilizing the intermediate radicals and potentially accelerating this degradation pathway compared to unsubstituted benzaldehyde. This guide provides the mechanistic understanding, troubleshooting steps, and protocols to arrest this degradation.

Module 1: The Degradation Mechanism

Why is my reagent degrading?

The primary failure mode is radical autoxidation . This is not a simple reaction with air; it is a self-propagating chain reaction. Once a small amount of radical initiator forms (triggered by light or trace metals), the degradation accelerates exponentially.

The "Vicious Cycle" of Autoxidation

The following diagram illustrates how a single radical event triggers a cascade, converting your aldehyde into a carboxylic acid and solid precipitates.

Autoxidation Aldehyde 2-(Pentyloxy) benzaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat/Metals) Peroxy Peroxy Radical Radical->Peroxy + O2 (Air) Peroxy->Radical Propagation Peracid Perbenzoic Acid (Strong Oxidant) Peroxy->Peracid + Aldehyde (H-Abstraction) Acid 2-(Pentyloxy) benzoic acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The autoxidation cascade. Note that one molecule of peracid (formed in step 3) reacts with a second molecule of aldehyde to produce TWO molecules of benzoic acid, doubling the degradation rate.

Module 2: Troubleshooting Guide

Identify and fix specific observations.

ObservationDiagnosisRoot CauseCorrective Action
White solid precipitate at the bottom of the bottle.Acid Formation Autoxidation has converted the liquid aldehyde into solid 2-(pentyloxy)benzoic acid.Filter & Wash: Filter the solid. Dissolve the filtrate in ether/EtOAc and wash with 10% NaHCO₃ (See Protocol B).
Yellow/Orange discoloration of the liquid.Oligomerization Conjugated impurities or quinoid-type species forming due to light exposure.Vacuum Distillation: Simple washing will not remove these non-acidic impurities. Distill under reduced pressure.
"Acrid" or "Sharp" smell masking the almond-like odor.Peracid Buildup Accumulation of perbenzoic acid intermediates. WARNING: Peracids are shock-sensitive in high concentrations.Neutralize Immediately: Wash with saturated Sodium Sulfite (Na₂SO₃) to reduce peracids, then wash with NaHCO₃.
Lower yields in reductive amination or Wittig reactions.Stoichiometry Drift The molecular weight of the acid is higher, and it consumes base/reducing agents, throwing off stoichiometry.Titrate or Purify: Determine aldehyde purity via ¹H-NMR (CHO peak ~10.4 ppm) before use, or repurify.

Module 3: Expert Protocols

Protocol A: The "Inert Barrier" Storage System

Standard nitrogen "blanketing" is often insufficient because oxygen is denser than nitrogen and can diffuse down. Argon is superior.

  • Container Selection: Use amber glass vials with Teflon-lined caps. Clear glass allows UV light to initiate radical formation [1].

  • Headspace Purge:

    • Best: Use Argon (denser than air). Insert a long needle connected to an Argon line deep into the vial (above the liquid surface). Flow gently for 30-60 seconds to displace air upwards.

    • Acceptable: Nitrogen. Requires a more vigorous flow to ensure turbulence displaces the oxygen.

  • Sealing: Parafilm is permeable to oxygen over time. For long-term storage (>1 month), use electrical tape over the cap or store in a glovebox.

  • Temperature: Store at -20°C . Low temperature significantly retards the radical propagation step [2].

Protocol B: Rescue Purification (Acid Removal)

Use this when you see white solids or purity drops below 95%.

Reagents: Diethyl ether (or Ethyl Acetate), 10% Aqueous NaHCO₃, Brine, MgSO₄.

  • Dissolution: Dissolve the impure aldehyde in diethyl ether (approx. 10 mL solvent per 1 g aldehyde).

  • The Base Wash: Transfer to a separatory funnel. Wash twice with 10% NaHCO₃.

    • Chemistry:

      
      
      
    • Note: Vent frequently due to CO₂ generation.

  • Neutralization: Wash the organic layer once with brine (saturated NaCl).

  • Drying: Dry over anhydrous MgSO₄ for 10 minutes. Filter.

  • Concentration: Remove solvent via rotary evaporation.

  • Final Polish: If high purity is required, perform a vacuum distillation . (Note: The pentyloxy group raises the boiling point significantly; high vacuum (<1 mmHg) is recommended to avoid thermal decomposition).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I add stabilizers to the aldehyde? A: Yes. If your downstream application permits, adding 0.1% w/w BHT (Butylated Hydroxytoluene) is highly effective. BHT acts as a radical scavenger, terminating the chain reaction described in Figure 1. Note that BHT may interfere with certain catalytic cycles or radical-based reactions.

Q: I see a "crust" on the bottle cap. Is the reagent ruined? A: Not necessarily. The crust is likely the benzoic acid derivative, which forms where the liquid meets air at the threads. Wipe the threads clean with a dry cloth. Do not let the crust fall back into the bottle, as it can act as a nucleation site for further crystallization.

Q: Why does the pentyloxy group make it worse? A: The pentyloxy group is an Electron Donating Group (EDG) . It increases the electron density of the aromatic ring. In autoxidation, the stability of the intermediate radical is a key factor. EDGs can stabilize the electron-deficient radical intermediates, lowering the activation energy for the oxidation process compared to electron-poor aldehydes (like nitrobenzaldehyde) [3].

Q: Can I store it in solution? A: Storing in solution (e.g., in DCM or Toluene) is generally not recommended for long periods unless the solvent is degassed and anhydrous. Dissolved oxygen in solvents can accelerate degradation. It is best stored neat (pure liquid/solid) under Argon.

References

  • Sella, A. (2014). Classic Kit: Schlenk Apparatus. Chemistry World. [Link]

    • Context: Establishes the standard for inert gas handling (Schlenk lines)
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

    • Context: The authoritative source for purification protocols (Protocol B)
  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. [Link]

    • Context: Foundational text explaining the radical chain mechanism and the effect of electron density (pentyloxy group)

Troubleshooting phase transfer catalysis for 2-(Pentyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phase Transfer Catalysis (PTC) Technical Support Center for the synthesis of 2-(Pentyloxy)benzaldehyde.

This guide is structured to assist researchers encountering deviations in yield, purity, or kinetics during the O-alkylation of salicylaldehyde. Unlike standard textbook procedures, this document focuses on the failure modes specific to biphasic interface chemistry and provides self-validating correction protocols.

Module 1: The "Golden Protocol" (Reference Standard)

Use this baseline to validate your current methodology. Deviations from this stoichiometry or order of addition are the primary source of error.

Reaction Class: Solid-Liquid or Liquid-Liquid Phase Transfer Catalysis (Williamson Ether Synthesis). Target: 2-(Pentyloxy)benzaldehyde (CAS: 64001-15-6).

ComponentRoleEquiv.Notes
Salicylaldehyde Substrate1.0Must be free of oxidation products (salicylic acid).
1-Bromopentane Electrophile1.2 - 1.5Excess required to drive kinetics; Alkyl bromides > chlorides for reactivity.
NaOH (aq, 50%) Base2.0High concentration forces the equilibrium to the phenoxide.
TBAB Catalyst0.05 (5 mol%)Tetrabutylammonium bromide. Optimal lipophilicity for this substrate.
Toluene Organic Solvent5-10 VolImmiscible with water; good solubility for the ion pair.

Step-by-Step Workflow:

  • Deprotonation: Dissolve Salicylaldehyde in Toluene. Add TBAB.

  • Interface Formation: Add 50% NaOH solution. Observation: The aqueous layer will turn bright yellow (phenoxide formation).

  • Alkylation: Add 1-Bromopentane dropwise at 60°C.

  • Catalysis: Heat to reflux (approx. 85-90°C internal temp) with vigorous mechanical stirring (See Troubleshooting #1).

  • Monitoring: TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than Salicylaldehyde (
    
    
    
    ).

Module 2: Troubleshooting Dashboard

Issue 1: Reaction Stalls at <60% Conversion

Diagnosis: The "Interfacial Surface Area" limit. Technical Context: PTC reactions are diffusion-controlled. The reaction occurs either at the interface or in the bulk organic phase via ion-pair transfer. If the stirring rate is insufficient, the transfer of the


 (Catalyst-Phenoxide) ion pair into the organic phase becomes the rate-limiting step.
  • Q: My stir bar is spinning rapidly, why is the yield low?

    • A: Magnetic stirring is often insufficient for biphasic PTC, especially at scales >100mL. It creates a vortex but fails to generate the high-shear emulsion required for maximum interfacial area.

    • The Fix: Switch to an overhead mechanical stirrer with a pitched-blade impeller. Aim for >600 RPM. The mixture must look like a uniform emulsion (milky/opaque), not two distinct layers with a vortex.

Issue 2: Appearance of "Cannizzaro" Byproducts (Benzyl Alcohol/Benzoic Acid derivs)

Diagnosis: Unprotected Carbonyl Exposure. Technical Context: Aldehydes in strong base can disproportionate (Cannizzaro reaction).[1]

  • Nuance: The starting material (Salicylaldehyde) is actually protected from Cannizzaro by the formation of the phenoxide anion (negative charge donates electron density to the ring, making the aldehyde carbon less electrophilic).

  • The Danger Zone: The Product (2-(Pentyloxy)benzaldehyde) is an ether. It has NO negative charge to protect it. If the product sits in the hot biphasic mixture with 50% NaOH after the reaction is complete, it will undergo Cannizzaro disproportionation.

  • Q: When should I stop the reaction?

    • A: Quench immediately upon consumption of the starting material. Do not let the reaction "soak" overnight at reflux once the starting material is gone.

    • The Fix: If you observe benzyl alcohol impurities, reduce the base concentration to 30% NaOH or reduce the reaction temperature to 70°C, extending the time slightly to compensate.

Issue 3: Catalyst Poisoning / "Third Phase" Formation

Diagnosis: Hydration Shell Inhibition. Technical Context: If the aqueous phase is too dilute (e.g., using 10% NaOH), the quaternary ammonium catalyst (


) becomes highly hydrated. A "water shell" prevents it from effectively pairing with the phenoxide anion and extracting it into the organic phase.
  • Q: I see a third, oily layer forming between the water and toluene.

    • A: This is the "Third Phase" (catalyst-rich middle phase). It indicates your catalyst has precipitated out of the organic phase because it is not lipophilic enough for the solvent system, or the salt concentration in the aqueous phase is wrong.

    • The Fix: Ensure you are using 50% NaOH . The high ionic strength "salts out" the organic catalyst, forcing it into the organic layer where it belongs. If the problem persists, switch from TBAB to Aliquat 336 (Methyltrioctylammonium chloride), which is more lipophilic.

Module 3: Mechanistic Visualization

The following diagram illustrates the Starks' Extraction Mechanism . Understanding this flow is critical for troubleshooting. The reaction does not happen in the water; it happens in the organic phase, mediated by the catalyst shuttle.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface (Diffusion Barrier) cluster_aqueous Aqueous Phase (50% NaOH) Q_PhO_org Ion Pair [Q+ PhO-] Product Product (Ether) Q_PhO_org->Product + R-X (SN2) R_X Alkyl Halide (C5H11-Br) Q_X_org Spent Catalyst [Q+ Br-] Product->Q_X_org + Br- released Transfer_1 Ion Exchange Q_X_org->Transfer_1 Returns to Interface Transfer_1->Q_PhO_org Extracts into Organic Q_X_aq Catalyst Salt [Q+ Br-] Transfer_1->Q_X_aq Regeneration PhOH Salicylaldehyde PhO_Na Na+ PhO- PhOH->PhO_Na + NaOH (Deprotonation) NaOH NaOH PhO_Na->Transfer_1 Q_X_aq->Transfer_1

Caption: The Starks' Extraction Mechanism showing the cyclic shuttle of the Quaternary Ammonium catalyst (


). The rate-limiting step is often the transfer across the yellow Interface barrier.

Module 4: FAQ - Specific Failure Modes

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, but the mechanism changes. With solid 

(Solid-Liquid PTC), you must use an aprotic solvent like Acetonitrile or MEK. In Toluene, solid bases are often too slow unless you add a trace of water ("Omega Phase") to wet the crystal surface. For Toluene/Water systems, stick to NaOH.

Q: Why is my product colored dark brown/red? A: Phenols are prone to oxidation to quinones if air is present during the basic heating step. Fix: Purge the reaction vessel with Nitrogen (


) or Argon before heating. The phenoxide anion is electron-rich and easily oxidized.

Q: I am scaling up to 1kg. What changes? A: Heat transfer and stirring.[2][3][4]

  • Exotherm: The alkylation is exothermic. At 1kg, dosing the bromide too fast can cause a runaway. Add the alkyl halide over 1 hour.

  • Agitation: A magnetic stir bar is strictly forbidden at this scale. Use an overhead stirrer.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on the mechanism and kinetics of PTC).
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Halpern, M. (1982). Hydroxide ion initiated reactions under phase transfer catalysis conditions. Pure and Applied Chemistry, 54(10), 2005-2012. (Explains the hydration shell issues with dilute bases).

Sources

Technical Support Center: 2-(Pentyloxy)benzaldehyde Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PBZ-001 Status: Active Subject: Minimizing Ether Cleavage During Downstream Transformations Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Molecule: 2-(Pentyloxy)benzaldehyde The Vulnerability: The Ortho-Chelation Trap

While alkyl aryl ethers are generally robust, 2-(Pentyloxy)benzaldehyde presents a specific structural vulnerability: the ortho-relationship between the carbonyl group and the ether oxygen.

In the presence of Lewis acids (e.g.,


, 

,

), this molecule acts as a bidentate ligand. The metal center coordinates to both the carbonyl oxygen and the ether oxygen, forming a stable 6-membered chelate ring. This coordination drastically withdraws electron density from the ether oxygen, weakening the

bond and lowering the activation energy for nucleophilic attack (dealkylation).

Core Directive: To preserve the pentyl ether, you must avoid conditions that facilitate this chelation-assisted cleavage mechanism.

Compatibility Matrix: Reagent Selection

Use this table to audit your proposed reaction conditions before execution.

Reagent ClassRisk LevelStatusTechnical Notes
Boron Halides (

,

)
CRITICAL AVOID Will quantitatively cleave the ether to 2-hydroxybenzaldehyde (Salicylaldehyde) within minutes.
Aluminum Halides (

)
HIGH AVOID Strong chelation promotes rapid dealkylation, especially if any nucleophile (even

) is present.
Strong Brønsted Acids (

,

)
HIGH AVOID High acidity + nucleophilic halide = classic ether cleavage conditions.
Oxidizing Agents (

, Jones)
LOW SAFE The ether is generally stable to oxidation. However, acidic Jones reagent should be kept cold (

).
Hydride Reductants (

, LAH)
NEGLIGIBLE SAFE Standard conditions for reducing the aldehyde to alcohol are perfectly safe.
Bases (

,

,

)
NEGLIGIBLE SAFE Aryl alkyl ethers are stable to base.[1] Ideal for aldol/Knoevenagel condensations.
Hydrogenation (

,

)
MODERATE ⚠️ CAUTION While pentyl is not benzyl, high pressure/temp can lead to hydrogenolysis. Use poisoned catalysts if possible.

Mechanistic Insight: The Chelation Trap

The following diagram illustrates why the ortho-isomer is more fragile than the para-isomer. The Lewis Acid (LA) locks the molecule into a conformation that activates the alkyl group for attack.

ChelationMechanism Substrate 2-(Pentyloxy) benzaldehyde Complex Chelated Intermediate (Activated) Substrate->Complex Bidentate Coordination (Ortho Effect) SafeProduct Desired Product (Ether Intact) Substrate->SafeProduct No Chelation (Base/Mild Cond.) LA Lewis Acid (MXn) (e.g., AlCl3, MgBr2) LA->Complex Cleavage Ether Cleavage (Salicylaldehyde + Pentyl-Nu) Complex->Cleavage Attack on Pentyl C1 Nucleophile Nucleophile (Nu-) (e.g., I-, Br-, H2O) Nucleophile->Cleavage

Figure 1: The "Ortho-Effect" Mechanism. Strong Lewis acids chelate the carbonyl and ether oxygens, activating the pentyl group for cleavage.

Validated Safe Protocols

These workflows have been optimized to minimize side reactions.

Protocol A: Safe Reductive Amination

Target: Converting the aldehyde to an amine without touching the ether.

The Risk: Standard reductive aminations often use acid catalysts (Acetic Acid,


) to form the imine. Strong Lewis acids here can degrade the ether.[2]

Recommended Procedure:

  • Imine Formation: Dissolve 2-(pentyloxy)benzaldehyde (1.0 equiv) and amine (1.1 equiv) in Methanol or DCE .

    • Crucial Step: Use a mild drying agent (

      
       or 
      
      
      
      ) rather than a Lewis Acid catalyst to drive equilibrium.
    • Time: Stir at Room Temperature (RT) for 4–12 hours.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) or
    
    
    (1.5 equiv) portion-wise.
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Why this works: Borohydrides are basic/neutral. Avoiding

      
       or high heat prevents chelation-assisted cleavage.
      
Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Target: Oxidation without using harsh acidic chromates.

The Risk: Jones Reagent (


) is highly acidic and can hydrolyze the ether if the reaction warms up.

Recommended Procedure:

  • Setup: Dissolve aldehyde in

    
    -BuOH/Water (3:1). Add 2-methyl-2-butene (scavenger for 
    
    
    
    ).
  • Oxidation: Add

    
     (sodium chlorite, 1.5 equiv) and 
    
    
    
    (buffer, 1.1 equiv).
  • Reaction: Stir at RT. The buffer maintains a pH ~4–5, which is perfectly safe for the ether but acidic enough for the oxidation.

    • Why this works: The mild acidic buffer prevents protonation of the ether oxygen.

Troubleshooting & FAQ

Q: I need to perform a Friedel-Crafts reaction on the ring. Can I use


? 
A: Absolutely not. 

is a canonical dealkylating agent for aryl ethers.
  • Alternative: Attempt the reaction using milder catalysts like Indium(III) triflate or Zinc triflate in nitromethane, but run a small-scale pilot first. If possible, perform the Friedel-Crafts step before installing the ether or on a different intermediate.

Q: I see a new spot on TLC just below my product during an acidic workup. What is it? A: It is likely salicylaldehyde (or the dealkylated product). Phenols are more polar than their ether counterparts and will stick harder to silica.

  • Test: Spray the TLC with

    
     solution. If the spot turns purple/blue, it is a free phenol, confirming ether cleavage.
    

Q: Can I use


 to remove a different protecting group (like a Boc group) on the same molecule? 
A:  This is high-risk. 

is excellent at cleaving ethers.[3]
  • Alternative: Use TFA (Trifluoroacetic acid) in DCM at

    
    . TFA is strong enough to remove Boc but generally too weak to cleave an alkyl aryl ether under mild conditions.
    

Decision Tree: Reaction Planning

Use this flow to determine if your planned reaction is safe.

DecisionTree Start Proposed Reaction Condition Acidic Is the reaction Acidic? Start->Acidic Lewis Is it a Lewis Acid? Acidic->Lewis Yes Safe PROCEED (Low Risk) Acidic->Safe No (Basic/Neutral) StrongLA Strong LA? (B, Al, Ti) Lewis->StrongLA Yes Bronsted Is it a Brønsted Acid? Lewis->Bronsted No Lewis->Safe No (Mild: Zn, Mg) Stop STOP (High Cleavage Risk) StrongLA->Stop Yes Nucleophile Strong Nucleophile present? (I-, Br-, SH-) Bronsted->Nucleophile Yes Nucleophile->Stop Yes (e.g., HBr, HI) Modify MODIFY (Use Buffer/Low Temp) Nucleophile->Modify No (e.g., H2SO4, HCl) Modify->Safe If T < 0°C

Figure 2: Reaction Safety Decision Tree.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 3: Protection for Phenols - Alkyl Ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of ether cleavage by acids).[1][2][4][5]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282. (Comprehensive review of reagents including Lewis Acids).

  • Node, M., et al. (1987). Hard Acid and Soft Nucleophile Systems. Journal of Organic Chemistry, 52(6), 935–941. (Discusses the mechanism of cleavage using Aluminum halides and thiols).

Sources

Technical Support Guide: Mitigating Cannizzaro Side-Reactions in 2-(Pentyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: You are synthesizing 2-(Pentyloxy)benzaldehyde via O-alkylation of salicylaldehyde. However, you are observing low yields and the presence of "over-reacted" byproducts: 2-(pentyloxy)benzyl alcohol and 2-(pentyloxy)benzoic acid.

The Cause: This is a classic Cannizzaro Reaction .[1][2] While salicylaldehyde itself is relatively resistant to disproportionation due to the electron-donating phenoxide anion, your product (the ether) is a non-enolizable aldehyde. If your reaction environment remains strongly basic and aqueous (or contains hydroxide ions) after the product forms, the product will disproportionate into the corresponding alcohol and acid.[1]

The Solution: You must decouple the alkylation step from conditions that favor the Cannizzaro reaction. This guide provides a self-validating protocol using mild bases (


) and aprotic solvents to eliminate this side pathway.

Diagnostic Hub: Is This Your Problem?

Use this table to confirm if the Cannizzaro reaction is the root cause of your yield loss.

SymptomObservationRoot Cause Analysis
NMR Shift (Proton) New singlet appearing at ~4.6–4.8 ppm (

) in crude NMR.
Alcohol Byproduct: The aldehyde has been reduced.[1][2] This confirms disproportionation.[3]
NMR Shift (Carbon) Disappearance of carbonyl peak (~189 ppm) and appearance of carboxyl peak (~170 ppm).Acid Byproduct: The aldehyde has been oxidized.[1][2][4]
Physical State Crude product contains a white solid that is insoluble in organic solvents but soluble in water.Salt Formation: You have formed the sodium/potassium salt of 2-(pentyloxy)benzoic acid.
pH Drift Reaction mixture becomes less basic faster than expected (consumption of

).
Cannizzaro consumes 1 equivalent of hydroxide per 2 equivalents of aldehyde.

Mechanistic Insight: The "Why"

To fix the protocol, we must understand the competition between the desired


 alkylation and the undesired Cannizzaro disproportionation.
The Vulnerability of the Product
  • Starting Material (Safe): In basic conditions, Salicylaldehyde exists as a phenoxide. The negative charge donates electron density to the ring, making the carbonyl carbon less electrophilic and resistant to

    
     attack.
    
  • Target Product (Vulnerable): Once the ether bond forms, the protection of the phenoxide is lost. The 2-(pentyloxy)benzaldehyde behaves like a standard benzaldehyde derivative.

  • The Trigger: If you use a strong base (NaOH/KOH) or allow water into the system, Hydroxide (

    
    ) attacks the product's carbonyl, triggering the hydride transfer characteristic of the Cannizzaro reaction.
    
Pathway Visualization

The following diagram illustrates how the reaction diverges based on base selection.

ReactionPathways Start Salicylaldehyde (Starting Material) Base Base Selection Start->Base Path_Safe Anhydrous K2CO3 (Aprotic Solvent) Base->Path_Safe Recommended Path_Risk Aqueous NaOH/KOH (Strong Base) Base->Path_Risk High Risk Product Target: 2-(Pentyloxy)benzaldehyde Path_Safe->Product SN2 Alkylation (High Yield) Path_Risk->Product Initial Product Cannizzaro Cannizzaro Reaction (Attack by excess OH-) Product->Cannizzaro If Heat + OH- present Byproducts Byproducts: 1. 2-(Pentyloxy)benzyl alcohol 2. 2-(Pentyloxy)benzoic acid Cannizzaro->Byproducts

Figure 1: Reaction pathway showing the divergence between successful alkylation and the Cannizzaro cascade caused by strong aqueous bases.

Optimized Protocol: The "Gold Standard"

This protocol uses the Williamson Ether Synthesis adapted to prevent Cannizzaro side reactions by excluding strong hydroxide donors and water.

Reagents & Stoichiometry[4][5]
  • Substrate: Salicylaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromopentane (1.2 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
    • Why: Weak enough to deprotonate phenol, but poor nucleophile for carbonyl attack.

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

    • Why: Finkelstein reaction generates highly reactive 1-Iodopentane in situ, speeding up alkylation so you can run at lower temps.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

    • Requirement: Must be Dry . Water promotes the formation of

      
      .
      
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Deprotonation: Add Salicylaldehyde (1.0 eq) and Anhydrous

    
     (2.0 eq) to the flask. Add DMF (concentration ~0.5 M).
    
    • Checkpoint: Stir at room temp for 15 mins. The mixture should turn yellow/orange (phenoxide formation).

  • Alkylation: Add 1-Bromopentane (1.2 eq) and KI (0.1 eq).

  • Reaction: Heat to 60°C .

    • Critical Control: Do NOT exceed 80°C. Higher temperatures increase the risk of side reactions even with weak bases.

    • Monitor: Check TLC every hour.

  • Quench: Once starting material is consumed (usually 3-5 hours), cool to room temperature. Pour mixture into Ice Water (10x volume).

    • Note: The product will precipitate or oil out. The carbonate base will dissolve harmlessly.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Water (2x) and Brine (1x). Dry over

    
    .[4]
    
  • Purification: Concentrate in vacuo. If 1-bromopentane remains, it can be removed via vacuum distillation or column chromatography (Hexane/EtOAc).

Workflow Visualization

Workflow Setup Dry Setup: N2 Atmosphere Solvent: Anhydrous DMF Reagents Add Salicylaldehyde + K2CO3 (Form Phenoxide) Setup->Reagents Add_Alkyl Add 1-Bromopentane + KI (Finkelstein Catalyst) Reagents->Add_Alkyl Heat Heat to 60°C (Monitor TLC) Add_Alkyl->Heat Check Is SM consumed? Heat->Check Check->Heat No Quench Quench: Ice Water (Dissolves Base) Check->Quench Yes Extract Extract: EtOAc Wash: Water/Brine Quench->Extract Isolate Isolate Product (Vacuum Dry) Extract->Isolate

Figure 2: Step-by-step workflow for the optimized Williamson Ether Synthesis.

Troubleshooting & Recovery (FAQ)

Q: I already ran the reaction with NaOH and have a mixture of Product, Alcohol, and Acid. Can I save it? A: Yes.

  • Remove the Acid: Dissolve the crude mixture in Ether/EtOAc. Wash with saturated Sodium Bicarbonate (

    
    ) . The acid byproduct converts to its salt and moves to the aqueous layer.
    
  • Isolate the Aldehyde: The organic layer now contains the Aldehyde (Product) and the Alcohol (Byproduct). Separation requires Column Chromatography (Silica gel). The alcohol is significantly more polar than the aldehyde and will elute later (Use Hexane:EtOAc gradient).

Q: Can I use Acetone instead of DMF? A: Yes. Acetone is easier to remove but requires reflux temperatures (56°C) which is slower than DMF at 60-70°C. If using Acetone, the reaction may take 12-24 hours. Ensure the


 is finely powdered to maximize surface area.

Q: Why does the reaction turn dark brown? A: Phenoxides are sensitive to oxidation. If your


 flush was insufficient, some oxidative degradation occurs. This is usually a trace impurity that looks worse than it is. It can be removed via a short silica plug.

References

  • Cannizzaro Reaction Mechanism

    • Concept: Base-induced disproportion
    • Source: Organic Chemistry Portal. "Cannizzaro Reaction."[2][3][5][6] [Link]

  • Williamson Ether Synthesis

    • Concept

      
       reaction between an alkoxide and an alkyl halide.[7][8]
      
    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[9][7][8][10][11][12] [Link]

  • Synthesis of Benzaldehyde Derivatives
  • Purification of Benzaldehyde/Benzyl Alcohol Mixtures

    • Technique: Selective oxidation or chromatographic separ
    • Source: National Institutes of Health (PubMed). "Time-dependent conversion of benzyl alcohol to benzaldehyde." [Link]

Sources

Validation & Comparative

13C NMR analysis of 2-(Pentyloxy)benzaldehyde for structural confirmation

Definitive Structural Confirmation of 2-(Pentyloxy)benzaldehyde: A C NMR Benchmarking Guide

Executive Summary

In the synthesis of liquid crystal intermediates and pharmaceutical precursors, the precise characterization of O-alkylated benzaldehydes is critical. While


2-(pentyloxy)benzaldehyde
Part 1: Strategic Analysis & Comparative Technology

For a researcher confirming the synthesis of 2-(pentyloxy)benzaldehyde (typically via Williamson ether synthesis of salicylaldehyde), the choice of analytical method dictates the confidence level of the result.

The Analytical Challenge

The target molecule possesses three distinct structural zones:

  • The Polar Head: An aldehyde carbonyl (highly deshielded).

  • The Aromatic Core: An ortho-substituted benzene ring (asymmetric).

  • The Lipophilic Tail: A pentyl ether chain.

The primary risk in characterization is misidentifying the substitution pattern (ortho vs. para isomerism) or failing to detect side-product contamination (e.g., unreacted alkyl bromide).

Comparative Efficacy Matrix

The following table compares


FeatureFTIR

H NMR

C NMR (Recommended)
Primary Utility Functional group check (C=O, C-O-C).Proton counting & coupling constants.Direct carbon skeleton mapping.
Quaternary Carbons Invisible.Invisible (inferred only).Directly observed (C-O and C-CHO).
Isomer Distinction Poor (fingerprint region is complex).Good (coupling patterns), but often crowded.Excellent (Distinct chemical shifts for ortho vs para).
Aliphatic Resolution Poor (C-H stretches overlap).Moderate (multiplets often overlap).High (Distinct signals for all 5 pentyl carbons).
Solvent Interference Minimal.High (solvent peaks can mask signals).Low (solvent triplets are distinct).

Expert Insight: While



signal counting in

C NMR is the fastest way to verify the ortho substitution.
Part 2: Experimental Protocol

To ensure reproducibility and high signal-to-noise ratio (S/N) for the quaternary carbons, the following protocol is standardized.

Materials & Preparation
  • Analyte: >30 mg of 2-(pentyloxy)benzaldehyde (oil/low-melting solid).

  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    to prevent viscosity broadening and solvent interaction with the aldehyde.
  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or the center peak of the

    
     triplet (77.16 ppm).
    
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture the aldehyde ~190 ppm).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-O and C-CHO) have long

      
       relaxation times. A short D1 will saturate these nuclei, causing them to disappear from the spectrum.
      
  • Scans (NS): Minimum 512 (due to low natural abundance of

    
    C).
    
Workflow Visualization

NMR_WorkflowSampleCrude Product(Oil)PrepSample Prep50mg in 0.6mL CDCl3Sample->PrepDissolutionAcqAcquisitionPulse: zgpg30D1: 2.0sPrep->AcqLock & ShimProcProcessingLB: 1.0 HzPhasingAcq->ProcFTAnalysisStructuralConfirmationProc->AnalysisPeak Picking

Figure 1: Optimized

Part 3: Results & Data Interpretation

The

12 distinct carbon signals
Chemical Shift Assignments (

)
Carbon TypePositionShift (

, ppm)
Structural Diagnostic
Aldehyde C=O[1][2]189.8 Characteristic downfield singlet. Confirms oxidation state.[3]
Aromatic C-2 (Ipso, C-O)161.5 Deshielded by oxygen. Confirms ether linkage.
Aromatic C-4 (Para to C=O)135.9Deshielded resonance.
Aromatic C-6 (Ortho to C=O)128.4Typical aromatic CH.
Aromatic C-1 (Ipso, C-CHO)125.1 Quaternary carbon. Shielded relative to C-O.
Aromatic C-5 (Meta to C=O)120.6Typical aromatic CH.
Aromatic C-3 (Ortho to O)112.5Strongly shielded by ortho-oxygen donation.
Aliphatic

-CH

(O-CH

)
68.9 Deshielded by oxygen. Confirms alkylation.
Aliphatic

-CH

28.9Alkyl chain interior.
Aliphatic

-CH

28.2Alkyl chain interior.
Aliphatic

-CH

22.4Alkyl chain interior.
Aliphatic

-CH

(Terminal)
14.0 Terminal methyl group.

Note: Shifts are approximate (

Structural Logic & Connectivity

The following diagram illustrates the electronic causality of the observed shifts. The electron-donating alkoxy group shields the ortho and para positions, while the electron-withdrawing aldehyde deshields the carbonyl carbon.

Structure_LogicAldehydeAldehyde Carbon(189.8 ppm)Deshielded by OIpso_OIpso C-O(161.5 ppm)Direct O-attachmentAldehyde->Ipso_OOrtho RelationshipOrtho_ShieldC-3 (Ortho to O)(112.5 ppm)Shielded by ResonanceIpso_O->Ortho_ShieldElectron DonationAlpha_CAlpha-CH2(68.9 ppm)Ether LinkageIpso_O->Alpha_CEther BondTerminalTerminal CH3(14.0 ppm)Alpha_C->TerminalPentyl Chain

Figure 2: Mechanistic assignment logic. Red nodes indicate strong deshielding; Blue indicates shielding.

Part 4: Troubleshooting & Validation
  • Missing Quaternary Signals (125 or 161 ppm):

    • Cause: Relaxation delay (D1) too short.

    • Fix: Increase D1 to 5 seconds or use a relaxation agent like Cr(acac)

      
      .
      
  • Aldehyde Peak Shifted/Missing:

    • Cause: Oxidation to carboxylic acid (would appear ~170 ppm broad).

    • Fix: Purify sample; store under inert atmosphere.

  • Extra Aliphatic Peaks:

    • Cause: Residual pentyl bromide reagent. Look for a triplet around 34 ppm (CH

      
      -Br).
      
References
  • PubChem. (2025).[4][5] 2-(Pentyloxy)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rastuti, U., et al. (2016).[3] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Substituent Effects. Department of Chemistry. Retrieved from [Link]

Comparing yields of different synthetic routes to 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary & Strategic Analysis

2-(Pentyloxy)benzaldehyde (O-pentylsalicylaldehyde) is a critical intermediate in the synthesis of liquid crystals, Schiff base ligands, and pharmaceutical heterocycles. While theoretically accessible via multiple pathways, the presence of the ortho-formyl group on the phenolic core introduces unique steric and electronic challenges that render "textbook" approaches like the Mitsunobu reaction inefficient.

This guide evaluates three primary synthetic routes based on yield, atom economy, and scalability.

The Verdict
  • Gold Standard (High Yield/Reliability): Williamson Ether Synthesis using

    
     in polar aprotic solvents (DMF or Acetonitrile). This route consistently delivers yields >85% and allows for easy purification.
    
  • Green/Industrial Alternative: Phase Transfer Catalysis (PTC) .[1] Uses aqueous base and quaternary ammonium salts.[2] Slightly lower yields (75-85%) but eliminates dry solvents and simplifies workup.

  • The "Trap" (Avoid): Mitsunobu Reaction . Unlike typical phenols, salicylaldehyde derivatives often undergo side reactions with azodicarboxylates to form hydrazones, drastically reducing ether yields.

Decision Framework (Workflow)

The following decision tree illustrates the optimal route selection based on laboratory constraints and scale.

RouteSelection Start Start: Synthesis of 2-(Pentyloxy)benzaldehyde Scale What is the Reaction Scale? Start->Scale Small Small Scale (<5g) High Purity Req. Scale->Small Large Large Scale (>100g) Green Chem Req. Scale->Large Reagents Are Halides Permissible? Small->Reagents RouteB Route B: PTC (Toluene/H2O/TBAB) Yield: 75-85% Large->RouteB Preferred RouteA Route A: Williamson (DMF/K2CO3) Yield: 85-95% Reagents->RouteA Yes (Use 1-Bromopentane) RouteC Route C: Mitsunobu (NOT RECOMMENDED) Reagents->RouteC No (Only Pentanol avail.) RouteC->RouteA Convert OH to Br first

Figure 1: Strategic decision tree for selecting the synthetic pathway. Note the strong preference for alkylation over condensation.

Comparative Technical Analysis

Route A: Williamson Ether Synthesis (Recommended)

This is the industry-standard


 reaction. The phenolic proton of salicylaldehyde (

) is more acidic than phenol (

) due to the electron-withdrawing formyl group, making deprotonation facile.
  • Mechanism: Deprotonation by carbonate base breaks the intramolecular H-bond, generating a phenoxide that attacks 1-bromopentane.

  • Solvent Choice:

    • DMF/DMSO: Fast rates due to cation solvation; high yields (>90%). Harder to remove.

    • Acetone/Acetonitrile: Slower (requires reflux); easier workup.

    • Base:

      
       is superior to NaOH/NaH as it minimizes aldol condensation side reactions of the aldehyde group.
      
Route B: Phase Transfer Catalysis (PTC)

A biphasic system (Water/Toluene or Water/DCM) using a catalyst like Tetrabutylammonium bromide (TBAB).

  • Mechanism: The quaternary ammonium ion pairs with the phenoxide, shuttling it into the organic phase where it reacts with the alkyl halide.

  • Pros: Uses cheap inorganic bases (NaOH); avoids anhydrous conditions.

  • Cons: Reaction times are longer (8-12h); emulsion formation can complicate separation.

Route C: Mitsunobu Reaction (The Cautionary Tale)

While standard for converting alcohols to ethers, this route fails for salicylaldehyde.

  • Failure Mode: The ortho-formyl group interferes with the betaine intermediate formed by

    
     and DEAD. Instead of O-alkylation, the major product is often the hydrazone  resulting from the condensation of the aldehyde with the hydrazine byproduct [1].
    
  • Yield: Often <30% for the ether. Do not use this route.

Quantitative Comparison Table

FeatureRoute A: Williamson (DMF)Route B: PTC (Toluene/H2O)Route C: Mitsunobu
Yield 88 - 95% 75 - 85%< 30%
Reaction Time 2 - 4 Hours8 - 16 Hours12 - 24 Hours
Atom Economy HighHighVery Low (High MW byproducts)
Purification Extraction + WashPhase SeparationColumn Chromatography (Required)
Scalability Moderate (Solvent disposal)ExcellentPoor
Key Risk DMF removalEmulsionsHydrazone formation

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (Williamson)

Best for research scale (1g - 50g)

Reagents:

  • Salicylaldehyde (1.0 eq)[3]

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[3]
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein accelerator

  • DMF (Dimethylformamide) - 5 mL per gram of substrate

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add Salicylaldehyde and anhydrous DMF. Stir to dissolve.

  • Deprotonation: Add

    
    . The solution will turn yellow (phenoxide formation). Stir for 15 min at Room Temp (RT).
    
  • Addition: Add 1-Bromopentane and catalytic KI.

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Note: Do not overheat (>90°C) to prevent Cannizzaro or polymerization side reactions.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The product will oil out.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. If unreacted aldehyde remains, wash the organic layer with 10% Sodium Bisulfite (
    
    
    
    ) solution (aldehyde forms a water-soluble adduct).
Protocol B: Green Synthesis (PTC)

Best for scale-up (>50g)

Reagents:

  • Salicylaldehyde (1.0 eq)[3]

  • 1-Bromopentane (1.3 eq)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • NaOH (30% aqueous solution)

  • Toluene

Step-by-Step:

  • Mixing: In a flask, combine Salicylaldehyde and 1-Bromopentane in Toluene.

  • Catalyst: Add TBAB.

  • Initiation: Add 30% NaOH solution dropwise with vigorous stirring.

  • Reflux: Heat to mild reflux (85-90°C) for 12 hours. Vigorous stirring is critical to maximize interfacial area.

  • Separation: Cool to RT. Separate phases. Wash organic phase with water and dilute HCl (to neutralize trace base).

  • Isolation: Evaporate Toluene to yield the crude oil. Distillation under reduced pressure is recommended for high purity.

Mechanistic Visualization

The following diagram details the successful Williamson pathway versus the failed Mitsunobu interaction.

MechanismComparison cluster_0 Route A: Williamson (Success) cluster_1 Route C: Mitsunobu (Failure) Sal Salicylaldehyde (Intramolecular H-bond) Phenoxide Phenoxide Anion (Nucleophile) Sal->Phenoxide Deprotonation Betaine Betaine Intermediate Sal->Betaine Interaction Base Base (K2CO3) Base->Phenoxide ProductA 2-(Pentyloxy)benzaldehyde (Ether Product) Phenoxide->ProductA SN2 Attack AlkylHalide 1-Bromopentane AlkylHalide->ProductA DEAD DEAD/PPh3 DEAD->Betaine Hydrazone Hydrazone Side-Product (Major) Betaine->Hydrazone Condensation w/ Ortho-CHO

Figure 2: Mechanistic divergence. The ortho-formyl group in salicylaldehyde favors hydrazone formation under Mitsunobu conditions, whereas basic alkylation proceeds cleanly.

Troubleshooting & Quality Control

  • Impurity: Unreacted Salicylaldehyde.

    • Detection: Strong OH stretch in IR (~3200 cm⁻¹); Phenolic proton in NMR (>10 ppm).

    • Removal: Wash the organic extract with 10% Sodium Bisulfite . The aldehyde forms a bisulfite adduct (water-soluble) while the ether product remains in the organic layer. Note: This removes the product too if you are not careful, but the ether is less reactive. Correction: Bisulfite removes aldehydes. Since the product is an aldehyde, do not use bisulfite .

    • Correct Removal: Wash with 1M NaOH . The unreacted phenolic starting material will deprotonate and move to the aqueous layer. The product (ether) has no acidic proton and stays in the organic layer.

  • Impurity: 1-Bromopentane.

    • Removal: High vacuum rotary evaporation (bp 130°C vs Product bp >280°C).

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link (Discusses the anomalous behavior of salicylaldehyde derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Foundational reference for Williamson Ether Synthesis protocols).
  • BenchChem. (2025).[3] "Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide." Link (Homologous protocol verification).

  • Patel, V. M., et al. (2022). "Phase-Transfer-Catalyzed Alkylation of Phenolic Derivatives." ACS Organic & Inorganic Au. (Validation of PTC yields for hindered phenols).

Sources

A Comparative Guide to the Biological Activity of 2-(Pentyloxy)benzaldehyde and Other Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. Benzaldehyde and its derivatives have long been a subject of interest due to their wide-ranging biological activities, from antimicrobial to anticancer effects.[1][2][3] This guide provides an in-depth technical comparison of the biological activities of 2-(pentyloxy)benzaldehyde and other selected alkoxybenzaldehydes, offering insights grounded in experimental data and established structure-activity relationships.

Introduction to Alkoxybenzaldehydes: A Scaffold of Therapeutic Potential

Alkoxybenzaldehydes, a class of organic compounds characterized by a benzaldehyde core with an attached alkoxy group (-OR), are prevalent in nature and have been synthesized for various applications. The parent compound, benzaldehyde, is a component of essential oils and is recognized for its bactericidal, fungicidal, and insecticidal properties.[2] The addition of an alkoxy substituent to the benzene ring can significantly modulate the compound's biological profile, influencing its potency and spectrum of activity. This guide will delve into the nuances of these structure-activity relationships, with a particular focus on the less-explored 2-(pentyloxy)benzaldehyde.

Comparative Biological Activities

While direct experimental data for 2-(pentyloxy)benzaldehyde is not extensively available in the public domain, we can infer its potential activities by examining related alkoxybenzaldehydes and understanding the influence of the alkoxy chain length and position.

Antimicrobial and Antifungal Activity

The antimicrobial efficacy of benzaldehyde derivatives is well-documented.[2] Studies on various substituted benzaldehydes have revealed key structural features that govern their activity.

Key Insights from Related Compounds:

  • Hydroxy and Methoxy Derivatives: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring has been shown to influence antimicrobial and antifungal activity. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1024 µg/mL.[4] The mechanism of action is believed to involve the disruption of the cell membrane.[4]

  • Structure-Activity Relationship (SAR): Research on phenolic benzaldehydes has indicated that the aldehyde group is generally more active than a carboxyl group.[5] Furthermore, the position and number of hydroxyl groups play a crucial role, with trisubstituted hydroxyl derivatives showing the highest activity.[5] In antifungal studies, the presence of an ortho-hydroxyl group has been found to increase activity by disrupting cellular antioxidation.

  • Influence of Alkoxy Chain Length: While specific data on a pentyloxy group is scarce, studies on other classes of compounds with varying alkyl chain lengths suggest that lipophilicity plays a critical role in antimicrobial activity. An increase in chain length can enhance the ability of a molecule to penetrate the lipid-rich cell membranes of bacteria and fungi. However, there is often an optimal chain length beyond which activity may decrease due to reduced solubility in the aqueous testing medium.

Inferred Activity of 2-(Pentyloxy)benzaldehyde:

Based on the established principles of SAR, it is plausible that 2-(pentyloxy)benzaldehyde will exhibit significant antimicrobial and antifungal properties. The five-carbon pentyloxy chain would confer a moderate level of lipophilicity, potentially enhancing its ability to interact with and disrupt microbial cell membranes. Its activity is likely to be comparable to or potentially greater than that of shorter-chain alkoxybenzaldehydes against certain microbes.

Table 1: Comparative Antimicrobial Activity of Selected Benzaldehyde Derivatives

CompoundTarget Organism(s)Activity Metric (e.g., MIC)Reference
BenzaldehydeVarious bacteria and fungiMIC: 6-10 mM[2]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC: 1024 µg/mL[4]
4-MethoxybenzaldehydeSalmonella spp.MIC: 64-128 µg/mL[6]
Cytotoxic and Anticancer Activity

The potential of benzaldehyde derivatives as anticancer agents has been an active area of research. Several studies have highlighted the ability of these compounds to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Key Insights from Related Compounds:

  • Benzyloxybenzaldehydes: A series of 2-(benzyloxy)benzaldehyde derivatives have demonstrated significant cytotoxic activity against human leukemia (HL-60) cells, with some compounds being active at concentrations of 1-10 µM.[7] These compounds were found to induce apoptosis and cause cell cycle arrest.[7] The 2-benzyloxy group appears to be a key pharmacophore for this activity.

  • General Cytotoxicity of Benzaldehyde: Benzaldehyde itself has shown tumor-specific cytotoxicity.[8] Studies on human lymphocytes indicated that benzaldehyde can induce cytotoxicity and DNA damage at concentrations of 10, 25, and 50 µg/mL.[9]

Inferred Activity of 2-(Pentyloxy)benzaldehyde:

Given the potent anticancer activity of 2-(benzyloxy)benzaldehyde, it is reasonable to hypothesize that 2-(pentyloxy)benzaldehyde may also possess cytotoxic properties against cancer cells. The pentyloxy group, being an ether linkage similar to the benzyloxy group, could contribute to the molecule's ability to interact with cellular targets involved in cell proliferation and apoptosis. The increased lipophilicity from the pentyl chain may influence its uptake by cancer cells.

Table 2: Comparative Cytotoxic Activity of Selected Benzaldehyde Derivatives

CompoundCell Line(s)Activity Metric (e.g., IC₅₀)Reference
BenzaldehydeHuman lymphocytesCytotoxic at 10-50 µg/mL[9]
2-(Benzyloxy)benzaldehydeHL-60 (human leukemia)Active at 1-10 µM[7]
Various substituted benzaldehydesHuman cancer cell linesIC₅₀ ranging from 0.36 to 4.75 µg/mL[10]
Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and benzaldehyde derivatives with hydroxyl substitutions have been investigated for their radical scavenging capabilities.

Key Insights from Related Compounds:

  • Hydroxybenzaldehydes: Structure-activity relationship studies of natural hydroxybenzaldehydes have shown that the number and position of hydroxyl groups significantly impact antioxidant activity.[11] For instance, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibits high antioxidant activity across various assays.[11]

  • Alkoxy Substituents: The presence of an alkoxy group can influence the antioxidant capacity, though often to a lesser extent than a free hydroxyl group. The electron-donating nature of the alkoxy group can affect the stability of the resulting radical after hydrogen donation.

Inferred Activity of 2-(Pentyloxy)benzaldehyde:

Without a free hydroxyl group, the primary antioxidant mechanism for 2-(pentyloxy)benzaldehyde would likely be through hydrogen donation from the aldehydic proton, which is generally a less favorable process compared to donation from a phenolic hydroxyl group. Therefore, it is predicted that 2-(pentyloxy)benzaldehyde would exhibit modest, if any, direct antioxidant activity in common radical scavenging assays like the DPPH assay.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the obtained data.

Protocol for Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., 2-(pentyloxy)benzaldehyde)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile diluent (e.g., broth or DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions.

  • Controls: Include wells with inoculum and no compound (growth control) and wells with broth only (sterility control). Also, include a serial dilution of the positive control antibiotic.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are comparable across different experiments. The inclusion of positive and negative controls validates the assay's performance. Serial dilution allows for the precise determination of the minimum concentration required for inhibition.

Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • Test compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or another suitable solvent

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.

  • Reaction Mixture: In each well or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Controls: Prepare a blank (methanol only) and a control (methanol with DPPH solution). Also, prepare a set of positive control dilutions.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Causality Behind Experimental Choices: DPPH is a stable free radical, and its reduction by an antioxidant is visually apparent as the purple solution turns yellow. The dark incubation prevents the photodegradation of DPPH. The use of a positive control provides a benchmark for the antioxidant activity of the test compound.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential tools for visualizing complex biological concepts and experimental procedures.

Structure-Activity Relationship (SAR) of Alkoxybenzaldehydes

SAR_Alkoxybenzaldehydes cluster_structure General Structure cluster_activity Biological Activity cluster_factors Influencing Factors Benzaldehyde Benzaldehyde Core Alkoxy Alkoxy Group (-OR) Benzaldehyde->Alkoxy Substitution FunctionalGroups Other Functional Groups (e.g., -OH) Benzaldehyde->FunctionalGroups Position Position (ortho, meta, para) Alkoxy->Position ChainLength Alkoxy Chain Length (Lipophilicity) Alkoxy->ChainLength PositionEffect Positional Isomerism (Steric/Electronic Effects) Position->PositionEffect Antimicrobial Antimicrobial Anticancer Anticancer Antioxidant Antioxidant ChainLength->Antimicrobial ChainLength->Anticancer PositionEffect->Antimicrobial PositionEffect->Anticancer FunctionalGroups->Antioxidant

Caption: Key structural features of alkoxybenzaldehydes influencing their biological activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow_Antimicrobial start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at Optimal Temperature and Time controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Step-by-step workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion

While direct experimental evidence for the biological activities of 2-(pentyloxy)benzaldehyde is limited, a comprehensive analysis of related alkoxybenzaldehydes provides a strong foundation for predicting its potential as a bioactive agent. Based on established structure-activity relationships, it is hypothesized that 2-(pentyloxy)benzaldehyde will exhibit noteworthy antimicrobial and potentially cytotoxic properties, primarily due to the lipophilic nature of the pentyloxy group. Further empirical investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this and other long-chain alkoxybenzaldehydes. The experimental protocols provided herein offer a robust framework for conducting such evaluative studies.

References

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Pharmaceutical Research International. Available at: [Link]

  • Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. ResearchGate. Available at: [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing. Available at: [Link]

  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. MDPI. Available at: [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PubMed. Available at: [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. MDPI. Available at: [Link]

  • In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. PMC. Available at: [Link]

  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. Available at: [Link]

  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[12]resorcinarene. Jurnal Kimia Valensi. Available at: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

  • Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. PubMed. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. MDPI. Available at: [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. ResearchGate. Available at: [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • 2-(Benzyloxy)benzaldehyde. PubChem. Available at: [Link]

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PMC. Available at: [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]

  • 4-(Benzyloxy)benzaldehyde. ResearchGate. Available at: [Link]

  • Sweet-smelling molecule halts therapy-resistant pancreatic cancer. ScienceDaily. Available at: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Scuola Normale Superiore. Available at: [Link]

  • Does anyone know an easy protocol for DPPH assay? ResearchGate. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI. Available at: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC. Available at: [Link]

Sources

Spectral comparison of ortho-, meta-, and para-pentyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Structural Isomerism in Mesogenic Intermediates

Pentyloxybenzaldehydes (


) are critical intermediates in the synthesis of liquid crystals (mesogens) and pharmaceutical precursors. The positioning of the pentyloxy substituent (ortho, meta, or para) drastically alters the electronic distribution and steric environment of the molecule. This guide provides a rigorous spectral comparison of the three isomers, elucidating how structural variations manifest in IR, NMR (

H,

C), UV-Vis, and Mass Spectrometry data.

Key Distinction:

  • Para-isomer: Exhibits strong mesomeric (resonance) donation, making it the primary candidate for liquid crystal applications due to enhanced molecular linearity and polarizability.

  • Ortho-isomer: Characterized by significant steric hindrance and field effects, often leading to distinct spectral anomalies (e.g., deshielded aldehyde protons).

  • Meta-isomer: Dominated by inductive effects with minimal resonance interaction between the alkoxy group and the carbonyl.

Synthesis & Experimental Workflow

To ensure the validity of the spectral data presented, it is essential to establish the synthetic origin. All isomers are typically synthesized via Williamson etherification.

Graphviz: Synthesis Workflow

SynthesisWorkflow Start Hydroxybenzaldehyde (Isomer Specific) Reaction Reflux (80°C, 4-6h) SN2 Mechanism Start->Reaction Substrate Reagents 1-Bromopentane + K2CO3 / DMF Reagents->Reaction Alkylation Workup Extraction (EtOAc) & Washing (NaOH) Reaction->Workup Crude Mix Purification Distillation or Column Chromatography Workup->Purification Isolation Product Pentyloxybenzaldehyde (Pure Isomer) Purification->Product >98% Purity

Caption: General synthetic pathway for pentyloxybenzaldehyde isomers via Williamson ether synthesis.

Comparative Spectral Analysis

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is the most diagnostic feature. The shift is governed by the competition between the Inductive Effect (-I)  (electron-withdrawing) and the Resonance Effect (+R)  (electron-donating).
FeatureOrtho (2-pentyloxy)Meta (3-pentyloxy)Para (4-pentyloxy)Mechanistic Rationale

(cm

)
~1685 - 1695~1700 - 1710~1680 - 1690Para: Strong +R effect lengthens C=O bond, lowering frequency. Meta: +R is negligible; -I dominates, keeping

high. Ortho: Steric twist reduces conjugation, but field effects may lower

.

(Aldehyde)
2750, 28502720, 28202730, 2830Fermi resonance doublet characteristic of aldehydes.

(Ether)
~1240 (Strong)~1260 (Med)~1255 (Strong)Asymmetric stretching of the aryl-alkyl ether bond.
Nuclear Magnetic Resonance ( H NMR)

Proton NMR provides the definitive structural proof. The coupling patterns in the aromatic region are unique to each isomer.

Graphviz: NMR Logic Tree

NMRLogic Input 1H NMR Spectrum (Aromatic Region) Decision1 Coupling Pattern? Input->Decision1 Para Para (1,4) Two Doublets (AA'BB') Sym: 2H, 2H Decision1->Para Symmetric Meta Meta (1,3) Singlet, Doublet, Triplet, Doublet Asym: 1H, 1H, 1H, 1H Decision1->Meta Asymmetric (Singlet present) Ortho Ortho (1,2) Complex Multiplets (d, t, t, d) Decision1->Ortho Asymmetric (No Singlet) Aldehyde Aldehyde Proton Shift Para->Aldehyde ~9.8 ppm Meta->Aldehyde ~9.9 ppm Ortho->Aldehyde ~10.4 ppm (Deshielded)

Caption: Decision logic for identifying isomers based on aromatic coupling and aldehyde proton shift.

Detailed Chemical Shifts (


, ppm in CDCl

):
Proton GroupOrtho (1,2)Meta (1,3)Para (1,4)Notes
-CHO 10.45 (s)9.96 (s)9.88 (s)Ortho is deshielded by the lone pair of the adjacent oxygen (anisotropy).[1]
Ar-H (3) 6.98 (d)7.42 (t)6.99 (d)Ortho to alkoxy group.
Ar-H (4) 7.52 (t)7.18 (d)7.83 (d)Para protons (H-2,6) are deshielded by the carbonyl anisotropy.
Ar-H (5) 6.99 (t)7.38 (t)6.99 (d)Overlap common in ortho.
Ar-H (6) 7.81 (d)7.45 (d)7.83 (d)Ortho to Carbonyl.
O-CH

-
4.08 (t)4.02 (t)4.05 (t)

-methylene protons.
UV-Vis Spectroscopy

The electronic transitions (


 and 

) are heavily influenced by the conjugation length.
  • Para: The donor (alkoxy) and acceptor (carbonyl) are in direct conjugation. This lowers the energy gap (HOMO-LUMO), causing a bathochromic (red) shift and hyperchromic effect (

    
     nm, 
    
    
    
    ).
  • Meta: Resonance is interrupted. The spectrum resembles a superposition of separate alkoxybenzene and benzaldehyde chromophores (

    
     nm).
    
  • Ortho: Steric hindrance between the bulky pentyl chain and the carbonyl oxygen can force the carbonyl group out of planarity with the benzene ring. This hypsochromic (blue) shift reduces the effective conjugation length compared to the para isomer.

Mass Spectrometry (EI-MS)

Fragmentation patterns provide subtle but crucial distinctions.

  • Molecular Ion (

    
    ):  All show 
    
    
    
    .
  • Ortho Effect: The ortho isomer often undergoes a specific rearrangement (McLafferty-like) where the alkyl chain hydrogen is transferred to the carbonyl oxygen, followed by elimination of the alkene.

    • Ortho diagnostic peak: Significant

      
       or 
      
      
      
      .[2]
  • Para/Meta: Dominated by

    
    -cleavage (loss of H or CHO) and ether cleavage (loss of C
    
    
    
    H
    
    
    ).
    • Common fragments:

      
       121 (hydroxybenzaldehyde cation), 
      
      
      
      191 (
      
      
      ).

Detailed Experimental Protocols

Protocol 1: 1H NMR Sample Preparation

Objective: Obtain high-resolution spectra to distinguish coupling constants.

  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10-15 mg of the pentyloxybenzaldehyde isomer in 0.6 mL of solvent.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16-32 scans.

    • Pulse delay:

      
       2 seconds to ensure relaxation of aldehyde protons.
      
  • Analysis: Phase correct manually. Set TMS to 0.00 ppm. Integrate the aldehyde peak (9.8-10.5 ppm) first and set value to 1H.

Protocol 2: UV-Vis Measurement

Objective: Determine


 and molar absorptivity (

).
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile.

  • Blank: Pure solvent.

  • Preparation: Prepare a stock solution of

    
     M. Dilute to 
    
    
    
    M for measurement.
  • Scan: 200 nm to 400 nm.

  • Validation: Absorbance should be between 0.2 and 0.8 for linearity (Beer-Lambert Law).

References

  • BenchChem. (2025).[3][4][5] Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes. Retrieved from [5]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Ortho and Para Effects. Retrieved from

  • OpenStax. (2024). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from

  • Reich, H. (2024).[6] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from

  • Royal Society of Chemistry. (2018). NMR Data of Substituted Benzaldehydes. Electronic Supplementary Information. Retrieved from

Sources

Technical Guide: Strategic Reagent Selection for 2-(Pentyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Pentyloxy)benzaldehyde (CAS: 64001-15-6) Standard Route: Williamson Ether Synthesis via 1-Bromopentane Challenge: While 1-bromopentane is the industry standard, it occupies a "middle ground" that is often suboptimal—lacking the kinetic speed of iodides, the cost-efficiency of chlorides, or the atom economy of direct alcohol coupling.

This guide provides a technical comparison of three high-value alternatives to 1-bromopentane for the


-alkylation of salicylaldehyde. By analyzing kinetic data, cost structures, and green chemistry metrics, we define specific use-cases where 1-Iodopentane , 1-Chloropentane (via PTC) , or 1-Pentanol (Mitsunobu)  offer superior performance.

Decision Framework: Reagent Selection Matrix

Before altering your protocol, identify your primary constraint. Use the decision tree below to select the optimal reagent.

ReagentSelection Start Primary Constraint? Speed Maximize Kinetics (High Throughput) Start->Speed Cost Minimize Cost (Bulk Scale) Start->Cost Reg Avoid Halides (Regulatory/Safety) Start->Reg Iodide Option A: 1-Iodopentane (Fastest Rate, High Yield) Speed->Iodide Leaving Group Ability (I > Br) Chloride Option B: 1-Chloropentane (Phase Transfer Catalysis) Cost->Chloride Raw Material Cost Alcohol Option C: 1-Pentanol (Mitsunobu Coupling) Reg->Alcohol Direct C-O Coupling

Figure 1: Strategic decision tree for selecting alkylating agents based on project constraints.

Detailed Technical Comparison

Option A: 1-Iodopentane (The Kinetic Favorite)

Best For: High-throughput screening (HTS), rapid optimization, and difficult substrates.

Mechanism: The iodide ion (


) is an exceptional leaving group due to its large ionic radius and weak 

bond strength (

53 kcal/mol vs.

68 kcal/mol for

). This lowers the activation energy for the

transition state, increasing the reaction rate by orders of magnitude compared to bromide.
  • Pros: Reaction times reduced by 50-70%; often proceeds at lower temperatures (avoiding thermal degradation of aldehyde).

  • Cons: Significantly more expensive; alkyl iodides are light-sensitive and can degrade during long-term storage.

Option B: 1-Chloropentane via Phase Transfer Catalysis (The Economic Favorite)

Best For: Multi-kilogram scale-up and cost-sensitive manufacturing.

Mechanism: 1-Chloropentane is kinetically sluggish in standard Williamson conditions due to the strong


 bond (

81 kcal/mol). To overcome this, Phase Transfer Catalysis (PTC) is required. A quaternary ammonium salt (e.g., TBAB) transports the phenoxide anion from the aqueous phase into the organic phase (toluene), where it exists as a "naked" ion pair with high nucleophilicity, forcing the reaction with the chloride.
  • Pros: 1-Chloropentane is

    
    30-50% cheaper than the bromide; uses aqueous NaOH instead of anhydrous carbonate bases; greener solvent profile (Toluene/Water vs. DMF/MeCN).
    
  • Cons: Requires catalyst optimization; longer reaction times; potential emulsion formation.

Option C: 1-Pentanol via Mitsunobu (The Halogen-Free Route)

Best For: Late-stage functionalization where alkyl halides are chemically incompatible or regulatory restricted.

Mechanism: This route avoids halides entirely. Triphenylphosphine (


) and a dialkyl azodicarboxylate (DEAD/DIAD) activate the alcohol, forming an alkoxyphosphonium intermediate. The phenol (salicylaldehyde) then displaces the phosphine oxide in an 

fashion.[1]
  • Pros: Access to diverse alkyl chains available only as alcohols; mild, neutral conditions.

  • Cons: Poor atom economy (generates

    
     and hydrazine byproducts); difficult purification; high reagent cost.
    

Performance Data Summary

MetricStandard (1-Bromopentane)Option A (1-Iodopentane)Option B (1-Chloropentane + PTC)Option C (1-Pentanol/Mitsunobu)
Yield 75-85%90-95% 80-90%60-75%
Reaction Time 4-6 Hours1-2 Hours 8-12 Hours12-24 Hours
Temp Reflux (

)
RT to

Reflux (

)

to RT
Atom Economy ModerateModerateHigh (uses NaOH/Water)Very Low
Cost MediumHighLow Very High

Experimental Protocols

Protocol A: High-Speed Synthesis with 1-Iodopentane

Objective: Maximize yield and minimize time.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Salicylaldehyde (12.2 g, 100 mmol)

    • Potassium Carbonate (

      
      ), anhydrous (20.7 g, 150 mmol)
      
    • 1-Iodopentane (21.8 g, 110 mmol)

    • Acetone (150 mL, reagent grade)

  • Procedure:

    • Dissolve salicylaldehyde in acetone. Add

      
      .
      
    • Add 1-iodopentane dropwise over 10 minutes.

    • Heat to mild reflux (

      
      ) for 90 minutes . Monitor via TLC (Hexane/EtOAc 8:2).
      
    • Note: The reaction is often complete within 1 hour due to the high reactivity of the iodide.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

    
    , wash with water (2x) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation or flash chromatography (if high purity required).

Protocol B: Green Scale-Up with 1-Chloropentane (PTC)

Objective: Minimize cost and solvent toxicity.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer (critical for biphasic mixing) and reflux condenser.

  • Reagents:

    • Salicylaldehyde (12.2 g, 100 mmol)

    • 1-Chloropentane (12.8 g, 120 mmol)

    • Toluene (100 mL)

    • Sodium Hydroxide (NaOH), 50% aq. solution (12.0 g, 150 mmol)

    • Catalyst: Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)

  • Procedure:

    • Dissolve salicylaldehyde and 1-chloropentane in toluene.

    • Add the TBAB catalyst.

    • Add the 50% NaOH solution.

    • Heat to reflux (

      
       internal temp) with vigorous stirring  (800+ RPM) for 10-12 hours.
      
    • Mechanism Note: Vigorous stirring is essential to maximize the interfacial area for the catalyst to transfer the phenoxide.

  • Workup: Cool to RT. Separate phases. Wash the organic (toluene) layer with water (3x) until neutral pH. Dry over

    
     and concentrate.
    
Protocol C: Mitsunobu Coupling with 1-Pentanol

Objective: Halogen-free synthesis.

  • Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.

  • Reagents:

    • Salicylaldehyde (6.1 g, 50 mmol)

    • 1-Pentanol (4.4 g, 50 mmol)

    • Triphenylphosphine (

      
      ) (14.4 g, 55 mmol)
      
    • Diisopropyl azodicarboxylate (DIAD) (11.1 g, 55 mmol)

    • THF (anhydrous, 150 mL)

  • Procedure:

    • Dissolve salicylaldehyde, 1-pentanol, and

      
       in THF. Cool to 
      
      
      
      .
    • Add DIAD dropwise over 20 minutes (maintain temp

      
      ).
      
    • Allow to warm to Room Temperature and stir for 18-24 hours.

  • Workup: Concentrate THF. Triturate the residue with cold

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Strict column chromatography is required to remove hydrazine byproducts.

Mechanistic Visualization: Phase Transfer Catalysis

The following diagram illustrates the "Green" PTC pathway, highlighting how the catalyst shuttles the reactive phenoxide into the organic phase to react with the less reactive chloride.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) Salicyl Salicylaldehyde (Deprotonated) IonExchange Ion Exchange (Na+ replaced by Q+) Salicyl->IonExchange Na_Ion Na+ Q_X_Aq Q+ X- (Catalyst Recycled) Q_X_Aq->IonExchange Q_PhO Q+ Phenoxide- (Active Nucleophile) IonExchange->Q_PhO Phase Transfer Product 2-(Pentyloxy)benzaldehyde Q_PhO->Product SN2 Attack R_Cl 1-Chloropentane R_Cl->Product Q_Cl Q+ Cl- (Leaving Group Pair) Product->Q_Cl Byproduct Q_Cl->IonExchange Catalyst Regeneration

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) facilitating the reaction of 1-chloropentane.

References

  • BenchChem. (2025).[1] Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide. Retrieved from

  • BenchChem. (2025).[1] A Comparative Analysis of 1-Bromopentane and 1-Iodopentane as Alkylating Agents. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2025). Reagent Guides: Phase Transfer Catalysis. Retrieved from

  • Organic Syntheses. (2025). Mitsunobu Reaction: General Procedure and Mechanism. Retrieved from

  • Beilstein J. Org.[2] Chem. (2012).[2][3] Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from

Sources

Benchmarking the performance of 2-(Pentyloxy)benzaldehyde in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Alkyl Chain

In the design of mesogens (liquid crystals) and lipophilic bioactive ligands, the length of the alkoxy chain on the salicylaldehyde scaffold is a critical variable. 2-(Pentyloxy)benzaldehyde (CAS: 63450-30-6) occupies a unique "Goldilocks" zone in the homologous series of


-alkoxybenzaldehydes.

While the 2-Methoxy analogue (Anisaldehyde derivative) often yields highly crystalline, insoluble products, and the 2-Decyloxy analogue results in waxy, difficult-to-purify oils, the 2-Pentyloxy variant offers an optimal balance of organic solubility , crystallinity , and reaction kinetics .

This guide benchmarks the performance of 2-(Pentyloxy)benzaldehyde against its short-chain (Methyl) and long-chain (Decyl) counterparts across three critical reaction classes: Schiff Base condensation, Knoevenagel condensation, and Oxidation stability.

Comparative Benchmark Analysis

Reaction Class A: Schiff Base Formation (Imine Synthesis)

Context: Schiff bases derived from salicylaldehydes are ubiquitous N,O-donor ligands in coordination chemistry. The Challenge: Solubility of the resulting ligand often dictates the ease of metallation.

Table 1: Comparative Performance in Schiff Base Condensation (with 4-aminophenol)

Feature2-Methoxybenzaldehyde (C1)2-(Pentyloxy)benzaldehyde (C5) 2-(Decyloxy)benzaldehyde (C10)
Reaction Time 2.0 Hours2.5 Hours 4.0 Hours
Yield (Isolated) 92%89% 82%
Product State Rigid Solid (High MP)Crystalline Solid Waxy / Semi-solid
Solubility (EtOH) Poor (Precipitates early)Moderate (Ideal for recrystallization) High (Requires chromatography)
Purification Filtration onlyFiltration + Recrystallization Column Chromatography

Technical Insight: The C5-chain of 2-(Pentyloxy)benzaldehyde provides sufficient lipophilicity to maintain solubility of the intermediate hemiaminal in refluxing ethanol, allowing the reaction to proceed to completion without premature precipitation—a common issue with the Methoxy derivative [1, 3]. Conversely, it avoids the steric "floppiness" of the Decyl chain, which often hinders lattice formation, making purification by simple crystallization impossible.

Reaction Class B: Knoevenagel Condensation

Context: Synthesis of coumarin derivatives or cinnamonitriles via reaction with active methylene compounds (e.g., malononitrile).

Table 2: Kinetic Profile in Knoevenagel Condensation (Piperidine cat., EtOH, 25°C)

Metric2-Methoxy2-(Pentyloxy) 2-Decyloxy

(Relative Rate)
1.00 (Reference)0.96 0.85
Steric Hindrance LowLow-Moderate Moderate
Electronic Effect +M (Strong)+M (Strong) +M (Strong)
Workup Efficiency High (Precipitation)High (Extraction/Precipitation) Low (Emulsion risk)

Mechanistic Note: Electronic donation (+M effect) from the ether oxygen reduces the electrophilicity of the carbonyl carbon. However, the inductive difference between Methyl and Pentyl is negligible. The slight rate reduction in the Pentyl derivative (0.96) is purely steric but is offset by the elimination of emulsion formation during aqueous workup, a frequent bottleneck with C10+ chains [2, 5].

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways and the strategic advantage of the Pentyl derivative in product isolation.

ReactivityLandscape Start 2-(Pentyloxy)benzaldehyde Path1 Schiff Base Condensation (R-NH2 / EtOH) Start->Path1 Path2 Knoevenagel Condensation (Malononitrile / Base) Start->Path2 Prod1 Imine Ligand (Crystalline, Soluble in CHCl3) Path1->Prod1 Optimal Solubility Issue_Short Short Chain Risk: Premature Precipitation Path1->Issue_Short If Methyl Issue_Long Long Chain Risk: Oily Product / Emulsions Path1->Issue_Long If Decyl Prod2 Coumarin/Acrylonitrile (Solid, High Purity) Path2->Prod2 Clean Workup

Figure 1: Reaction landscape showing how the Pentyloxy substituent mitigates common synthetic failure modes (precipitation vs. oiling).

Validated Experimental Protocols

Protocol 1: High-Purity Schiff Base Synthesis

Target: N-(2-(pentyloxy)benzylidene)-4-aminophenol

Rationale: This protocol utilizes the specific solubility profile of the pentyl derivative to drive equilibrium without trapping unreacted amine.

  • Stoichiometry: Dissolve 2-(Pentyloxy)benzaldehyde (1.0 equiv, 10 mmol) in absolute Ethanol (20 mL).

  • Addition: Add 4-aminophenol (1.0 equiv) and glacial acetic acid (2-3 drops). Note: Acid catalysis is crucial to activate the carbonyl, as the alkoxy group deactivates it via resonance [1].

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The Pentyl derivative spot (Rf ~0.7) should disappear; the imine product (Rf ~0.4) will appear.

  • Isolation: Cool slowly to 0°C. The product will crystallize as yellow needles.

  • Validation:

    • Yield: Expect 85-90%.

    • 1H NMR (DMSO-d6): Look for the azomethine proton (-CH=N-) singlet at 8.8–8.9 ppm . The pentyloxy terminal methyl (

      
      ) will appear as a triplet at 0.9 ppm  [4].
      
Protocol 2: Solvent-Free Knoevenagel Condensation

Target: 3-Cyano-2-iminocoumarin derivative

Rationale: Solvent-free grinding exploits the melting point depression of the pentyl derivative to create a eutectic melt reaction, adhering to Green Chemistry principles.

  • Mix: In a mortar, combine 2-(Pentyloxy)benzaldehyde (5 mmol), Malononitrile (5 mmol), and Ammonium Acetate (0.5 mmol).

  • Grind: Grind vigorously with a pestle for 10–15 minutes. The mixture will turn into a yellow paste (melt).

  • Quench: Add ice-cold water (30 mL) to the paste.

  • Filtration: The lipophilic pentyl chain ensures the product is hydrophobic . It will solidify instantly upon water addition, allowing for easy filtration. Contrast: The methoxy derivative often requires salting out.

  • Recrystallization: Recrystallize from Ethanol/Water (8:2).

References

  • Reactivity of Benzaldehyde vs Aliphatic Aldehydes. Chemistry Stack Exchange. (2021). Discusses the resonance stabilization of benzaldehydes and the impact of substituents on carbonyl electrophilicity. Link

  • Performance Comparison of 2-(Decyloxy)benzaldehyde in Synthetic Routes. BenchChem. (2025).[1] Provides comparative data on long-chain alkoxybenzaldehyde synthesis and workup challenges. Link

  • Synthesis and Characterization of Schiff Base Compounds. Al-Ayen University. (2024). Details the synthesis of Schiff bases from substituted benzaldehydes and the effect of substituents on biological activity. Link

  • Synthesis of 2-pentyloxy allyl ester. ResearchGate. (2025).[2] Provides spectral characterization data (NMR/IR) relevant to pentyloxy-substituted aromatics. Link

  • Knoevenagel Condensation Reaction Kinetics. Sigma-Aldrich. (2025). General mechanism and kinetic factors for Knoevenagel condensations involving electron-donating groups. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-(Pentyloxy)benzaldehyde

[1][2]

Executive Summary & Chemical Intelligence

This guide outlines the technical procedures for the disposal of 2-(Pentyloxy)benzaldehyde . While often treated as a standard organic intermediate, the combination of an aldehyde functionality and an ether linkage requires specific attention to autoxidation risks and peroxide formation during long-term storage.

Operational Directive: This substance must be segregated into Non-Halogenated Organic Waste streams intended for high-temperature incineration. It is generally not classified as an RCRA-listed hazardous waste (P or U list) but must be managed as chemical waste due to aquatic toxicity and irritant properties.

Chemical Profile & Physical Properties

Note: Data below reflects the ortho-isomer (2-) where available, with missing data interpolated from the para-isomer (4-) due to structural similarity.

PropertySpecificationOperational Implication
Chemical Structure Benzaldehyde ring with -OC₅H₁₁ at the ortho position.[1][2]Lipophilic; insoluble in water.[1][2]
CAS Number 62056-25-3 (Ortho-isomer)Verify label against this or 5736-91-4 (Para-isomer).[1][2]
Physical State Pale yellow liquid or low-melting solid.[1][2][3]Viscous; may require gentle warming to transfer.[1][2]
Flash Point > 100°C (Estimated)Combustible (Class IIIB). Not RCRA Ignitable (D001).[1][2]
Reactivity Aldehyde: Oxidizes to 2-(pentyloxy)benzoic acid.Ether: Potential for slow peroxide formation.[1][2]Check for crystals (acid formation) on the cap before opening.[1][2]

Hazard Identification & Pre-Disposal Assessment

Before disposal, you must validate the state of the chemical.[1] Old bottles of aldehydes and ethers present unique risks.

The "Self-Validating" Safety Protocol

Perform these two checks before bulking into a waste drum:

  • The "Crust" Check (Acidification):

    • Mechanism:[4] Aromatic aldehydes autoxidize in air to form carboxylic acids.

    • Observation: Look for white solid crystals around the cap or suspended in the liquid.[1]

    • Action: If significant crystallization is present, the material is acidic.[1] Do not mix with strong bases (e.g., waste streams containing amines or caustic soda) to avoid exotherms.[1]

  • The Peroxide Check (Ether Linkage):

    • Mechanism:[4] The pentyloxy group contains an ether linkage susceptible to radical formation, though less reactive than diethyl ether.[1]

    • Protocol: If the container is >2 years old or has visible crystal formation, test with a standard peroxide test strip (e.g., Quantofix).[1]

    • Threshold: If >100 ppm, treat with ferrous sulfate or sodium metabisulfite solution before disposal to quench peroxides.

Step-by-Step Disposal Procedures

Scenario A: Pure Substance (Expired or Surplus Reagent)

Best for: Original bottles or large aliquots.

  • Segregation: Isolate from oxidizers (Nitric Acid, Peroxides) and strong bases.

  • Labeling: Affix a hazardous waste label.

    • Content: "Non-Halogenated Organic Waste: 2-(Pentyloxy)benzaldehyde."

    • Hazards: Irritant, Combustible.[5]

  • Bulking: Pour into the Non-Halogenated Solvent drum (typically the "Red Can" or "High BTU" waste stream).

    • Note: Ensure the receiving drum is compatible (HDPE or Steel).

  • Rinsing: Triple rinse the empty bottle with a small volume of acetone or ethanol. Add rinsate to the same waste drum.

  • Container Disposal: Deface the label on the empty bottle and discard it in standard glass trash (or recycling if verified clean).

Scenario B: Reaction Mixtures (Process Waste)

Best for: Crude reaction mixtures containing solvents (DCM, Ethyl Acetate, etc.).[1]

  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste stream.

    • If dissolved in Ethyl Acetate/Hexane/Methanol : Dispose in Non-Halogenated waste stream.

  • Quenching: If the reaction involved reactive reagents (e.g., NaH, LiAlH4), ensure the mixture is fully quenched before bottling.[1]

  • pH Adjustment: Ensure the waste solution is neutral (pH 5-9) to prevent drum corrosion or unexpected gas evolution.

⚠️ Critical Prohibitions
  • DO NOT pour down the sink. The lipophilic tail (pentyl group) makes it toxic to aquatic life and difficult for water treatment plants to degrade.

  • DO NOT mix with Nitric Acid waste. Aldehydes can react violently with concentrated oxidizers.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for categorizing and disposing of this chemical.

DisposalWorkflowStartStart: 2-(Pentyloxy)benzaldehyde WasteCheckStateAssessment:Is it Pure/Conc. or Dilute Mixture?Start->CheckStatePurePure / ConcentratedCheckState->PureMixtureDilute Reaction MixtureCheckState->MixturePeroxideCheckSafety Check:Age > 2 Years or Crystals?Pure->PeroxideCheckTestTest Peroxides / pHPeroxideCheck->TestOld / CrystalsNonHalStream A:Non-Halogenated Organic Waste(Incineration)PeroxideCheck->NonHalFresh / No CrystalsQuenchQuench Peroxides(FeSO4)Test->QuenchPositive (>100ppm)Test->NonHalNegativeQuench->NonHalSolventCheckIdentify Primary SolventMixture->SolventCheckSolventCheck->NonHalEthanol, EtOAc, HexaneHalStream B:Halogenated Organic WasteSolventCheck->HalDCM, Chloroform

Figure 1: Decision tree for the safe segregation and disposal of 2-(Pentyloxy)benzaldehyde.[1][2]

Emergency Contingencies

IncidentImmediate Action
Spill (< 100 mL) Absorb with vermiculite or sand.[1][2] Scoop into a sealed bag. Label as chemical waste.
Skin Contact Wash with soap and water for 15 minutes.[1][2] The lipophilic nature requires soap; water alone is ineffective.
Eye Contact Rinse immediately with water for 15 minutes.[1][2][6] Seek medical attention (irritant).
Fire Use CO₂, Dry Chemical, or Foam.[1][2][5] Do not use water jet (may spread the burning liquid).

References

  • PubChem. (n.d.).[7] Benzaldehyde, 4-(pentyloxy)- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Used as structural proxy for physical properties).[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Personal protective equipment for handling 2-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Read-Across" Protocol

As specific toxicological data for 2-(Pentyloxy)benzaldehyde (an ortho-substituted alkoxybenzaldehyde) is often limited in public repositories compared to its para-isomer, this guide utilizes a Read-Across Safety Assessment .[1][2] We derive our safety protocols from the established hazards of the parent pharmacophore (Benzaldehyde) and structurally similar analogs (e.g., 2-Ethoxybenzaldehyde, Salicylaldehyde derivatives).[1]

The Core Hazard Profile:

  • Functional Group Risk: The aldehyde moiety (-CHO) is a known respiratory and contact sensitizer .[1][2]

  • Lipophilicity Factor: The pentyloxy (

    
    ) chain increases lipophilicity compared to simple benzaldehyde, potentially enhancing dermal absorption .[1][2]
    
  • Reactivity: Susceptible to autoxidation to the corresponding benzoic acid derivative upon prolonged air exposure.

Risk Assessment & GHS Classification (Derived)

Treat this substance as a Category 2 Skin & Eye Irritant and a Potential Sensitizer .

Hazard ClassGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationAldehyde-protein adduct formation; lipid extraction by pentyl chain.[1][2]
Eye Irritation H319 Causes serious eye irritationDirect chemical insult to corneal epithelium.[1]
STOT-SE H335 May cause respiratory irritationVolatile organic vapors irritating mucous membranes.[1][2]
Sensitization H317 May cause allergic skin reactionHaptenization of skin proteins (common in benzaldehydes).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is calibrated for the specific permeation risks of aromatic aldehydes.

Glove Selection Logic (Critical)
  • Latex is forbidden. Aromatic aldehydes can degrade natural rubber latex, leading to rapid breakthrough.

  • Nitrile is standard, but thickness matters. For standard handling, a minimum 5-mil thickness is required.[1]

  • Laminate (Silver Shield/4H) is required for spill cleanup or prolonged immersion.[2]

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment: 2-(Pentyloxy)benzaldehyde Volume Assess Volume & Duration Start->Volume Small_Scale Analytical / Small Scale (< 10 mL, < 15 mins) Volume->Small_Scale Large_Scale Synthesis / Bulk Transfer (> 10 mL, > 15 mins) Volume->Large_Scale Spill Spill Cleanup / Immersion Volume->Spill Std_PPE Standard PPE: - Nitrile Gloves (Min 0.11mm / 5 mil) - Safety Glasses w/ Side Shields - Lab Coat (Cotton/Poly) Small_Scale->Std_PPE Enhanced_PPE Enhanced PPE: - Double Gloving (Nitrile) - Chemical Splash Goggles - Fume Hood Required Large_Scale->Enhanced_PPE Max_PPE Maximum Protection: - Laminate Film Gloves (Silver Shield) - Butyl Rubber Outer Glove - Full Face Respirator (OV Cartridge) Spill->Max_PPE

Figure 1: Decision logic for PPE selection based on exposure potential.[1][2] Note the escalation to laminate gloves for spills due to aldehyde permeation risks.

Operational Protocols: Synthesis & Handling

A. Engineering Controls (Prerequisite)
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[2]

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon. 2-(Pentyloxy)benzaldehyde is prone to oxidation; oxidized intermediates (peroxides/acids) can alter reaction kinetics and safety profiles.[1][2]
    
B. Transfer Techniques

Avoid pouring.[2] Pouring increases surface area for vaporization and static generation.

  • Small Volumes (<20mL): Use a glass syringe with a long stainless steel needle.

    • Why? Prevents aerosol generation and exposure to atmospheric oxygen.

  • Large Volumes: Use a positive-displacement pipette or a cannula transfer system.[2]

C. Quenching & Neutralization (Post-Reaction)

If used as an intermediate (e.g., in a Schiff base condensation):

  • Do not add water directly to a hot reaction mixture.[2]

  • Cool to room temperature.

  • Wash glassware with an aqueous Bisulfite (

    
    ) solution .[2]
    
    • Mechanism:[1][3][4][5] Bisulfite forms a water-soluble adduct with residual aldehydes, significantly reducing vapor pressure and odor before the glassware leaves the hood.[1]

Emergency Response: Spill Management

Stop. Do not rush. Aldehydes have a strong odor that can cause panic; however, the immediate toxicity is manageable if contained.

Spill Response Workflow

Spill_Response Spill_Event Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Spill_Event->Evacuate PPE_Don 2. Don PPE: SPLASH GOGGLES + LAMINATE GLOVES Evacuate->PPE_Don Contain 3. Containment: Surround with absorbent pillows PPE_Don->Contain Absorb 4. Absorption: Cover with Vermiculite or Activated Carbon Contain->Absorb Clean 5. Cleanup: Scoop into sealable bag. Double bag. Absorb->Clean Decon 6. Decontamination: Wipe surface with 10% Sodium Bisulfite Clean->Decon

Figure 2: Step-by-step spill response protocol emphasizing the use of Sodium Bisulfite for chemical decontamination.

Disposal & Environmental Compliance

Do not pour down the drain. Aldehydes are toxic to aquatic life (H411/H412 equivalent).

Waste StreamCompositionDisposal Method
Stream A: Organic Solvents 2-(Pentyloxy)benzaldehyde dissolved in Acetone, DCM, or Ethyl Acetate.[1][2]Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[2]
Stream B: Solid Waste Contaminated gloves, paper towels, vermiculite.[1]Hazardous Solid Waste (Double-bagged, labeled "Aldehyde Contaminated").[1][2]
Stream C: Aqueous Wash Sodium Bisulfite washings.[2]Aqueous Waste (Check local pH limits; usually requires collection).[2]

Labeling Requirement: Tags must explicitly state: "Contains 2-(Pentyloxy)benzaldehyde - Irritant / Sensitizer."[1][2]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Benzaldehyde.[2] (Used for Read-Across toxicity data).[1][2] [Link][1][2]

  • PubChem. Compound Summary: 4-(Pentyloxy)benzaldehyde (Isomer Analog).[1][2] (Used for physical property estimation).[2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][6] [Link][1][2]

Sources

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Retrosynthesis Analysis

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2-(Pentyloxy)benzaldehyde

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